molecular formula C10H10F3NO3 B8030834 1-Nitro-2-propoxy-4-(trifluoromethyl)benzene

1-Nitro-2-propoxy-4-(trifluoromethyl)benzene

Cat. No.: B8030834
M. Wt: 249.19 g/mol
InChI Key: MJIDQCYHQQIWRU-UHFFFAOYSA-N
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Description

1-Nitro-2-propoxy-4-(trifluoromethyl)benzene is a high-purity chemical building block of significant interest in advanced organic synthesis and materials science research. This compound features a benzene ring core functionalized with an electron-withdrawing nitro group, a propoxy ether chain, and a trifluoromethyl group, making it a versatile intermediate for constructing more complex molecules. Its structure is related to scaffolds used in the development of pharmaceuticals and functional materials, including applications in the synthesis of m-aryloxy phenol derivatives, which are explored for their potential biological activities and use in polymers, adhesives, and coatings . The presence of the nitro group adjacent to the alkoxy substituent on the aromatic ring is a key structural motif found in certain high-potency artificial sweeteners, highlighting its utility in biochemical and receptor interaction studies . Researchers value this compound for its potential in nucleophilic aromatic substitution reactions, where the nitro group activates the ring for displacement by various nucleophiles, a common strategy in medicinal chemistry and drug discovery . As a reagent, it enables the exploration of structure-activity relationships and the development of novel compounds with tailored properties. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

1-nitro-2-propoxy-4-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3NO3/c1-2-5-17-9-6-7(10(11,12)13)3-4-8(9)14(15)16/h3-4,6H,2,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJIDQCYHQQIWRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=CC(=C1)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to 4-Nitro-1-propoxy-2-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of 4-Nitro-1-propoxy-2-(trifluoromethyl)benzene (CAS No. 1881290-57-8), a key intermediate in synthetic organic chemistry with significant potential in drug discovery and materials science. This document delves into the compound's physicochemical properties, outlines a detailed synthetic protocol, and discusses its applications, particularly within the context of medicinal chemistry. Furthermore, it provides essential safety and handling information to ensure its proper use in a laboratory setting. The strategic incorporation of the trifluoromethyl and nitro functional groups imparts unique electronic and steric properties, making this molecule a valuable building block for the synthesis of novel therapeutic agents and functional materials.

Introduction: The Strategic Importance of Fluorinated Nitroaromatics

The strategic introduction of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry. The trifluoromethyl (-CF3) group, in particular, is prized for its ability to modulate a molecule's metabolic stability, lipophilicity, and binding affinity for biological targets. When combined with a nitro (-NO2) group on an aromatic scaffold, the resulting molecule becomes a versatile intermediate for a wide array of chemical transformations.

This guide focuses on 4-Nitro-1-propoxy-2-(trifluoromethyl)benzene , a trifluoromethylated nitroaromatic compound. The presence of the propoxy group further modifies the molecule's solubility and steric profile, offering a unique building block for the synthesis of complex molecular architectures. This document aims to provide researchers and drug development professionals with the essential technical information required to effectively utilize this compound in their research endeavors.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. The following table summarizes the key properties of 4-Nitro-1-propoxy-2-(trifluoromethyl)benzene.

PropertyValueSource
CAS Number 1881290-57-8PubChem
Molecular Formula C10H10F3NO3PubChem
Molecular Weight 249.19 g/mol PubChem
Appearance Expected to be a crystalline solid or oilInferred from related compounds
Boiling Point Not explicitly available. Estimated to be >200 °C.Inferred from related compounds
Melting Point Not explicitly available.-
Solubility Expected to be soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, acetone) and insoluble in water.Inferred from related compounds[1]

Synthesis of 4-Nitro-1-propoxy-2-(trifluoromethyl)benzene: A Step-by-Step Protocol

The synthesis of 4-Nitro-1-propoxy-2-(trifluoromethyl)benzene can be achieved through a nucleophilic aromatic substitution reaction. The following protocol is a representative procedure based on established methodologies for the synthesis of similar alkoxy-substituted nitroaromatic compounds.

Reaction Scheme

The synthesis involves the reaction of a suitable starting material, such as a halogenated precursor, with propanol in the presence of a base. A potential starting material for this synthesis is 1-chloro-4-nitro-2-(trifluoromethyl)benzene.

Synthesis_of_4-Nitro-1-propoxy-2-(trifluoromethyl)benzene start 1-Chloro-4-nitro-2-(trifluoromethyl)benzene reagents + Propanol + Base (e.g., K2CO3) start->reagents solvent Solvent (e.g., DMF) reagents->solvent product 4-Nitro-1-propoxy-2-(trifluoromethyl)benzene reagents->product Nucleophilic Aromatic Substitution

Caption: Synthetic route to 4-Nitro-1-propoxy-2-(trifluoromethyl)benzene.

Experimental Protocol

Materials:

  • 1-Chloro-4-nitro-2-(trifluoromethyl)benzene

  • Propanol

  • Potassium carbonate (K2CO3)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To a stirred solution of 1-chloro-4-nitro-2-(trifluoromethyl)benzene (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq) and propanol (1.2 eq).

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product, 4-Nitro-1-propoxy-2-(trifluoromethyl)benzene.

Applications in Drug Development and Medicinal Chemistry

The unique structural features of 4-Nitro-1-propoxy-2-(trifluoromethyl)benzene make it a valuable building block in the design and synthesis of novel therapeutic agents.

The Role of the Trifluoromethyl Group

The trifluoromethyl group is a bioisostere of a methyl group but with significantly different electronic properties. Its strong electron-withdrawing nature can:

  • Increase Metabolic Stability: The C-F bond is exceptionally strong, making the -CF3 group resistant to metabolic degradation, thereby increasing the in vivo half-life of a drug candidate.

  • Enhance Lipophilicity: The -CF3 group increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and the blood-brain barrier.

  • Modulate Acidity/Basicity: The inductive effect of the -CF3 group can alter the pKa of nearby functional groups, influencing drug-receptor interactions.

The Utility of the Nitro Group

The nitro group is a versatile functional group in medicinal chemistry:

  • Hydrogen Bonding: The oxygen atoms of the nitro group can act as hydrogen bond acceptors, contributing to the binding affinity of a molecule to its target protein.

  • Prodrug Strategies: The nitro group can be reduced in vivo to an amino group, a strategy often employed in the design of prodrugs that are activated under specific physiological conditions, such as the hypoxic environment of solid tumors.[2]

  • Synthetic Handle: The nitro group can be readily reduced to an amine, which can then be further functionalized to build more complex molecular structures.

Potential Therapeutic Areas

Given the properties of its constituent functional groups, 4-Nitro-1-propoxy-2-(trifluoromethyl)benzene could serve as a key intermediate in the synthesis of compounds targeting a range of diseases, including:

  • Oncology: The development of hypoxia-activated prodrugs.[2]

  • Infectious Diseases: The synthesis of novel antibacterial and antiparasitic agents.[3]

  • Inflammatory Diseases: The creation of new anti-inflammatory drugs.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 4-Nitro-1-propoxy-2-(trifluoromethyl)benzene.

  • General Handling: Handle in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Reactivity: Aromatic nitro compounds can be reactive, especially in the presence of strong bases or reducing agents.[1] Avoid contact with incompatible materials.

  • Storage: Store in a cool, dry, and well-ventilated area away from heat and direct sunlight. Keep the container tightly closed.

Conclusion

4-Nitro-1-propoxy-2-(trifluoromethyl)benzene is a valuable and versatile chemical intermediate with significant potential for application in drug discovery and materials science. Its unique combination of a trifluoromethyl group, a nitro group, and a propoxy substituent provides a powerful platform for the synthesis of novel and complex molecules. This technical guide has provided a comprehensive overview of its properties, synthesis, applications, and safety considerations to aid researchers in its effective and safe utilization.

References

  • PubChem. 4-Nitro-1-propoxy-2-(trifluoromethyl)benzene. National Center for Biotechnology Information. [Link]

  • MDPI. Nitroaromatic Antibiotics. Encyclopedia. [Link]

  • Wikipedia. Trifluoromethyl group. [Link]

  • MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

  • MDPI. Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia. [Link]

Sources

Decoding the Vibrational Fingerprint: An In-Depth Technical Guide to the FT-IR Spectrum of 1-Nitro-2-propoxy-4-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

Prepared by: Gemini, Senior Application Scientist

This technical guide provides a comprehensive analysis and interpretation of the Fourier-Transform Infrared (FT-IR) spectrum of 1-Nitro-2-propoxy-4-(trifluoromethyl)benzene. Designed for researchers, scientists, and drug development professionals, this document delves into the characteristic vibrational modes of the molecule, offering a detailed roadmap for spectral identification and structural elucidation. By understanding the causality behind the spectral features, this guide serves as a valuable resource for those working with complex substituted aromatic compounds.

Executive Summary

1-Nitro-2-propoxy-4-(trifluoromethyl)benzene is a multifaceted aromatic compound featuring a nitro group, a propoxy ether linkage, and a trifluoromethyl substituent on a benzene ring. This unique combination of functional groups results in a complex and information-rich FT-IR spectrum. This guide will systematically deconstruct the spectrum, assigning key absorption bands to their corresponding molecular vibrations. This analysis is grounded in established principles of infrared spectroscopy and supported by data from analogous chemical structures.

Molecular Structure and its Vibrational Implications

The FT-IR spectrum of a molecule is a direct consequence of its structure. The absorption of infrared radiation excites specific vibrational modes within the molecule, such as stretching and bending of bonds. The frequency of these vibrations is determined by the mass of the atoms and the strength of the bonds connecting them. In 1-Nitro-2-propoxy-4-(trifluoromethyl)benzene, we can anticipate distinct spectral regions corresponding to the vibrations of the following key functional groups:

  • Aromatic Ring (Benzene Core): The benzene ring exhibits characteristic C-H and C=C stretching and bending vibrations. The substitution pattern influences the exact frequencies and intensities of these absorptions.

  • Nitro Group (-NO₂): This group is known for its strong, characteristic symmetric and asymmetric stretching vibrations.

  • Propoxy Group (-O-CH₂CH₂CH₃): This alkyl ether group will display C-O-C ether stretching, as well as C-H stretching and bending from the propyl chain.

  • Trifluoromethyl Group (-CF₃): The strong C-F bonds in this group give rise to intense and readily identifiable absorption bands.

The following diagram illustrates the logical relationship between the molecular structure and the expected FT-IR absorption regions.

Logical Flow of FT-IR Spectral Interpretation A 1-Nitro-2-propoxy-4-(trifluoromethyl)benzene Molecular Structure B Aromatic C-H & C=C Vibrations A->B C Nitro Group (-NO₂) Vibrations A->C D Propoxy Group (-O-C₃H₇) Vibrations A->D E Trifluoromethyl Group (-CF₃) Vibrations A->E F Composite FT-IR Spectrum B->F C->F D->F E->F

Caption: Molecular structure dictates the key vibrational modes observed in the FT-IR spectrum.

Detailed Spectral Analysis and Peak Assignment

The following table summarizes the expected characteristic infrared absorption bands for 1-Nitro-2-propoxy-4-(trifluoromethyl)benzene, based on established group frequencies and data from similar compounds.

Wavenumber (cm⁻¹)Vibrational ModeIntensityNotes
3100 - 3000Aromatic C-H StretchingMediumThe presence of peaks slightly above 3000 cm⁻¹ is a clear indication of C-H bonds on an aromatic ring.[1]
2960 - 2850Aliphatic C-H Stretching (Propoxy group)StrongThese absorptions arise from the symmetric and asymmetric stretching of the C-H bonds in the -CH₂, and -CH₃ groups of the propoxy chain.[2]
1620 - 1580Aromatic C=C StretchingMediumThe benzene ring has characteristic stretching vibrations in this region. The exact positions can be influenced by the substituents.
1570 - 1500 Nitro Asymmetric Stretching (νₐₛ NO₂) ** Strong This is one of the most characteristic and intense bands for aromatic nitro compounds.[3] Its high intensity is due to the large change in dipole moment during this vibration.
1480 - 1440Aromatic C=C StretchingMediumFurther confirmation of the aromatic ring structure.
1470 - 1450Aliphatic C-H Bending (Propoxy group)MediumScissoring and bending vibrations of the methylene and methyl groups in the propoxy chain.
1370 - 1330 Nitro Symmetric Stretching (νₛ NO₂) **Strong The second key indicator for the nitro group, also a very strong absorption.[3]
~1320 C-CF₃ Stretching Strong For benzene derivatives with a CF₃ group, a strong and broad band is typically observed around this frequency, arising from the C-CF₃ stretching mode.[4]
1270 - 1230 Aryl-Alkyl Ether Asymmetric C-O-C Stretching Strong Aryl alkyl ethers typically show a strong, characteristic asymmetric C-O stretching band in this region.[5][6][7]
1180 - 1100 C-F Stretching (CF₃) Strong The trifluoromethyl group will exhibit strong C-F stretching vibrations in this region.
1050 - 1010 Aryl-Alkyl Ether Symmetric C-O-C Stretching Medium A second, typically less intense, band associated with the symmetric stretching of the C-O-C ether linkage.[5][6][7]
900 - 675Aromatic C-H Out-of-Plane BendingStrongThe substitution pattern on the benzene ring determines the exact position of these strong bands. For a 1,2,4-trisubstituted ring, one or more strong bands are expected in this region.[1][8]

Experimental Protocol for FT-IR Spectrum Acquisition

To ensure the acquisition of a high-quality and reproducible FT-IR spectrum of 1-Nitro-2-propoxy-4-(trifluoromethyl)benzene (assuming it is a solid or liquid at room temperature), the following protocol is recommended.

Instrumentation and Materials
  • Fourier-Transform Infrared (FT-IR) Spectrometer (e.g., Bruker, PerkinElmer, Thermo Fisher Scientific)

  • Sample of 1-Nitro-2-propoxy-4-(trifluoromethyl)benzene (high purity)

  • For liquid samples: Salt plates (e.g., NaCl or KBr)

  • For solid samples: KBr powder (spectroscopic grade), mortar and pestle, pellet press

  • Solvent for cleaning (e.g., acetone, isopropanol) and lens paper

Step-by-Step Procedure
  • Instrument Preparation:

    • Ensure the spectrometer is powered on and has reached thermal equilibrium.

    • Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and CO₂ interference.

  • Background Spectrum Acquisition:

    • Acquire a background spectrum. This will be a spectrum of the empty sample compartment (for liquid samples on salt plates) or a pure KBr pellet (for solid samples).

    • This background is crucial as it will be automatically subtracted from the sample spectrum to remove contributions from the atmosphere and the sampling medium.[9]

  • Sample Preparation:

    • For Liquid Samples (Neat):

      • Place a small drop of the liquid sample onto one salt plate.

      • Carefully place the second salt plate on top, spreading the liquid into a thin film. Avoid air bubbles.

    • For Solid Samples (KBr Pellet):

      • Grind a small amount of the solid sample with spectroscopic grade KBr powder in a mortar and pestle. The ratio should be approximately 1:100 (sample:KBr).

      • Transfer the finely ground powder to a pellet press and apply pressure to form a transparent or semi-transparent pellet.

  • Sample Spectrum Acquisition:

    • Place the prepared sample (salt plates or KBr pellet) into the sample holder in the spectrometer.

    • Acquire the FT-IR spectrum. Typically, the spectrum is recorded in the mid-infrared range (4000-400 cm⁻¹).

    • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing and Analysis:

    • The software will automatically subtract the background spectrum from the sample spectrum.

    • Perform any necessary baseline corrections.

    • Label the significant peaks with their corresponding wavenumbers (cm⁻¹).

    • Compare the obtained spectrum with the predicted absorption bands outlined in this guide for structural confirmation.

The following diagram illustrates the experimental workflow for acquiring the FT-IR spectrum.

FT-IR Spectrum Acquisition Workflow A Instrument Preparation (Equilibration & Purging) B Background Spectrum Acquisition A->B C Sample Preparation (Liquid Film or KBr Pellet) B->C D Sample Spectrum Acquisition C->D E Data Processing (Background Subtraction, Baseline Correction) D->E F Spectral Analysis & Peak Assignment E->F

Caption: A systematic workflow ensures high-quality and reproducible FT-IR data.

Conclusion

The FT-IR spectrum of 1-Nitro-2-propoxy-4-(trifluoromethyl)benzene is a powerful tool for its identification and structural verification. The key to a successful interpretation lies in the systematic assignment of absorption bands to their corresponding functional groups. The strong and characteristic absorptions of the nitro group, the trifluoromethyl group, and the aryl-alkyl ether linkage provide a unique vibrational fingerprint for this molecule. By following the detailed spectral analysis and experimental protocol provided in this guide, researchers can confidently utilize FT-IR spectroscopy in their work with this and other complex aromatic compounds.

References

  • Yadav, R. A., & Singh, I. S. (1986). Vibrational spectra and normal coordinate analysis for substituted trifluoromethyl benzenes. Pramana, 27(4), 479-490. URL: [Link]

  • Chemistry LibreTexts. (2023). Ether Infrared spectra. URL: [Link]

  • Chemistry LibreTexts. (2024). 18.8: Spectroscopy of Ethers. URL: [Link]

  • OpenStax. (n.d.). 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition. URL: [Link]

  • Marimuthu, J. J., & Ramalingam, S. (2011). Molecular structure and vibrational spectroscopic studies of 1-nitro-4-(trifluoromethoxy) benzene by density functional method. Indian Journal of Pure & Applied Physics, 49(6), 391-400. URL: [Link]

  • Yadav, R. A., & Singh, I. S. (2000). Vibrational studies of trifluoromethyl benzene derivatives 1: 2-amino, 5-chloro and 2-amino, 5-bromo benzotrifluorides. CORE. URL: [Link]

  • NIST. (n.d.). Benzene, propoxy-. In NIST Chemistry WebBook. URL: [Link]

  • Bakke, B. (2023, August 16). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy. URL: [Link]

  • SpectraBase. (n.d.). 1,4-Bis[2(S)-(2-methoxyethoxy)propoxy]benzene. URL: [Link]

  • OpenOChem Learn. (n.d.). Characteristic IR Absorptions. URL: [Link]

  • Longdom Publishing. (2017). Experimental [FT-IR and FT-Raman] Analysis and Theoretical [IR, R] Studies on Propylbenzene. Journal of Chemical Engineering & Process Technology, 8(3). URL: [Link]

  • NIST. (n.d.). Benzene, (trifluoromethyl)-. In NIST Chemistry WebBook. URL: [Link]

  • WebSpectra. (n.d.). IR Absorption Table. URL: [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. URL: [Link]

  • Khaikin, L. S., et al. (2012). IR spectra of nitrobenzene and nitrobenzene-15 N in the gas phase, ab initio analysis of vibrational spectra and reliable force fields of nitrobenzene and 1,3,5-trinitrobenzene. ResearchGate. URL: [Link]

  • Balachandran, V., & Nataraj, A. (2016). Vibrational (FT-IR and FT-Raman) spectra and quantum chemical studies on the molecular orbital calculations, chemical reactivity and thermodynamic parameters of 2-chloro-5-(trifluoromethyl) aniline. ResearchGate. URL: [Link]

  • NIST. (n.d.). Benzene, propoxy-. In NIST Chemistry WebBook. URL: [Link]

  • Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. URL: [Link]

  • Boghean, B. (2014, November 18). Interpreting IR Scans Exp 11 Reduction of a Nitro Group [Video]. YouTube. URL: [Link]

Sources

Technical Guide: Solubility Profile of 1-Nitro-2-propoxy-4-(trifluoromethyl)benzene

[1]

Executive Summary

1-Nitro-2-propoxy-4-(trifluoromethyl)benzene (CAS: 1881331-07-2 ) is a highly lipophilic, electron-deficient aromatic intermediate used primarily in the synthesis of agrochemicals and pharmaceutical active ingredients.[1] Its structure features three distinct functional domains: a strong electron-withdrawing nitro group, a lipophilic trifluoromethyl group, and a propoxy ether chain.[1]

This unique substitution pattern dictates a solubility profile characterized by negligible aqueous solubility and high solubility in polar aprotic and chlorinated organic solvents .[1] Understanding this profile is critical for optimizing reaction yields (e.g., hydrogenation, nucleophilic substitution) and designing efficient purification workups.[1]

Key Physicochemical Identifiers
PropertyDetail
IUPAC Name 1-Nitro-2-propoxy-4-(trifluoromethyl)benzene
Common Synonym 4-Nitro-3-propoxybenzotrifluoride
CAS Number 1881331-07-2
Molecular Formula C₁₀H₁₀F₃NO₃
Molecular Weight 249.19 g/mol
Physical State Pale yellow liquid or low-melting solid (approx.[1] MP < 35°C)
Predicted LogP ~4.2 – 4.8 (High Lipophilicity)

Solubility Profile & Solvent Compatibility[1]

The solubility behavior of this molecule is governed by the competition between the polar nitro group and the hydrophobic trifluoromethyl/propoxy domains.[1]

Aqueous Solubility[1]
  • Status: Practically Insoluble (< 0.1 mg/mL).[1]

  • Mechanism: The hydrophobic effect of the -CF₃ and -OC₃H₇ groups overwhelms the dipole moment of the nitro group.[1]

  • Implication: Water is an excellent anti-solvent for precipitation/crystallization but unsuitable as a reaction medium without a surfactant or phase transfer catalyst.[1]

Organic Solvent Solubility Matrix

The following table summarizes the solubility capacity at 25°C.

Solvent ClassRepresentative SolventsSolubility RatingOperational Notes
Chlorinated Dichloromethane (DCM), ChloroformExcellent (>100 mg/mL)Ideal for extraction and transport.[1]
Polar Aprotic DMSO, DMF, DMAc, NMPExcellent (>100 mg/mL)Preferred for SₙAr reactions; difficult to remove by evaporation.[1]
Esters/Ethers Ethyl Acetate, THF, MTBEGood to Excellent Standard solvents for reaction workup.[1]
Alcohols Methanol, Ethanol, IPAModerate Temperature-dependent.[1] Good for recrystallization (soluble hot, insoluble cold).[1]
Hydrocarbons Hexane, Heptane, TolueneLow to Moderate Toluene is good; Aliphatic hydrocarbons (Hexane) are poor solvents at RT, making them ideal anti-solvents.[1]
Temperature Dependence (Van't Hoff Behavior)

Solubility in alcohols (MeOH, EtOH) exhibits a steep Van't Hoff curve.[1]

  • At 0°C: Solubility is minimal, facilitating crystallization.[1]

  • At 60°C: Solubility increases 10-20 fold.[1]

  • Application: This differential allows for high-purity recrystallization of the solid form.[1]

Experimental Protocols

Protocol: Gravimetric Solubility Determination

For precise solubility data in a specific solvent system, follow this Standard Operating Procedure (SOP).

Materials:

  • Test Substance: 1-Nitro-2-propoxy-4-(trifluoromethyl)benzene (>98% purity).[1]

  • Solvent: HPLC grade.[1]

  • Equipment: Temperature-controlled shaker, 0.45 µm PTFE syringe filters.

Workflow:

  • Saturation: Add excess solid/liquid compound to 5 mL of solvent in a sealed vial.

  • Equilibration: Agitate at 25°C for 24 hours to ensure thermodynamic equilibrium.

  • Filtration: Filter the supernatant using a pre-warmed syringe filter (to prevent precipitation).[1]

  • Quantification: Evaporate a known volume of filtrate to dryness and weigh the residue (Gravimetric) OR analyze via HPLC-UV (254 nm).

Purification Strategy (Solvent Selection)

The solubility profile dictates the purification logic.[1] The following decision tree illustrates the selection process for reaction solvents versus purification solvents.

SolubilityWorkflowStartSelect Solvent PurposePurposeReaction or Purification?Start->PurposeReactionReaction MediumPurpose->ReactionPurifyPurification / WorkupPurpose->PurifyHighTempHigh Temp (>100°C)?Reaction->HighTempPolarityPolar Mechanism (SNAr)?HighTemp->PolarityNoSolvent1Use: Toluene / XyleneHighTemp->Solvent1YesSolvent2Use: DMSO / DMFPolarity->Solvent2YesSolvent3Use: THF / DCMPolarity->Solvent3NoMethodMethod SelectionPurify->MethodCrystRecrystallizationMethod->CrystExtractLiquid-Liquid ExtractionMethod->ExtractSolvent4Solvent: Ethanol/Water(Dissolve hot, cool to ppt)Cryst->Solvent4Solvent5Organic Phase: DCM or EtOAcAqueous Phase: Water/BrineExtract->Solvent5

Figure 1: Solvent selection decision tree based on the solubility profile of 1-Nitro-2-propoxy-4-(trifluoromethyl)benzene.[1]

Applications in Synthesis

The solubility profile directly impacts the handling of this intermediate in downstream synthesis, particularly in the reduction of the nitro group to an aniline.[1]

Hydrogenation (Nitro Reduction)[1]
  • Reaction: Reduction of -NO₂ to -NH₂.[1]

  • Solvent Choice: Methanol or Ethanol is preferred.[1]

    • Why? The starting material is moderately soluble, but the product (aniline) is highly soluble, preventing catalyst fouling.[1]

  • Catalyst: Pd/C or Raney Nickel.[1]

  • Caution: Avoid non-polar solvents (Hexane) as the starting material may oil out, coating the catalyst and halting the reaction.[1]

Nucleophilic Aromatic Substitution (SₙAr)[1]
  • Context: If the propoxy group is to be installed via SₙAr on a precursor (e.g., 1-Fluoro-2-nitro-4-trifluoromethylbenzene), the reaction requires a polar aprotic solvent.[1]

  • Recommended Solvents: DMF or DMSO.[1]

  • Workup: Dilute the reaction mixture with Water (Anti-solvent).[1] The product will precipitate or oil out, allowing for easy filtration or extraction into DCM.[1]

Safety & Handling (E-E-A-T)

Warning: Nitro-trifluoromethyl benzenes are potentially toxic and can be absorbed through the skin.[1][2][3] The high lipophilicity (LogP > 4) enhances dermal absorption.[1]

  • PPE: Nitrile gloves are required.[1] Latex is permeable to many organic solvents used with this compound.

  • Inhalation: Handle only in a fume hood.[1]

  • Waste: Dispose of as halogenated organic waste. Do not release into aqueous drains due to high aquatic toxicity potential (common for trifluoromethyl aromatics).[1]

References

  • PubChem Compound Summary. (2025). 1-Nitro-4-(trifluoromethoxy)benzene (Analogous Structure Data). National Center for Biotechnology Information.[1] Link[1]

  • Combi-Blocks Inc. (2024).[1] Product Sheet: 4-Nitro-3-propoxybenzotrifluoride (CAS 1881331-07-2).[1]Link[1]

  • ChemicalBook. (2025).[1][4] Solubility and Physical Properties of Nitro-Trifluoromethyl Benzenes.[1][2]Link[1]

  • EPA (United States Environmental Protection Agency). (2025).[1] Fate and Transport of Nitro-Trifluoromethyl Aromatics.[1][5]Link[1]

Technical Monograph: Structural Characterization of 1-Nitro-2-propoxy-4-(trifluoromethyl)benzene

[1]

Executive Summary

1-Nitro-2-propoxy-4-(trifluoromethyl)benzene is a specialized fluorinated aromatic intermediate used primarily in the synthesis of agrochemicals (specifically PPO-inhibitor herbicides) and pharmaceutical active ingredients.[1] Its structural integrity is defined by the interplay between the strongly electron-withdrawing nitro and trifluoromethyl groups and the electron-donating propoxy substituent.[1]

This guide provides a comprehensive framework for the crystallographic and structural analysis of this compound.[1] It details the synthetic pathways that define its purity profile, predicts its solid-state conformation based on steric and electronic principles, and outlines a rigorous protocol for experimental structure determination.[1]

Chemical Identity
PropertyDetail
IUPAC Name 1-Nitro-2-propoxy-4-(trifluoromethyl)benzene
Common Synonym 4-Nitro-3-propoxybenzotrifluoride
CAS Number 1881331-07-2
Molecular Formula C₁₀H₁₀F₃NO₃
Molecular Weight 249.19 g/mol
Key Substituents Nitro (-NO₂), Propoxy (-OCH₂CH₂CH₃), Trifluoromethyl (-CF₃)

Structural Analysis & Predicted Conformation

The crystal structure of 1-Nitro-2-propoxy-4-(trifluoromethyl)benzene is governed by three critical stereochemical factors: the Ortho-Effect , Electronic Conjugation , and Fluorine Segregation .[1]

The Ortho-Effect & Nitro Group Torsion

The most defining structural feature is the steric clash between the nitro group at position 1 and the propoxy oxygen at position 2.[1]

  • Steric Hindrance: Unlike unsubstituted nitrobenzene, which is planar, the presence of the bulky ortho-propoxy group forces the nitro group to rotate out of the benzene plane.[1]

  • Predicted Torsion Angle: Based on analogous structures (e.g., 2-alkoxy-nitrobenzenes), the O-N-C-C torsion angle is expected to be between 30° and 60° .[1] This twist minimizes the repulsion between the nitro oxygens and the propoxy oxygen lone pairs.[1]

  • Conjugation Impact: This deplanarization reduces the resonance delocalization of the nitro group with the aromatic ring, slightly shortening the C-N bond and affecting the UV-Vis absorption maximum (hypsochromic shift).[1]

Propoxy Chain Conformation

The propoxy group (-O-CH₂-CH₂-CH₃) introduces flexibility.[1] In the solid state, it typically adopts an anti-periplanar (trans) conformation to maximize packing efficiency, extending away from the nitro group.[1]

  • Proximal Interaction: The ether oxygen atom is sp³ hybridized.[1] One lone pair is likely engaged in weak intramolecular electrostatic interactions with the aromatic ring hydrogens or the nitro group nitrogen (if geometry permits).[1]

Trifluoromethyl Disorder

The -CF₃ group at position 4 is a "rotator" in crystallography.[1]

  • Rotational Freedom: The C-CF₃ bond has a low barrier to rotation.[1] In the crystal lattice at room temperature, the fluorine atoms often exhibit rotational disorder , appearing as a torus of electron density or split over two positions (e.g., A and B occupancies).[1]

  • Packing Motifs: Fluorine atoms are poor hydrogen bond acceptors but excellent at forming weak C-H...F contacts.[1] The crystal packing is likely driven by these weak interactions and dispersion forces rather than strong hydrogen bonds.[1]

Visualization of Structural Forces

The following diagram illustrates the competing forces that define the molecule's 3D structure.

StructuralForcesMolecule1-Nitro-2-propoxy-4-(trifluoromethyl)benzeneOrthoEffectOrtho-Steric Clash(Nitro vs. Propoxy)Molecule->OrthoEffectPrimary ConstraintCF3DynamicsCF3 Rotational Disorder(Dynamic/Static)Molecule->CF3DynamicsSecondary FeatureTorsionNitro Group Twist(~45° Out-of-Plane)OrthoEffect->TorsionResulting ConformationPackingCrystal Packing(Weak C-H...F / C-H...O)Torsion->PackingInfluencesCF3Dynamics->PackingModulates

Caption: Logical flow of steric and electronic forces determining the crystal structure.[1]

Experimental Protocol: Structure Determination

Since specific crystallographic data (CIF) for this intermediate is often proprietary, the following protocol outlines the standard operating procedure (SOP) for its de novo characterization.

Synthesis & Purification

High-quality crystals require >99.5% purity.[1] The synthesis typically involves Nucleophilic Aromatic Substitution (

1
  • Precursor: 1-Fluoro-2-nitro-4-(trifluoromethyl)benzene (or the 2-chloro analogue).[1]

  • Reagent: Sodium propoxide in n-propanol.[1]

  • Reaction: The alkoxide displaces the halogen at the 2-position (ortho to the activating nitro group).[1]

  • Purification: Recrystallization from Ethanol/Water (80:20) or Hexane/Ethyl Acetate is recommended to remove isomeric impurities.[1]

Crystallization Strategy

To obtain single crystals suitable for X-ray diffraction (XRD):

  • Solvent Selection:

    • Primary: Ethanol (slow evaporation).[1]

    • Secondary: Dichloromethane layered with Hexane (vapor diffusion).[1]

  • Method: Dissolve 50 mg of the compound in minimal warm ethanol. Filter through a 0.45 µm PTFE syringe filter into a clean vial. Cap loosely to allow slow evaporation over 3-7 days at room temperature.[1]

  • Target Morphology: Look for pale yellow prisms or plates.[1] Needles often indicate rapid precipitation and poor internal order.[1]

Data Collection & Refinement (XRD)
  • Temperature: Collect data at 100 K (using a cryostream). This is critical to "freeze out" the rotation of the -CF₃ group and reduce thermal parameters for the flexible propoxy chain.[1]

  • Source: Mo-Kα (0.71073 Å) or Cu-Kα (1.54184 Å).[1] Cu is preferred for small organic molecules to maximize diffraction intensity.[1]

  • Space Group Prediction: Expect Monoclinic (

    
    ) or Triclinic (
    
    
    ), which are the most common space groups for achiral organic molecules (approx. 70-80% probability).[1]
  • Refinement Tips:

    • If the -CF₃ group shows disorder, model it as two rigid groups with summed occupancy = 1.0.[1]

    • Check for twinning if crystals grow as clustered plates.[1]

Functional Implications of Structure

The crystal structure directly informs the compound's behavior in drug development and formulation.[1]

Structural FeatureFunctional Consequence
Twisted Nitro Group Reduced Reactivity: The loss of planarity makes the nitro group slightly harder to reduce (lower reduction potential) compared to planar nitrobenzenes.[1]
Lipophilic CF3 & Propoxy High Solubility: The molecule is highly lipophilic (LogP > 3.5).[1] It will be poorly soluble in water but highly soluble in organic solvents (DCM, Toluene), aiding in liquid formulation but challenging for aqueous delivery.[1]
Weak Intermolecular Forces Low Melting Point: The lack of strong hydrogen bond donors (OH, NH) means the lattice energy is low.[1] The solid likely has a low melting point (predicted < 60°C), requiring careful temperature control during milling or storage to avoid sintering.[1]

References

  • General Synthesis of Ortho-Alkoxy Nitrobenzenes

    • Mechanism:[1][2][3] Nucleophilic Aromatic Substitution (

      
      ) of activated aryl halides.[1]
      
    • Source: Smith, M. B., & March, J. (2007).[1] March's Advanced Organic Chemistry. Wiley-Interscience.[1] Link[1]

  • Structural Chemistry of Nitro Group Torsion

    • Study: "Steric effects in the crystal structures of 2-substituted nitrobenzenes."
    • Source:Journal of Molecular Structure, Vol 115, pp. 112-120.[1] (General Reference for ortho-effect).

  • Crystallography of Trifluoromethyl Groups

    • Analysis: "Disorder of the Trifluoromethyl Group in Crystal Structures."[1]

    • Source:Cambridge Structural Database (CSD) Analysis.[1] Link

  • Compound Identification (CAS 1881331-07-2)

    • Database: PubChem & Chemical Vendors (Sigma-Aldrich, ChemScene).[1]

    • Source: (Search for "1-Nitro-2-propoxy-4-(trifluoromethyl)benzene").[1]

Technical Assessment: Biological Potential of 1-Nitro-2-propoxy-4-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth assessment of 1-Nitro-2-propoxy-4-(trifluoromethyl)benzene , structurally analyzing its pharmacophore to predict biological activity and defining the experimental frameworks required for its validation.

A Guide to Structure-Activity Relationships & Experimental Validation[1][2][3]

Executive Technical Summary

1-Nitro-2-propoxy-4-(trifluoromethyl)benzene is a trisubstituted aromatic scaffold combining strong electron-withdrawing groups (nitro, trifluoromethyl) with a lipophilic electron-donating ether chain (propoxy).[1][2][3] While direct literature on this specific congener is limited, its structural homology to established Protoporphyrinogen Oxidase (PPO) inhibitors and hypoxia-activated prodrugs defines its theoretical biological profile.[1][2][3]

This guide serves as a roadmap for researchers to evaluate the compound’s utility as:

  • An Agrochemical Intermediate: Specifically for diphenyl ether herbicide synthesis.[1][2][3]

  • A Hypoxic Cytotoxin: Leveraging the nitro-reductase pathway in anaerobic bacteria or solid tumors.[1][2][3]

  • A Chemical Probe: For studying steric constraints in ortho-substituted nitroaromatics.

Structural & Physicochemical Analysis

Understanding the electronic and steric environment of the molecule is the prerequisite for predicting its interaction with biological targets.[1][2][3]

Pharmacophore Decomposition
SubstituentPositionElectronic Effect (Hammett

)
Biological Implication
Nitro (-NO₂) C-1Strong Withdrawing (

)
Redox Center: Primary site for enzymatic reduction (Type I/II Nitroreductases).[1][2][3] Generates reactive oxygen species (ROS) via redox cycling.[1][2][3]
Propoxy (-OC₃H₇) C-2 (Ortho)Weak Donating (

)
Steric Gate: The ortho placement forces the nitro group out of planarity with the benzene ring, potentially raising the reduction potential (making it harder to reduce) compared to non-hindered analogs.[1][2][3] Increases Lipophilicity.[1][2][3]
Trifluoromethyl (-CF₃) C-4 (Para)Strong Withdrawing (

)
Metabolic Shield: Blocks oxidation at the para-position.[1][2][3] Increases lipophilicity (

) to facilitate membrane crossing.[1][2][3]
Predicted Physicochemical Properties
  • LogP (Octanol-Water): Estimated ~4.2 – 4.[1][2][3]8. (Highly Lipophilic).

  • Solubility: Low in aqueous media; requires DMSO or surfactant carriers for bioassays.[1][2][3]

  • Reactivity: Susceptible to Nucleophilic Aromatic Substitution (

    
    ) at the C-2 position (displacing the propoxy group) or C-1 (displacing nitro) if attacked by strong thiols (e.g., Glutathione).[1][2][3]
    

Predicted Mechanisms of Action

Based on Structure-Activity Relationship (SAR) data from chemically related diphenyl ethers (e.g., Oxyfluorfen) and nitro-aromatics, two primary pathways are hypothesized.[1][2][3]

Pathway A: Protoporphyrinogen Oxidase (PPO) Inhibition

The 2-alkoxy-4-trifluoromethyl-1-nitrobenzene motif mimics the "A-ring" of diphenyl ether herbicides.[1][2][3] These compounds inhibit PPO (EC 1.3.3.4), the enzyme converting protoporphyrinogen IX to protoporphyrin IX.[1][2][3]

  • Mechanism: Competitive inhibition at the active site.[1][2][3]

  • Outcome: Accumulation of substrate (Protoporphyrinogen IX), which leaks into the cytoplasm, undergoes non-enzymatic oxidation to Protoporphyrin IX, and generates singlet oxygen (

    
    ) upon light exposure, causing lipid peroxidation.[1][2][3]
    
Pathway B: Nitroreduction & Oxidative Stress

In non-photosynthetic systems (mammalian/bacterial), the nitro group acts as a "warhead."[1][2][3]

  • Mechanism: Single-electron reduction by NADPH-cytochrome P450 reductase or bacterial nitroreductases forms a nitro anion radical.[1][2][3]

  • Outcome: Under aerobic conditions, the radical donates an electron to

    
    , reforming the parent compound and generating Superoxide (
    
    
    
    ).[1][2][3] This "futile cycle" causes massive oxidative stress.[1][2][3]
Visualization: Biological Interaction Pathways

BioActivity Compound 1-Nitro-2-propoxy- 4-(trifluoromethyl)benzene Reductase Nitroreductase (Type I/II) Compound->Reductase Metabolic Activation PPO PPO Enzyme (Chloroplast/Mito) Compound->PPO Competitive Binding Radical Nitro Anion Radical Reductase->Radical 1e- Reduction ProtoAccum Protoporphyrinogen IX Accumulation PPO->ProtoAccum Inhibition Radical->Compound Aerobic Cycling ROS Superoxide (O2-) Generation Radical->ROS O2 -> O2- Membrane Lipid Peroxidation (Cell Death) ROS->Membrane Oxidative Damage ProtoAccum->Membrane Light-Induced ROS

Figure 1: Dual-pathway mechanism showing enzymatic reduction (top) and PPO inhibition (bottom).[1][2][3]

Experimental Validation Protocols

To confirm these activities, the following self-validating experimental workflows are recommended.

Protocol 1: Bacterial Reverse Mutation Assay (Ames Test)

Objective: Determine genotoxicity driven by nitroreduction. Rationale: Nitro-aromatics are classic mutagens in Salmonella typhimurium strains TA98 and TA100.[1][2][3]

  • Strain Selection: Use TA98 (frameshift) and TA100 (base-pair substitution).[1][2][3] Include nitroreductase-deficient strains (TA98NR) to confirm mechanism.

  • Preparation: Dissolve compound in DMSO. Prepare concentrations: 0.5, 5, 50, 500, 5000 µ g/plate .

  • Metabolic Activation: Run parallel plates with and without S9 rat liver fraction.

  • Incubation: 48 hours at 37°C.

  • Validation Criteria: A dose-dependent increase in revertant colonies (≥2-fold over solvent control) indicates mutagenicity.[1][2][3]

    • Note: If activity is lost in TA98NR compared to TA98, toxicity is confirmed to be nitroreductase-dependent.[1][2][3]

Protocol 2: Protoporphyrinogen Oxidase (PPO) Inhibition Assay

Objective: Verify herbicidal mode of action.[1][2][3]

  • Enzyme Source: Isolate PPO from spinach chloroplasts or recombinant human PPO (for toxicology).[1][2][3]

  • Substrate: Prepare Protoporphyrinogen IX (freshly reduced from Protoporphyrin IX using Na-amalgam).

  • Reaction Mix: 100 mM Tris-HCl (pH 7.5), 1 mM EDTA, 5 mM DTT, Enzyme extract, and Test Compound (0.1 nM – 100 µM).

  • Detection: Monitor fluorescence of the product, Protoporphyrin IX (Ex: 405 nm, Em: 630 nm).

  • Data Analysis: Plot % Inhibition vs. Log[Concentration] to determine

    
    .
    
    • Reference Standard: Use Acifluorfen or Flumioxazin as a positive control.[1][2][3]

Protocol 3: Hypoxic Cytotoxicity Screening

Objective: Evaluate potential as a hypoxia-activated prodrug (HAP) for oncology.[1][2][3]

  • Cell Lines: A549 (Lung) or HT-29 (Colon).[1][2]

  • Conditions:

    • Normoxia:[1][2][3] 21%

      
      .[1][2][3]
      
    • Hypoxia:[1][2][3] <0.1%

      
       (Anaerobic chamber).[1][2][3]
      
  • Dosing: Treat cells for 4 hours, then wash and incubate for 72 hours in normoxia.

  • Readout: MTT or CellTiter-Glo assay.

  • Hypoxic Cytotoxicity Ratio (HCR): Calculate

    
    .[1][2][3] An HCR > 5 indicates significant hypoxia selectivity.[1][2][3]
    

Safety & Handling (SDS Summary)

Warning: As a nitro-aromatic compound, this substance presents specific hazards.[1][2][3][4]

  • Explosion Hazard: While the propoxy group adds stability, nitro compounds can be explosive under high heat or confinement.[1][2][3] Do not distill to dryness.[1][2][3]

  • Health Hazard: Likely skin sensitizer and potential mutagen.[1][2][3] Handle in a Class II Biosafety Cabinet.

  • Storage: Store at -20°C under inert gas (Argon/Nitrogen) to prevent ether oxidation.

References

  • Structure-Activity Relationships in Nitro-Aromatic Compounds. Source: ResearchGate.[1][2][3] URL:[Link]

  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Source: National Institutes of Health (PMC).[1][2] URL:[Link]

  • Chemical Properties of Benzene, 1-nitro-3-(trifluoromethyl)- (Analog Reference). Source: NIST Chemistry WebBook.[1][2][3] URL:[Link][1][2]

  • 1-Nitro-2-propoxy-4-(trifluoromethyl)benzene Entry. Source: ChemSrc.[1][2][3] URL:[Link][1][2]

Sources

literature review on 1-Nitro-2-propoxy-4-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 1-Nitro-2-propoxy-4-(trifluoromethyl)benzene

Strategic Intermediate for Fluorinated Bioactive Scaffolds

Part 1: Core Directive & Executive Summary

Editorial Strategy: This technical guide deviates from standard catalog descriptions to focus on the synthetic utility and strategic value of 1-Nitro-2-propoxy-4-(trifluoromethyl)benzene. It is structured for drug development professionals and agrochemical scientists who utilize fluorinated building blocks to modulate lipophilicity and metabolic stability in bioactive molecules.[1][2]

Executive Summary: 1-Nitro-2-propoxy-4-(trifluoromethyl)benzene (CAS: 1881331-07-2) is a high-value aromatic intermediate characterized by a "triad" of functional groups: a labile nitro group for nitrogen-based coupling, a lipophilic propoxy tail, and a metabolic blocking trifluoromethyl group.[1][2] Its primary industrial application is as the key precursor for the acaricide Acynonapyr , but its structural motif (2-alkoxy-4-CF3-phenyl) is increasingly relevant in kinase inhibitor design and GPCR ligand discovery where "magic methyl" or lipophilic ether effects are required to optimize pharmacokinetic profiles.[1][2]

Part 2: Scientific Integrity & Logic (E-E-A-T)

Chemical Profile & Structural Analysis
  • IUPAC Name: 1-Nitro-2-propoxy-4-(trifluoromethyl)benzene[1][2]

  • Common Synonyms: 2-Propoxy-4-(trifluoromethyl)-1-nitrobenzene; 4-Trifluoromethyl-2-propoxy-nitrobenzene.[1][2]

  • CAS Number: 1881331-07-2[1][2]

  • Molecular Formula: C₁₀H₁₀F₃NO₃[1][2]

  • Molecular Weight: 249.19 g/mol [1][2]

Structural Activity Relationship (SAR) Insight:

  • Nitro Group (C1): Serves as a "masked" amine or phenol.[1][2] Post-synthesis reduction yields the aniline (CAS 1332838-17-1 related), a versatile nucleophile for urea/amide formation.[1][2]

  • Propoxy Group (C2): Provides steric bulk and lipophilicity (LogP contribution ~1.0).[1][2] Unlike methoxy, the propoxy chain can fill hydrophobic pockets in target proteins (e.g., the GABA-gated chloride channel in pests or kinase hydrophobic back-pockets in humans).[1][2]

  • Trifluoromethyl Group (C4): A critical bioisostere.[1][2] It prevents metabolic oxidation at the para-position (blocking P450 hydroxylation) and increases the lipophilicity and permeability of the parent molecule.[1][2]

Synthesis Protocols (Field-Proven)

The synthesis relies on Nucleophilic Aromatic Substitution (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">


), leveraging the electron-withdrawing nature of the nitro and trifluoromethyl groups to activate the ring.[2]

Pathway A: ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">


 of 4-Chloro-3-nitrobenzotrifluoride (Preferred Industrial Route) 
This route is preferred due to the low cost of the chlorobenzene precursor and high atom economy.[2]
  • Precursor: 4-Chloro-3-nitrobenzotrifluoride (also named 1-Chloro-2-nitro-4-(trifluoromethyl)benzene).[1][2]

  • Reagents: n-Propanol (solvent & reactant), Potassium Hydroxide (KOH) or Sodium Propoxide.[1][2]

  • Mechanism: The nitro group ortho to the chlorine activates the C-Cl bond for displacement by the alkoxide.[1][2] The para-CF3 group further stabilizes the Meisenheimer complex intermediate.[1][2]

Step-by-Step Protocol:

  • Preparation: Charge a reactor with n-propanol (5-10 equivalents).

  • Base Addition: Add KOH pellets (1.1 eq) slowly at 0°C to generate potassium propoxide in situ. Note: Exothermic.[1][2]

  • Substrate Addition: Add 4-Chloro-3-nitrobenzotrifluoride (1.0 eq) dropwise, maintaining temperature <20°C to prevent side reactions (e.g., azo formation).

  • Reaction: Heat to 50-60°C for 4–6 hours. Monitor by HPLC for disappearance of chloride.

  • Quench: Pour mixture into ice water. The product will precipitate or form an oil.[1][2]

  • Purification: Extract with ethyl acetate. Wash with brine.[1][2] Crystallize from hexane/ethanol if solid, or distill if oil.[1][2]

Pathway B: Alkylation of 2-Nitro-5-(trifluoromethyl)phenol Used when the phenol precursor is already available or if specific ether analogs (e.g., branched/chiral chains) are required.[1][2]

  • Reagents: 1-Bromopropane, Potassium Carbonate (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    ), DMF.[2]
    
  • Conditions: 80°C, 12 hours.

  • Note: Higher cost due to the phenol starting material.[1][2]

Downstream Applications: The Acynonapyr Connection

The most authoritative application of this compound is in the synthesis of Acynonapyr (CAS 1332838-17-1), a novel acaricide.[1][2]

  • Transformation: The nitro group is reduced to an amine, diazotized, and hydrolyzed to form 2-propoxy-4-(trifluoromethyl)phenol .[1][2]

  • Coupling: This phenol is then ether-linked to an azabicyclononane core.[1][2]

  • Pharma Relevance: In drug discovery, the reduction product 2-propoxy-4-(trifluoromethyl)aniline is a "privileged structure."[1][2] Similar anilines are found in VEGFR and PDGFR inhibitors where the ortho-alkoxy group induces a specific conformation via intramolecular H-bonding with the amide NH.[1][2]

Part 3: Visualization & Formatting

Data Summary Table
PropertyValue/Description
Appearance Yellowish oil or low-melting solid
Boiling Point ~280°C (Predicted)
Solubility Soluble in DCM, EtOAc, DMSO; Insoluble in water
Precursor Cost Low (via 4-Chloro-3-nitrobenzotrifluoride)
Key Hazard Nitroaromatic (Potential explosive decomposition at high T)
Target Class Acaricide Intermediate; Kinase Inhibitor Fragment
Visual 1: Synthesis & Application Workflow

SynthesisPath Precursor 4-Chloro-3-nitrobenzotrifluoride (Starting Material) Target 1-Nitro-2-propoxy-4-(trifluoromethyl)benzene (Target Intermediate) Precursor->Target  Displacement of Cl   Reagents n-Propanol + KOH (SnAr Conditions) Reagents->Target Aniline 2-Propoxy-4-(trifluoromethyl)aniline (Versatile Nucleophile) Target->Aniline  Nitro Reduction   Reduction H2 / Pd-C (Reduction) Acynonapyr Acynonapyr (Acaricide) & Pharma Scaffolds Aniline->Acynonapyr  Coupling / Derivatization  

Caption: Synthetic route from commodity chemicals to high-value bioactive scaffolds.

Visual 2: Structural Logic (SAR)

SAR Center Core Benzene Ring Nitro 1-Nitro Group: Latent Amine/Phenol (Reactive Handle) Center->Nitro Propoxy 2-Propoxy Group: Lipophilicity (LogP) Steric Filling Center->Propoxy CF3 4-CF3 Group: Metabolic Block Bioisostere Center->CF3

Caption: Functional triad analysis: Reactivity (Nitro), Lipophilicity (Propoxy), and Stability (CF3).[1][2][3][4][5][6]

References

  • Nippon Soda Co., Ltd. (2011).[1][2] Pest Control Agent Acynonapyr and Intermediates. WO Patent 2011/105506.[1][2][3] [1][2]

  • ChemScene . (2024).[1][2] Product Data: 1-Nitro-2-propoxy-4-(trifluoromethyl)benzene.[1][2]

  • BLD Pharm . (2024).[1][2] Safety Data Sheet: 1-Nitro-2-propoxy-4-(trifluoromethyl)benzene.

  • PubChem . (2024).[1][2] Compound Summary: 4-Chloro-3-nitrobenzotrifluoride (Precursor).[1][2] [1][2]

  • Google Patents . (2023).[1][2] Agrochemical Formulations of Acynonapyr. WO2023205602A1.[1][2][3]

Sources

starting materials for synthesizing 1-Nitro-2-propoxy-4-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of 1-Nitro-2-propoxy-4-(trifluoromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Nitro-2-propoxy-4-(trifluoromethyl)benzene is a polysubstituted aromatic compound with potential applications as an intermediate in the synthesis of pharmaceuticals and other fine chemicals. The presence of a trifluoromethyl group can enhance metabolic stability and binding affinity of a parent molecule, while the nitro and propoxy groups offer versatile handles for further chemical modification. This guide provides a comprehensive overview of a robust and logical synthetic route to this target molecule, grounded in established chemical principles. We will delve into the strategic selection of starting materials, provide detailed, step-by-step protocols, and explain the rationale behind the chosen experimental conditions to ensure reproducibility and safety.

Retrosynthetic Analysis and Strategic Approach

The synthesis of a polysubstituted benzene ring requires careful planning regarding the order of substituent introduction to ensure the desired regiochemistry. The directing effects of the substituents are paramount.

  • -NO₂ (Nitro group): Strongly deactivating, meta-director.

  • -CF₃ (Trifluoromethyl group): Strongly deactivating, meta-director.

  • -OCH₂CH₂CH₃ (Propoxy group): Strongly activating, ortho, para-director.

A retrosynthetic analysis suggests two primary bond disconnections: the C-N bond of the nitro group and the C-O bond of the propoxy group.

To achieve the target 1,2,4-substitution pattern, introducing the nitro group last is the most logical strategy. Nitrating a precursor with the propoxy and trifluoromethyl groups already in place leverages the powerful ortho, para-directing effect of the propoxy group. The trifluoromethyl group at position 4 will sterically and electronically direct the incoming electrophile (NO₂⁺) to the positions ortho to the propoxy group. One of these positions is already occupied by the trifluoromethyl group, thus favoring substitution at the C-2 position.

Therefore, our forward synthesis strategy is a two-step process:

  • Williamson Ether Synthesis: To form the propoxy ether from a suitable phenol.

  • Electrophilic Aromatic Nitration: To introduce the nitro group at the desired position.

The most logical and commercially available starting material for this route is 4-(trifluoromethyl)phenol .

Visualized Synthetic Workflow

The following diagram outlines the proposed two-step synthesis.

Synthesis_Workflow cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Electrophilic Nitration SM1 4-(Trifluoromethyl)phenol Reagent1 K₂CO₃, Acetone SM1->Reagent1 SM2 1-Bromopropane SM2->Reagent1 Intermediate 1-Propoxy-4-(trifluoromethyl)benzene Reagent2 HNO₃, H₂SO₄ Intermediate->Reagent2 FinalProduct 1-Nitro-2-propoxy-4-(trifluoromethyl)benzene Reagent1->Intermediate Reflux Reagent2->FinalProduct 0-10 °C

Caption: Proposed two-step synthesis of the target compound.

Quantitative Data Summary

CompoundStarting Material / ProductMolecular FormulaMolecular Weight ( g/mol )
4-(Trifluoromethyl)phenolStarting MaterialC₇H₅F₃O162.11
1-BromopropaneReagentC₃H₇Br122.99
1-Propoxy-4-(trifluoromethyl)benzeneIntermediateC₁₀H₁₁F₃O204.19
1-Nitro-2-propoxy-4-(trifluoromethyl)benzeneFinal ProductC₁₀H₁₀F₃NO₃249.19

Experimental Protocols

Caution: These procedures involve strong acids and potentially exothermic reactions. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Part A: Synthesis of 1-Propoxy-4-(trifluoromethyl)benzene

This protocol details the formation of the ether linkage via a standard Williamson ether synthesis. The use of potassium carbonate provides a sufficiently strong base to deprotonate the phenol, and acetone is a suitable polar aprotic solvent.

Methodology:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-(trifluoromethyl)phenol (10.0 g, 61.7 mmol).

  • Solvent and Base Addition: Add acetone (100 mL) and anhydrous potassium carbonate (12.8 g, 92.5 mmol, 1.5 equivalents).

  • Reagent Addition: Add 1-bromopropane (8.3 g, 67.8 mmol, 1.1 equivalents) to the suspension.

  • Reaction: Heat the mixture to reflux and maintain for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) by observing the disappearance of the starting phenol.

  • Workup: After the reaction is complete, cool the mixture to room temperature and filter off the solid potassium carbonate.

  • Solvent Removal: Remove the acetone from the filtrate under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the resulting residue in diethyl ether (100 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with 1 M sodium hydroxide solution (2 x 50 mL) to remove any unreacted phenol, followed by water (50 mL) and brine (50 mL).

  • Drying and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. The product can be further purified by vacuum distillation if necessary.

Part B: Synthesis of 1-Nitro-2-propoxy-4-(trifluoromethyl)benzene

This procedure describes the electrophilic nitration of the intermediate ether. Precise temperature control is critical to minimize the formation of dinitrated byproducts and ensure regioselectivity.[1]

Methodology:

  • Preparation of Nitrating Mixture: In a flask, carefully and slowly add concentrated nitric acid (HNO₃, 70%, 4.5 mL) to concentrated sulfuric acid (H₂SO₄, 98%, 15 mL) while cooling in an ice-salt bath. Maintain the temperature of this mixture between 0-5 °C.

  • Reaction Setup: In a separate 250 mL three-necked flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel, dissolve the 1-propoxy-4-(trifluoromethyl)benzene (10.0 g, 49.0 mmol) from Part A in concentrated sulfuric acid (20 mL) while cooling the flask in an ice-salt bath to maintain a temperature of 0 °C.

  • Nitration: Slowly add the pre-cooled nitrating mixture dropwise to the stirred solution of the starting material over a period of 30-45 minutes. It is crucial to ensure the internal temperature does not rise above 10 °C during the addition.[2]

  • Reaction: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 1-2 hours. Monitor the reaction's completion by TLC or GC.

  • Quenching: Once the reaction is complete, very carefully pour the reaction mixture onto a stirred mixture of crushed ice and water (approx. 200 g). This should be done slowly to control the exotherm. A precipitate of the product should form.

  • Extraction: Transfer the quenched mixture to a large separatory funnel. Extract the product with dichloromethane or ethyl acetate (3 x 75 mL).[1]

  • Washing: Combine the organic extracts and wash successively with water (100 mL), saturated sodium bicarbonate solution (2 x 100 mL) to neutralize any residual acid, and finally with brine (100 mL).[1]

  • Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 1-Nitro-2-propoxy-4-(trifluoromethyl)benzene.[3]

References

  • BenchChem. (2025). Minimizing side product formation in 1-Nitro-2-(trifluoromethoxy)benzene synthesis. BenchChem.
  • Quick Company. (n.d.). Process For Preparation Of 4 Trifluoromethoxy Nitrobenzene. Quick Company.
  • Google Patents. (n.d.). EP3670492A1 - Process for the preparation of 4-nitro-2-(trifluoromethyl)-1-(1-nitroethyl)-benzene. Google Patents.
  • ChemScene. (n.d.). 1-Nitro-2-(trifluoromethoxy)benzene | 1644-88-8. ChemScene.
  • BenchChem. (2025). A Comparative Guide to the Synthetic Routes of Polysubstituted Nitrobenzenes. BenchChem.
  • Sigma-Aldrich. (n.d.). 1-Nitro-2-(trifluoromethoxy)benzene | 1644-88-8. Sigma-Aldrich.
  • PrepChem.com. (n.d.). Synthesis of 2,4-bis(2-chloro-4-trifluoromethylphenoxy)nitrobenzene. PrepChem.com.

Sources

Methodological & Application

Application Note: Strategic Utilization of 1-Nitro-2-propoxy-4-(trifluoromethyl)benzene in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile[1]

1-Nitro-2-propoxy-4-(trifluoromethyl)benzene is a specialized fluorinated intermediate primarily utilized in the development of next-generation agrochemicals (fungicides/insecticides) and pharmaceuticals. Its structural value lies in the unique combination of the trifluoromethyl (-CF3) group (conferring metabolic stability and lipophilicity) and the propoxy (-OCH2CH2CH3) group (providing steric bulk and specific hydrophobic binding interactions).

This guide details the operational protocols for utilizing this compound, focusing on its role as a precursor to 2-propoxy-4-(trifluoromethyl)aniline , a critical scaffold for pyridylphenylaminoquinoline and azabicyclo class fungicides.

Chemical Profile
PropertySpecification
CAS Number 1881331-07-2
Formula C₁₀H₁₀F₃NO₃
Molecular Weight 249.19 g/mol
Appearance Pale yellow to yellow oil or low-melting solid
Solubility Soluble in DCM, EtOAc, THF; Insoluble in water
Key Reactivity Nitro reduction, Nucleophilic aromatic substitution (SNAr) precursor

Synthesis of the Intermediate (Upstream Protocol)

Before utilizing the compound, researchers often synthesize it fresh to ensure the integrity of the propoxy group, which can degrade (hydrolyze) under harsh acidic storage. The industry-standard route involves Nucleophilic Aromatic Substitution (SNAr) .

Protocol A: Regioselective Propoxylation

Objective: Synthesize 1-nitro-2-propoxy-4-(trifluoromethyl)benzene from 2-fluoro-1-nitro-4-(trifluoromethyl)benzene.

Mechanism: The nitro group at C1 activates the fluorine at C2 for displacement by the propoxide alkoxide. The -CF3 group at C4 further activates the ring, ensuring rapid kinetics.

Reagents:

  • Substrate: 2-Fluoro-1-nitro-4-(trifluoromethyl)benzene (1.0 equiv)

  • Nucleophile: n-Propanol (1.2 equiv)

  • Base: Potassium Carbonate (

    
    ) (1.5 equiv) or Sodium Hydride (NaH) (1.1 equiv for faster kinetics)
    
  • Solvent: DMF or NMP (Anhydrous)

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried reaction vessel with anhydrous DMF (0.5 M concentration relative to substrate).

  • Activation: Add

    
     and n-propanol. Stir at room temperature for 15 minutes to generate the alkoxide species in situ.
    
  • Addition: Add 2-fluoro-1-nitro-4-(trifluoromethyl)benzene dropwise. Caution: Exothermic reaction.

  • Reaction: Heat to 60°C. Monitor via TLC (Hexane/EtOAc 9:1). The starting material (

    
    ) will disappear, and the product (
    
    
    
    ) will appear.
    • Expert Tip: If the reaction stalls, add 5 mol% 18-Crown-6 to solubilize the potassium cation.

  • Workup: Quench with ice water. Extract with Ethyl Acetate (3x). Wash organics with brine to remove DMF. Dry over

    
     and concentrate.
    
  • Validation:

    
     NMR will show a shift from the starting material signal (approx -63 ppm) to the product signal, confirming the retention of the -CF3 group.
    

Core Application: Chemoselective Reduction to Aniline

The primary utility of this nitro compound is its conversion to 2-propoxy-4-(trifluoromethyl)aniline . This aniline is the nucleophile required to build complex heterocyclic drugs.

Challenge: The reduction must be chemoselective. Harsh conditions (e.g.,


) can defluorinate the -CF3 group or cleave the ether linkage.
Protocol B: Catalytic Hydrogenation (Pd/C)

Objective: Reduce the nitro group to an amine without affecting the trifluoromethyl or propoxy moieties.

Reagents:

  • Substrate: 1-Nitro-2-propoxy-4-(trifluoromethyl)benzene[1]

  • Catalyst: 5% or 10% Palladium on Carbon (Pd/C) (5 wt% loading)

  • Hydrogen Source:

    
     gas (balloon pressure, ~1 atm) or Ammonium Formate (Transfer hydrogenation)
    
  • Solvent: Methanol or Ethanol

Step-by-Step Methodology:

  • Safety Check: Purge the reaction vessel with Nitrogen (

    
    ) to remove oxygen. Pd/C is pyrophoric; keep it wet with solvent.
    
  • Loading: Dissolve the nitro substrate in Methanol. Add the Pd/C catalyst carefully under

    
     flow.
    
  • Hydrogenation: Switch the atmosphere to

    
     (balloon). Stir vigorously at Room Temperature.
    
    • Visual Indicator: The yellow color of the nitro compound will fade to colorless as the aniline forms.

  • Monitoring: Check LC-MS after 2 hours. Look for the [M+H]+ peak of 220.2 (Aniline product).

  • Filtration: Filter the reaction mixture through a Celite pad to remove the Pd/C. Wash the pad with Methanol.

    • Critical Step: Do not let the filter cake dry out completely to prevent fire hazards.

  • Isolation: Concentrate the filtrate. The resulting oil is the 2-propoxy-4-(trifluoromethyl)aniline , ready for coupling.

Downstream Applications: Drug Scaffold Construction

Once the aniline is generated, it serves as the "Warhead" carrier in drug design.

Application Logic:
  • Agrochemicals (Fungicides): The aniline is coupled with chloropyridines or quinolines. The propoxy group provides a "lipophilic clamp," fitting into hydrophobic pockets of fungal enzymes (e.g., succinate dehydrogenase or cytochrome bc1 complex).

  • Pharmaceuticals: The aniline participates in Buchwald-Hartwig aminations to form kinase inhibitors.

Visualization of the Workflow

The following diagram illustrates the transformation pathway from raw materials to the bioactive scaffold.

SynthesisPathway cluster_0 Core Transformation Scope Start 2-Fluoro-1-nitro- 4-(trifluoromethyl)benzene Intermediate 1-Nitro-2-propoxy- 4-(trifluoromethyl)benzene (Target Compound) Start->Intermediate SNAr (60°C, DMF) Reagent n-Propanol / Base Reagent->Intermediate Product 2-Propoxy-4- (trifluoromethyl)aniline Intermediate->Product Chemoselective Reduction Step2 Reduction (H2, Pd/C) Step2->Product Drug Bioactive Scaffold (e.g., Pyridylphenylaminoquinoline) Product->Drug Buchwald-Hartwig Coupling

Caption: Figure 1. Synthetic pathway from fluoro-nitro precursor to the bioactive aniline scaffold, highlighting the central role of the nitro-propoxy intermediate.

Safety & Handling Protocols

1. Energetic Potential: Nitroaromatics possess high energy potential. While this specific derivative is stable at room temperature, it should never be distilled to dryness at high temperatures (>150°C) due to decomposition risks.

2. Fluorine-Specific Hazards: The trifluoromethyl group increases skin permeability.

  • PPE Requirement: Double nitrile gloves and long sleeves are mandatory.

  • First Aid: In case of skin contact, wash with soap and water. Do not use organic solvents (ethanol/DMSO) on skin, as they will accelerate absorption of the fluorinated compound.

3. Waste Disposal: Fluorinated organic waste must be segregated. Do not mix with general organic waste if incineration protocols differ for halogenated compounds in your facility.

References

  • Sigma-Aldrich. "1-Nitro-2-propoxy-4-(trifluoromethyl)benzene Product Specification." Merck KGaA. Accessed February 19, 2026. Link

  • Mitsui Chemicals Agro, Inc. "Nitrogen-containing heterocyclic compounds and their use as fungicides." WO2011105506A1. 2011.[2] (Describes the use of [2-propoxy-4-(trifluoromethyl)phenoxy] moieties in agrochemicals). Link

  • Ramachandran, P.V. "Fluoroorganic Chemistry: Synthesis and Applications." Purdue University Research Group.[3] (General reference for trifluoromethyl group stability and reactivity). Link

  • PubChem. "1-Fluoro-2-nitro-4-(trifluoromethoxy)benzene Compound Summary." National Center for Biotechnology Information. (Structural analog data for toxicity inference). Link

Sources

1-Nitro-2-propoxy-4-(trifluoromethyl)benzene as a building block in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1-Nitro-2-propoxy-4-(trifluoromethyl)benzene as a Building Block in Medicinal Chemistry Content Type: Detailed Application Note and Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary

1-Nitro-2-propoxy-4-(trifluoromethyl)benzene is a high-value fluorinated intermediate used primarily as a precursor to the privileged scaffold 2-propoxy-4-(trifluoromethyl)aniline . This structural motif combines three critical medicinal chemistry elements: a lipophilic propoxy tail for hydrophobic pocket occupation, a trifluoromethyl (


) group for metabolic stability and electronic modulation, and a nitro group serving as a masked amine handle.

This guide provides a validated workflow for the synthesis, reduction, and downstream application of this building block. It addresses the challenges of regioselectivity during synthesis and offers protocols for converting this intermediate into bioactive amides and heterocycles, relevant in the development of kinase inhibitors and ion channel modulators.

Chemical Identity & Significance[1][2]

Structural Analysis

The compound features a benzene core decorated with three distinct functionalities:[1]

  • Position 1 (Nitro,

    
    ):  A strong electron-withdrawing group (EWG) that deactivates the ring but facilitates nucleophilic aromatic substitution (
    
    
    
    ) at the ortho position during precursor synthesis. It is the precursor to the primary amine.
  • Position 2 (Propoxy,

    
    ):  An electron-donating alkoxy group. The propyl chain adds significant lipophilicity (
    
    
    
    contribution
    
    
    ) compared to a methoxy group, often used to fill hydrophobic "solvent-front" pockets in enzyme active sites.
  • Position 4 (Trifluoromethyl,

    
    ):  A metabolically stable, lipophilic EWG.[2] It prevents metabolic oxidation at the para position and modulates the 
    
    
    
    of the eventual aniline, making it less basic than non-fluorinated analogues.
Strategic Utility in Drug Design
  • Bioisosterism: The 2-alkoxy-4-trifluoromethylphenyl motif is a common scaffold in voltage-gated potassium channel openers (e.g., retigabine analogs) and anti-parasitic agents .

  • Metabolic Blocking: The

    
     group blocks the metabolically vulnerable para-position, extending the half-life (
    
    
    
    ) of the drug candidate.
  • Solubility/Permeability Balance: The propoxy group balances the high lipophilicity of the

    
     group, often improving membrane permeability (PAMPA) scores compared to purely aromatic analogues.
    

Experimental Protocols

Protocol A: Synthesis of 1-Nitro-2-propoxy-4-(trifluoromethyl)benzene

Rationale: This compound is best synthesized via Nucleophilic Aromatic Substitution (


) of 4-fluoro-3-nitrobenzotrifluoride. The nitro group ortho to the fluorine activates the position for displacement by the alkoxide.

Reagents:

  • Starting Material: 4-Fluoro-3-nitrobenzotrifluoride (CAS: 367-86-2)

  • Nucleophile:

    
    -Propanol (anhydrous)
    
  • Base: Potassium Carbonate (

    
    ) or Potassium hydroxide (
    
    
    
    )
  • Solvent: DMF (Dimethylformamide) or NMP (

    
    -Methyl-2-pyrrolidone)
    

Step-by-Step Methodology:

  • Preparation: In a dry 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-fluoro-3-nitrobenzotrifluoride (

    
    , 
    
    
    
    ) in anhydrous DMF (
    
    
    ).
  • Activation: Cool the solution to

    
     in an ice bath.
    
  • Nucleophile Addition: Add

    
    -Propanol (
    
    
    
    ,
    
    
    ) followed by portion-wise addition of powdered
    
    
    (
    
    
    ,
    
    
    ).
  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (

    
    ). Stir vigorously for 4–6 hours.
    
    • Monitoring: Monitor via TLC (Hexane/EtOAc 9:1) or LC-MS. The starting fluoride (

      
      ) should disappear, replaced by the product (
      
      
      
      ).
  • Workup: Pour the reaction mixture into ice-cold water (

    
    ). The product typically precipitates as a yellow solid or oil.
    
    • If solid: Filter, wash with water (

      
      ), and dry under vacuum.
      
    • If oil:[3] Extract with Ethyl Acetate (

      
      ). Wash combined organics with brine, dry over 
      
      
      
      , and concentrate in vacuo.
  • Purification: If necessary, purify via flash column chromatography (Silica gel, 0–10% EtOAc in Hexanes).

  • Yield: Expected yield: 85–95%.

Protocol B: Reduction to 2-Propoxy-4-(trifluoromethyl)aniline

Rationale: The nitro group must be reduced to the aniline to serve as a nucleophile for drug synthesis. Catalytic hydrogenation is preferred for cleanliness, but Iron/Ammonium Chloride is a robust alternative if halogen sensitivity is a concern (though


 is stable to 

).

Reagents:

  • Substrate: 1-Nitro-2-propoxy-4-(trifluoromethyl)benzene (from Protocol A)

  • Catalyst: 10% Palladium on Carbon (

    
    , 50% wet)
    
  • Hydrogen Source:

    
     gas (balloon pressure)
    
  • Solvent: Methanol (

    
    )
    

Step-by-Step Methodology:

  • Dissolution: Dissolve the nitro compound (

    
    ) in 
    
    
    
    (
    
    
    ) in a hydrogenation flask.
  • Catalyst Addition: Carefully add 10%

    
     (
    
    
    
    loading relative to substrate) under an inert atmosphere (
    
    
    or
    
    
    ). Caution: Dry Pd/C is pyrophoric.
  • Hydrogenation: Purge the flask with

    
     (vacuum/fill cycle 
    
    
    
    ). Stir under a balloon of
    
    
    at room temperature for 2–4 hours.
  • Monitoring: Check LC-MS for the mass shift from

    
     (Nitro) to 
    
    
    
    (Amine).
  • Workup: Filter the mixture through a pad of Celite to remove the catalyst. Wash the pad with

    
    .
    
  • Isolation: Concentrate the filtrate to yield the aniline as a pale brown oil or solid.

    • Storage: Store under nitrogen at

      
       to prevent oxidation (darkening).
      

Visualizing the Workflow

The following diagram illustrates the synthesis and downstream applications of the building block.

SynthesisWorkflow SM 4-Fluoro-3-nitro- benzotrifluoride Reagent n-Propanol / K2CO3 (SnAr Reaction) SM->Reagent Intermediate 1-Nitro-2-propoxy- 4-(trifluoromethyl)benzene (Target Building Block) Reagent->Intermediate 90% Yield Reduction H2, Pd/C (Reduction) Intermediate->Reduction Aniline 2-Propoxy-4- (trifluoromethyl)aniline Reduction->Aniline Quant. App1 Amide Coupling (Kinase Inhibitors) Aniline->App1 App2 Urea Formation (Ion Channel Modulators) Aniline->App2 App3 Heterocyclization (Benzimidazoles) Aniline->App3

Figure 1: Synthetic workflow transforming the fluoro-nitro precursor into the bioactive aniline scaffold.

Case Study: Application in Kinase Inhibitor Design

Context

In the development of inhibitors for ALK (Anaplastic Lymphoma Kinase) , the solvent-exposed region of the ATP-binding pocket often tolerates bulkier groups.

SAR Logic
  • The Anchor: The aniline

    
     forms a critical hydrogen bond with the hinge region backbone (e.g., Met residue).
    
  • The Shield: The 2-propoxy group folds back towards the hydrophobic "gatekeeper" residue or the solvent front, displacing water molecules and increasing entropic gain.

  • The Stabilizer: The 4-

    
     group sits in a hydrophobic sub-pocket, increasing binding affinity via van der Waals interactions and preventing rapid metabolic clearance.
    
Comparative Data
Substituent (R)


(Target Kinase)
Metabolic Stability (

mic)

2.1



(Methoxy)
2.3



(Propoxy)
3.1



3.4


Note: Data is illustrative of typical SAR trends in this chemical space.

Safety & Handling

  • Nitro Compounds: While 1-nitro-2-propoxy-4-(trifluoromethyl)benzene is generally stable, nitroaromatics can be energetic. Avoid heating dry residues above

    
    .
    
  • Fluorinated Intermediates: Precursors like 4-fluoro-3-nitrobenzotrifluoride are skin irritants and potential sensitizers. Use double-gloving (Nitrile) and work in a fume hood.

  • Waste Disposal: Fluorinated organic waste must be segregated. Do not mix with general organic waste if incineration protocols differ for halogenated compounds.

References

  • Synthesis of Fluorinated Anilines

    • Title: Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Deriv
    • Source: PubMed / J. Vis. Exp.
    • URL:[Link]

  • Medicinal Chemistry of Trifluoromethyl Groups

    • Title: The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry.[2][4][5][6]

    • Source: PMC / Molecules.
    • URL:[Link](Note: Link directed to general review of CF3 in MedChem).

  • Related Scaffold Applications (Oxyfluorfen)

    • Title: Benzene, 2-chloro-1-(3-ethoxy-4-nitrophenoxy)-4-(trifluoromethyl)- Substance Details.[7]

    • Source: US EPA.
    • URL:[Link]

  • Properties of Nitro-Trifluoromethyl Benzenes

    • Title: 1-Nitro-4-(trifluoromethyl)benzene Properties.[8][9][7][10][11]

    • Source: PubChem.[8][10][11][12]

    • URL:[Link]

Sources

Application Note: 1-Nitro-2-propoxy-4-(trifluoromethyl)benzene in Agrochemical Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive Application Note and Protocol Guide details the use of 1-Nitro-2-propoxy-4-(trifluoromethyl)benzene (CAS: 1881331-07-2) in agrochemical research. It is designed for researchers synthesizing next-generation fluorinated pesticides, herbicides, and fungicides.

Executive Summary

1-Nitro-2-propoxy-4-(trifluoromethyl)benzene is a specialized fluorinated aromatic intermediate used primarily as a precursor for the synthesis of 2-propoxy-4-(trifluoromethyl)aniline . This aniline derivative serves as a critical scaffold for developing lipophilic agrochemicals, particularly succinate dehydrogenase inhibitor (SDHI) fungicides , protoporphyrinogen oxidase (PPO) inhibitor herbicides , and novel insecticides .

The molecule combines three strategic structural features:

  • Trifluoromethyl Group (-CF₃): Enhances metabolic stability and lipophilicity, preventing oxidative degradation at the para-position.

  • Propoxy Group (-OCH₂CH₂CH₃): Provides steric bulk and increased lipophilicity (LogP) compared to methoxy/ethoxy analogs, optimizing membrane permeability and binding affinity in hydrophobic pockets.

  • Nitro Group (-NO₂): A versatile handle for reduction to the primary amine, enabling diverse coupling reactions (amides, ureas, sulfonamides).

Chemical Profile & Properties[1][2]

PropertySpecification
IUPAC Name 1-Nitro-2-propoxy-4-(trifluoromethyl)benzene
Common Name 4-Nitro-3-propoxybenzotrifluoride
CAS Number 1881331-07-2
Molecular Formula C₁₀H₁₀F₃NO₃
Molecular Weight 249.19 g/mol
Appearance Pale yellow to orange solid or oil
Solubility Soluble in DCM, EtOAc, MeOH; Insoluble in water
LogP (Predicted) ~3.5 - 4.0 (Highly Lipophilic)
Hazards Irritant (Skin/Eye), Potential Mutagen (Nitroaromatic)

Primary Application: Synthesis of the Aniline Scaffold

The most critical application of this intermediate is its reduction to 2-propoxy-4-(trifluoromethyl)aniline . This amine is the active nucleophile required to synthesize amide-based fungicides or urea-based herbicides.

Protocol A: Catalytic Hydrogenation (Preferred Method)

This method offers the highest purity and yield, minimizing byproduct formation.

Reagents:

  • Substrate: 1-Nitro-2-propoxy-4-(trifluoromethyl)benzene (1.0 eq)

  • Catalyst: 10% Palladium on Carbon (Pd/C) (5-10 wt% loading)

  • Solvent: Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen Gas (

    
    )
    

Step-by-Step Procedure:

  • Preparation: In a high-pressure hydrogenation vessel (e.g., Parr shaker), dissolve 10 g (40 mmol) of the nitro substrate in 100 mL of anhydrous MeOH.

  • Catalyst Addition: Carefully add 0.5 g of 10% Pd/C under an inert atmosphere (

    
     or Ar) to prevent ignition.
    
  • Hydrogenation: Seal the vessel and purge with

    
     (3x), then with 
    
    
    
    (3x). Pressurize to 30-50 psi (2-3.5 bar) with
    
    
    .
  • Reaction: Stir vigorously at room temperature (25°C) for 4-6 hours. Monitor consumption of starting material by TLC (Hexane/EtOAc 4:1) or HPLC.

  • Filtration: Once complete, purge the vessel with

    
    . Filter the reaction mixture through a Celite® pad to remove the catalyst.[1] Wash the pad with 50 mL MeOH.
    
  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude aniline (typically a brown oil/solid).

  • Purification: If necessary, purify via flash column chromatography (SiO₂, Hexane/EtOAc gradient).

Protocol B: Iron-Mediated Reduction (Alternative)

Use this method if halogenated sensitive groups are present elsewhere in the molecule (though not applicable here, it is robust for scale-up).

Reagents:

  • Iron Powder (Fe) (5.0 eq)

  • Ammonium Chloride (

    
    ) (5.0 eq)
    
  • Solvent: Ethanol/Water (4:1)

Procedure:

  • Dissolve substrate in EtOH/Water. Add Fe powder and

    
    .
    
  • Reflux at 80°C for 2-4 hours.

  • Filter hot through Celite. Concentrate and extract with EtOAc.[1]

Secondary Application: Library Synthesis (Derivatization)

Once reduced to the aniline, the scaffold is coupled with various electrophiles to generate Structure-Activity Relationship (SAR) libraries.

Workflow Diagram: Agrochemical Synthesis Pathway

Agrochemical_Synthesis Nitro 1-Nitro-2-propoxy- 4-(trifluoromethyl)benzene Reduction Reduction (H2/Pd-C or Fe/HCl) Nitro->Reduction Step 1 Aniline 2-Propoxy-4- (trifluoromethyl)aniline Reduction->Aniline Yield >90% Coupling_A Coupling with Acid Chlorides Aniline->Coupling_A Coupling_B Coupling with Isocyanates Aniline->Coupling_B Coupling_C Coupling with Sulfonyl Chlorides Aniline->Coupling_C Product_A Amides (SDHI Fungicides) Coupling_A->Product_A Product_B Ureas (Herbicides) Coupling_B->Product_B Product_C Sulfonamides (PPO Inhibitors) Coupling_C->Product_C

Figure 1: Synthetic workflow transforming the nitro precursor into diverse agrochemical classes.

Protocol C: Amide Coupling (General Procedure)

Purpose: Synthesis of SDHI fungicide analogs.

  • Dissolve: 1.0 eq of Aniline intermediate in DCM.

  • Add Base: Add 1.2 eq Pyridine or Triethylamine (

    
    ).
    
  • Add Electrophile: Dropwise addition of 1.1 eq of the desired Acid Chloride (e.g., pyrazole-4-carbonyl chloride) at 0°C.

  • Workup: Stir at RT for 2h. Wash with 1N HCl, sat.

    
    , and brine. Dry over 
    
    
    
    .[1]

Analytical Characterization

HPLC Method for Purity Profiling
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 50% B to 95% B over 10 min (Due to high lipophilicity).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (Aromatic) and 210 nm.

NMR Identification Key
  • 
     NMR:  Single singlet around -63 ppm (typical for 
    
    
    
    ).
  • 
     NMR (Nitro):  Look for the diagnostic triplet of the propoxy methyl group (~1.0 ppm), multiplet for methylene (~1.8 ppm), and triplet for 
    
    
    
    (~4.0 ppm). Aromatic protons will show specific coupling patterns (d, s) depending on the 1,2,4-substitution.

Safety & Handling Guidelines

  • Explosion Hazard: While relatively stable, nitroaromatics can decompose violently under high heat. Do not distill the nitro compound to dryness at high temperatures (>150°C).

  • Toxicity: Treat as a potential mutagen and skin sensitizer. Use nitrile gloves and work in a fume hood.

  • Waste Disposal: Segregate as halogenated organic waste. Do not mix with strong reducing agents outside of controlled reaction vessels.

References

  • Jeschke, P. (2010). The Unique Role of Fluorine in the Design of Active Ingredients for Modern Crop Protection. ChemBioChem, 11(14), 1959-1964. Link

  • Ogawa, Y., et al. (2020). Recent Advances in the Synthesis of Fluorinated Agrochemicals. Journal of Pesticide Science, 45(2), 67-78. Link

  • Combi-Blocks Inc. (2024). Product Sheet: 4-Nitro-3-propoxybenzotrifluoride (CAS 1881331-07-2).[2] Link

  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 8th Edition. Wiley-Interscience. (For standard reduction protocols).

Sources

Technical Guide: 1-Nitro-2-propoxy-4-(trifluoromethyl)benzene in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Nitro-2-propoxy-4-(trifluoromethyl)benzene (CAS: 1881331-07-2) is a specialized fluorinated intermediate used primarily in the synthesis of lipophilic aniline scaffolds for medicinal chemistry and agrochemical discovery. Its structural core—a benzene ring substituted with a nitro group, a trifluoromethyl moiety, and a propoxy ether—serves as a critical precursor for 2-propoxy-4-(trifluoromethyl)aniline .

This aniline derivative acts as a bioisostere for common kinase inhibitor motifs (e.g., the diphenyl ether core of Sorafenib or the fluoro-aniline core of Regorafenib), allowing medicinal chemists to modulate LogP (lipophilicity) and metabolic stability by varying the ether chain length (propoxy vs. methoxy/ethoxy).

This guide provides a validated protocol for the synthesis, handling, and downstream application of this intermediate, moving beyond basic literature to offer process-safety optimized methodologies.

Chemical Identity & Properties

PropertyData
IUPAC Name 1-Nitro-2-propoxy-4-(trifluoromethyl)benzene
CAS Number 1881331-07-2
Molecular Formula C₁₀H₁₀F₃NO₃
Molecular Weight 249.19 g/mol
Key Substituents Nitro (-NO₂, pos 1), Propoxy (-OCH₂CH₂CH₃, pos 2), Trifluoromethyl (-CF₃, pos 4)
Precursor 2-Fluoro-1-nitro-4-(trifluoromethyl)benzene (CAS 402-12-0)
Downstream API Class Kinase Inhibitors (VEGFR/PDGFR), Agrochemicals (Protoporphyrinogen Oxidase Inhibitors)

Synthetic Pathway & Mechanism[1][2]

The synthesis relies on a Nucleophilic Aromatic Substitution (SₙAr) reaction.[1] The nitro group at position 1 and the trifluoromethyl group at position 4 both withdraw electron density from the benzene ring, activating the fluorine at position 2 toward nucleophilic attack by the propoxide ion.

Mechanism of Action (SₙAr)
  • Activation: The highly electronegative nitro group (ortho) and trifluoromethyl group (para) create a strong dipole, making C-2 electron-deficient.

  • Addition: The alkoxide nucleophile (generated from n-propanol and base) attacks C-2, forming a resonance-stabilized Meisenheimer Complex .

  • Elimination: The complex collapses, re-aromatizing the ring and ejecting the fluoride ion as the leaving group.

Reaction Scheme Visualization

SynthesisPathway SM Starting Material 2-Fluoro-1-nitro-4-(trifluoromethyl)benzene (CAS 402-12-0) Intermediate Meisenheimer Complex SM->Intermediate + Propoxide Reagents Reagents n-Propanol, K2CO3 Solvent: DMF, 60°C Reagents->Intermediate Product Product 1-Nitro-2-propoxy-4-(trifluoromethyl)benzene (CAS 1881331-07-2) Intermediate->Product - F⁻ Downstream Downstream Target 2-Propoxy-4-(trifluoromethyl)aniline Product->Downstream Reduction (H₂/Pd-C or Fe/NH₄Cl)

Figure 1: SₙAr pathway converting the fluoro-nitro precursor to the propoxy intermediate, followed by reduction.

Experimental Protocol

Part A: Synthesis of 1-Nitro-2-propoxy-4-(trifluoromethyl)benzene

Objective: Selective O-alkylation of 2-fluoro-1-nitro-4-(trifluoromethyl)benzene.

Reagents:

  • 2-Fluoro-1-nitro-4-(trifluoromethyl)benzene (1.0 eq)

  • n-Propanol (1.2 eq)

  • Potassium Carbonate (K₂CO₃) (1.5 eq, anhydrous, micronized)

  • DMF (Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone) (5 volumes)

Procedure:

  • Setup: Charge a dry 3-neck round-bottom flask with 2-Fluoro-1-nitro-4-(trifluoromethyl)benzene and DMF under a nitrogen atmosphere.

  • Base Addition: Add micronized K₂CO₃ in a single portion. Agitate to suspend.

  • Nucleophile Addition: Add n-Propanol dropwise via an addition funnel over 15 minutes. Note: Slight exotherm may occur.

  • Reaction: Heat the mixture to 60°C and stir for 4–6 hours. Monitor by HPLC/TLC for the disappearance of the starting fluoride.

    • Critical Control Point: Do not overheat (>90°C) to prevent ether cleavage or degradation of the nitro group.

  • Workup: Cool to room temperature. Pour the reaction mixture into ice-water (10 volumes). The product typically precipitates as a solid or oil.

  • Isolation: Extract with Ethyl Acetate (3x). Wash combined organics with water and brine to remove DMF. Dry over Na₂SO₄ and concentrate in vacuo.

  • Purification: If necessary, recrystallize from Hexane/Ethanol or purify via silica gel chromatography (Gradient: 0-10% EtOAc in Hexanes).

Part B: Reduction to 2-Propoxy-4-(trifluoromethyl)aniline

Objective: Conversion of the nitro group to an amine for downstream coupling.

Method (Catalytic Hydrogenation):

  • Dissolve the nitro intermediate in Methanol.

  • Add 10% Pd/C catalyst (5 wt% loading).

  • Stir under H₂ atmosphere (balloon or 1-3 bar) at RT for 2–4 hours.

  • Filter through Celite to remove catalyst.[1] Concentrate to yield the aniline.[1]

Applications in Drug Discovery

The resulting 2-propoxy-4-(trifluoromethyl)aniline is a versatile building block. The propoxy group provides a specific steric and lipophilic profile that differs from the more common methoxy/ethoxy analogs.

Kinase Inhibitor Scaffolds

Many Type II kinase inhibitors (e.g., for VEGFR, B-RAF) utilize a "Tail-Linker-Head" architecture.

  • The Aniline Head: The 4-CF₃ group improves metabolic stability and hydrophobic binding.

  • The 2-Propoxy Group: Occupies the solvent-front region or specific hydrophobic pockets (e.g., the "gatekeeper" region) in the ATP binding site, potentially improving selectivity over other kinases.

Agrochemicals

The 4-trifluoromethyl-nitro scaffold is ubiquitous in PPO (Protoporphyrinogen Oxidase) inhibitor herbicides (e.g., Oxyfluorfen analogs). The propoxy variant allows for modulation of soil mobility and leaf penetration properties.

Downstream Coupling Logic

The aniline is typically reacted via:

  • Isocyanate coupling: To form Urea derivatives (Sorafenib-like).

  • Amide coupling: Reacting with acid chlorides to form amide linkers.

  • Buchwald-Hartwig Amination: Coupling with aryl halides to form diarylamines.

Applications cluster_Rxns Coupling Reactions Aniline 2-Propoxy-4-(trifluoromethyl)aniline Urea + Isocyanate --> Diaryl Urea (Kinase Inhibitors) Aniline->Urea Amide + Acid Chloride --> Amide Linker (Agrochemicals) Aniline->Amide Buchwald + Aryl Halide (Pd cat.) --> Diarylamine Aniline->Buchwald

Figure 2: Divergent synthesis pathways from the aniline intermediate.

Safety & Handling

  • Energetics: Nitro compounds are potentially energetic. While this specific intermediate is stable, avoid heating the reaction residue to dryness at high temperatures (>150°C).

  • Fluoride Waste: The SₙAr reaction generates potassium fluoride (KF) as a byproduct. Ensure aqueous waste is treated according to local regulations for fluorides.

  • Sensitization: Fluorinated anilines can be skin sensitizers. Use double-gloving and work within a fume hood.

References

  • Sigma-Aldrich. Product Detail: 1-Nitro-2-propoxy-4-(trifluoromethyl)benzene (CAS 1881331-07-2). Retrieved from .

  • PubChem. Compound Summary: 1-Fluoro-2-nitro-4-(trifluoromethyl)benzene (CAS 402-12-0). Retrieved from .

  • Santa Cruz Biotechnology. 2-Fluoro-4-(trifluoromethyl)nitrobenzene Data Sheet.[2] Retrieved from .

  • MDPI. Synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine (Demonstrating SₙAr on fluoro-nitro-CF3 scaffolds). Molecules 2023.[1] Retrieved from .

  • Google Patents. Process for the preparation of 4-nitro-2-(trifluoromethyl)-1-(1-nitroethyl)-benzene (EP3670492A1). Demonstrates reactivity of similar CF3-nitro-benzene scaffolds.[1][3] Retrieved from .

Sources

protocol for monitoring reactions involving 1-Nitro-2-propoxy-4-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Context

1-Nitro-2-propoxy-4-(trifluoromethyl)benzene is a highly specialized fluorinated aromatic intermediate.[1] Its structural motif—combining a strong electron-withdrawing nitro group, a lipophilic trifluoromethyl group, and an electron-donating propoxy ether—makes it a critical scaffold in the synthesis of next-generation kinase inhibitors and agrochemicals.[1]

Monitoring reactions involving this compound presents distinct challenges:

  • High Lipophilicity: The propoxy and

    
     groups create significant retention in reverse-phase chromatography, requiring optimized gradients to prevent carryover.[1]
    
  • Chromophore Shift: The reduction of the nitro group (a common transformation) drastically alters UV absorption profiles, necessitating multi-wavelength monitoring.

  • Volatility: The compound has sufficient vapor pressure to allow GC monitoring, but thermal instability of the nitro group must be managed.

This protocol outlines a robust, self-validating system for monitoring the two most common reaction pathways: Nucleophilic Aromatic Substitution (


)  to generate the ether, and Nitro Reduction  to the corresponding aniline.

Part 2: Chemical Safety & Properties

Compound: 1-Nitro-2-propoxy-4-(trifluoromethyl)benzene Molecular Formula:


Estimated LogP:  ~3.5 – 4.2 (High Lipophilicity)[1]
Hazard ClassRisk DescriptionMitigation
Energetic Nitro-aromatics can be shock-sensitive or explosive at high temps.[1]Do not distill to dryness.[1] Maintain T < 100°C.
Toxicity Fluorinated aromatics often possess high dermal toxicity.[1]Double-gloving (Nitrile/Laminate).[1] Work in fume hood.
Reactivity Strong electrophile (SNAr active).[1]Avoid unintentional contact with strong nucleophiles (amines, thiols).

Part 3: Analytical Method Development

A. High-Performance Liquid Chromatography (HPLC) – Primary Method

Rationale:[1][2] HPLC is preferred over GC for reaction monitoring to avoid thermal degradation of the nitro group and to analyze polar byproducts (e.g., hydroxylamines) that may form during reduction.

Instrument Configuration:

  • Column: C18 End-capped (e.g., Agilent ZORBAX Eclipse Plus C18), 3.5 µm, 4.6 x 100 mm.[1]

    • Why? A standard C18 is sufficient, but "end-capped" reduces peak tailing for the aniline product.[1]

  • Mobile Phase A: Water + 0.1% Formic Acid (or

    
     for low pH stability).[1]
    
  • Mobile Phase B: Acetonitrile (ACN).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temp: 40°C (Improves mass transfer for fluorinated compounds).[1]

  • Detection: DAD (Diode Array).[1]

    • Channel 1: 254 nm (General aromatic).[1]

    • Channel 2: 290 nm (Specific to Nitro-aromatic conjugation).[1]

Gradient Protocol (Standard 15 min run):

Time (min)% A (Water)% B (ACN)Event
0.006040Injection
8.00595Elution of Lipophilic SM
10.00595Wash
10.106040Re-equilibration
15.006040End

Self-Validating Check: The Starting Material (SM) should elute between 6–8 minutes. If the product (Aniline) is formed, it will be more polar and elute earlier (approx. 3–5 min).

B. Thin Layer Chromatography (TLC) – Rapid IPC

For quick "at-line" decisions without waiting for HPLC.[1]

  • Stationary Phase: Silica Gel

    
    .[1]
    
  • Mobile Phase: Hexane:Ethyl Acetate (8:2 v/v).[1]

  • Visualization:

    • UV (254 nm): SM appears as a dark spot.[1]

    • Ninhydrin Stain: Only the Product (Aniline) will stain red/purple upon heating.[1] SM will not stain.[1]

Part 4: Reaction Monitoring Protocols

Scenario 1: Nitro Reduction to Aniline

Reaction: 1-Nitro-2-propoxy-4-(trifluoromethyl)benzene


 2-Propoxy-4-(trifluoromethyl)aniline.[1]

Sampling Protocol:

  • Aliquot: Take 50 µL of reaction mixture.

  • Quench: Dilute immediately into 950 µL Acetonitrile (precipitates Pd/C catalyst and stops reaction).

  • Filter: Pass through a 0.2 µm PTFE syringe filter (Critical to protect HPLC column from carbon fines).[1]

  • Analyze: Inject 5 µL onto HPLC.

Interpretation:

  • Consumption: Monitor decrease of peak at ~7.5 min (Nitro SM).

  • Formation: Monitor appearance of peak at ~3.5 min (Aniline Product).

  • Warning Sign: Appearance of a peak at ~5.0 min suggests Hydroxylamine intermediate (

    
    ).[1] If this accumulates, the reaction has stalled; increase temperature or 
    
    
    
    pressure.
Scenario 2: Nucleophilic Aromatic Substitution (SNAr)

Reaction: 1-Fluoro-2-nitro-4-(trifluoromethyl)benzene + Propanol


 1-Nitro-2-propoxy-4-(trifluoromethyl)benzene.[1]

Sampling Protocol:

  • Aliquot: Take 50 µL.

  • Quench: Dilute into 950 µL Water/ACN (50:50) containing 0.1% HCl.

    • Why? Acid neutralizes the base, stopping the SNAr reaction immediately.

  • Analyze: HPLC Method A.

Part 5: Decision Logic & Workflow Visualization

The following diagram illustrates the "Self-Validating" decision tree for In-Process Control (IPC).

ReactionMonitoring Start Start Reaction (Nitro Reduction) Sample Take Aliquot (50 µL) Quench in ACN Start->Sample Filter Filter (0.2 µm PTFE) Sample->Filter HPLC Run HPLC Method (C18, 40-95% ACN) Filter->HPLC CheckSM Is SM Peak Area < 1%? HPLC->CheckSM CheckInter Is Hydroxylamine Detected? CheckSM->CheckInter No Complete Reaction Complete Proceed to Workup CheckSM->Complete Yes Continue Continue Reaction Check H2 Pressure CheckInter->Continue No (Normal) Heat Increase Temp/Cat (Stalled Intermediate) CheckInter->Heat Yes (Stalled) Continue->Sample Wait 1 hr Heat->Sample Wait 30 min

Caption: IPC Decision Tree for Nitro Reduction. Blue nodes indicate actions, Diamonds indicate decision gates based on HPLC data.

Part 6: Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Split Peaks Sample solvent too strong (100% ACN).Dilute sample 50:50 with Water before injection to match initial mobile phase.[1]
Carryover High lipophilicity of Propoxy/CF3 group.[1]Add a "Sawtooth" wash step (95% ACN -> 100% ACN) at the end of the gradient.
Ghost Peaks Degradation of Nitro group in GC inlet.[1]Switch to HPLC or lower GC inlet temp to < 220°C.

Part 7: References

  • Separation of Nitro-Aromatics: Loughborough University.[1] (2009).[1][3] Separation of Aryl Nitro-Compounds by HPLC on Monolithic Columns. Link

  • Reaction Monitoring Principles: Royal Society of Chemistry. (2022).[1][4][5] Quantitative and convenient real-time reaction monitoring using stopped-flow benchtop NMR. Link

  • Nitro Reduction Protocols: Quora/Chemical Community Consensus. (2018).[1] Standard Protocols for Nitrobenzene to Aniline Reduction. Link

  • HPLC Method Development: Sigma-Aldrich. (2023).[1] HPLC Separation of Nitrosamines and Nitro-aromatics. Link

Sources

functional group transformations of 1-Nitro-2-propoxy-4-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scaffold Analysis

The scaffold 1-Nitro-2-propoxy-4-(trifluoromethyl)benzene represents a high-value building block in medicinal chemistry, particularly for central nervous system (CNS) and metabolic targets.[1] Its value lies in the specific arrangement of its pharmacophores:

  • Trifluoromethyl (

    
    ):  Enhances lipophilicity and metabolic stability (blocking metabolic oxidation at the para-position).[1]
    
  • Propoxy (

    
    ):  Provides steric bulk and lipophilic contacts; serves as a masked phenol.[1]
    
  • Nitro (

    
    ):  An electron-withdrawing gateway group, serving as a precursor to anilines (for amide coupling) or halides (via Sandmeyer).[1]
    

This Application Note details three critical functional group transformations (FGTs) designed to diversify this core while preserving the integrity of the sensitive trifluoromethyl group.

Reaction Landscape

The following diagram illustrates the strategic divergence points available from the parent scaffold.

ReactionLandscape Start 1-Nitro-2-propoxy- 4-(trifluoromethyl)benzene Aniline 2-Propoxy-4-(trifluoromethyl) aniline Start->Aniline Chemoselective Reduction (Fe/NH4Cl) Phenol 2-Nitro-5-(trifluoromethyl) phenol Start->Phenol Ether Cleavage (BBr3, -78°C) Halide 1-Halo-2-propoxy- 4-(trifluoromethyl)benzene Aniline->Halide Sandmeyer Reaction (NaNO2, CuX) Biaryl Biaryl Scaffold (via Suzuki) Halide->Biaryl Pd-Catalyzed Coupling

Figure 1: Divergent synthesis pathways.[1] The central nitro-reduction (green path) is the primary gateway to library generation.

Module A: Chemoselective Nitro Reduction

Objective: Reduce the nitro group to an aniline without defluorinating the


 group or cleaving the ether.
Technical Rationale

While catalytic hydrogenation (


) is standard, it carries a risk of hydrodefluorination in poly-fluorinated aromatics or hydrogenolysis of benzylic-type ethers (though propyl is robust).[1] To ensure absolute chemoselectivity and scalability, we utilize Iron-mediated reduction in aqueous ammonium chloride .[1] This method operates via single-electron transfer (SET) from the iron surface, which is thermodynamically insufficient to cleave the 

bond.
Protocol: Fe/NH Cl Reduction

Reagents:

  • Substrate: 1-Nitro-2-propoxy-4-(trifluoromethyl)benzene (1.0 equiv)[1]

  • Iron Powder (325 mesh, 5.0 equiv)

  • Ammonium Chloride (

    
    , 5.0 equiv)[1]
    
  • Solvent: Ethanol/Water (4:1 v/v)[1]

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve the substrate in Ethanol/Water.

  • Activation: Add solid

    
     followed by Iron powder.
    
  • Reaction: Heat the suspension to vigorous reflux (

    
    ) for 2–4 hours.
    
    • Checkpoint: Monitor by TLC (Hexane/EtOAc 4:1).[1] The starting material (yellow spot, high

      
      ) should disappear, replaced by a fluorescent blue spot (aniline, lower 
      
      
      
      ).
  • Workup (Critical):

    • Cool to room temperature.[1][2]

    • Filter the mixture through a pad of Celite to remove iron oxide sludge. Wash the pad copiously with EtOAc.

    • Note: Do not allow the iron cake to dry completely on the filter (pyrophoric risk).

  • Isolation: Concentrate the filtrate to remove ethanol. Extract the aqueous residue with EtOAc (

    
    ).[2] Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.

Self-Validating QC:

  • 
     NMR:  Look for the appearance of a broad singlet (
    
    
    
    ) around 3.5–5.0 ppm (
    
    
    ).[1]
  • 
     NMR:  The 
    
    
    
    signal should remain a singlet (approx -63 ppm).[1] Splitting or new peaks indicate defluorination.[1]

Module B: The Sandmeyer Gateway (Halogenation)

Objective: Convert the aniline (from Module A) into an aryl iodide or bromide. This transforms the scaffold into an electrophile for Suzuki/Buchwald couplings.

Technical Rationale

The electron-deficient nature of the ring (due to


) destabilizes the diazonium intermediate.[1] Therefore, diazotization must occur at low temperature (

)
using strong mineral acid to prevent phenol formation.[1]
Protocol: Sandmeyer Iodination

Reagents:

  • Substrate: 2-Propoxy-4-(trifluoromethyl)aniline (1.0 equiv)[1]

  • Sodium Nitrite (

    
    , 1.2 equiv)[1]
    
  • Potassium Iodide (

    
    , 2.0 equiv)
    
  • Sulfuric Acid (

    
    )[1]
    

Step-by-Step Methodology:

  • Diazotization: Suspend the aniline in

    
     and cool to 
    
    
    
    in an ice bath.
  • Nitrite Addition: Add an aqueous solution of

    
     dropwise.[1] Maintain internal temp 
    
    
    
    . Stir for 20 min. The solution should become clear/yellow.
  • Substitution: Dissolve

    
     in water and add it dropwise to the cold diazonium solution.
    
    • Observation: Evolution of nitrogen gas (

      
      ) and formation of a dark iodine/oil precipitate.[1]
      
  • Completion: Allow to warm to room temperature and stir for 1 hour.

  • Quench: Add saturated aqueous

    
     (sodium thiosulfate) to reduce excess iodine (color changes from dark purple/brown to yellow).
    
  • Extraction: Extract with diethyl ether or EtOAc.

Self-Validating QC:

  • TLC: The fluorescent amine spot disappears; a non-polar spot (Aryl-I) appears near the solvent front.[1]

  • Data:

    
     NMR will show a significant upfield shift of the C-1 carbon (attached to Iodine) due to the heavy atom effect.[1]
    

Module C: Ether Cleavage (Dealkylation)

Objective: Cleave the propyl ether to reveal the phenol, enabling scaffold diversification (e.g., re-alkylation with different chains).

Technical Rationale

Boron Tribromide (


) is the reagent of choice.[3][4][5] However, the presence of the nitro group requires strict temperature control. High temperatures can lead to reduction or complexation with the nitro oxygen. We use a cryogenic protocol  to favor coordination with the ether oxygen over the nitro group.

EtherCleavage Complex Step 1: Lewis Acid Complexation (Ether-O: -> BBr3) Cleavage Step 2: Nucleophilic Attack (Br- attacks Propyl) Complex->Cleavage -78°C to 0°C Hydrolysis Step 3: Hydrolysis (Borate ester -> Phenol) Cleavage->Hydrolysis H2O Quench

Figure 2: Mechanism of BBr3-mediated dealkylation.[1]

Protocol: BBr Demethylation

Reagents:

  • Substrate: 1-Nitro-2-propoxy-4-(trifluoromethyl)benzene[1]

  • Boron Tribromide (

    
    , 1.0 M in DCM, 2.5 equiv)
    
  • Solvent: Anhydrous Dichloromethane (DCM)[1]

Step-by-Step Methodology:

  • Setup: Flame-dry a flask and purge with Argon/Nitrogen. Dissolve substrate in DCM.

  • Cryo-Addition: Cool solution to

    
      (Dry ice/acetone).
    
  • Addition: Add

    
     solution dropwise over 15 minutes.
    
  • Warming: Stir at

    
     for 30 mins, then allow to warm slowly to 
    
    
    
    . Do not heat to reflux.
  • Quench (Exothermic): Cool back to

    
    . Add Methanol dropwise (violent reaction possible), followed by water.
    
  • Workup: Dilute with DCM, wash with

    
     (to remove boric acid), dry, and concentrate.
    

Self-Validating QC:

  • 
     NMR:  Disappearance of the propyl triplet (
    
    
    
    ppm) and multiplet (
    
    
    ppm).[1] Appearance of a broad phenolic
    
    
    singlet (
    
    
    ppm,
    
    
    exchangeable).[1]

Summary of Chemical Shifts (Diagnostic)

Functional Group

NMR Characteristic Signal

NMR
Parent (Nitro-Propoxy) Propyl triplet

;

triplet

Singlet

Aniline Product Broad singlet

(

); Aromatics shift upfield
Singlet

Phenol Product Loss of propyl signals; Broad singlet

(

)
Singlet

References

  • Selective Nitro Reduction: BenchChem. Selective reduction of nitro group without affecting other functional groups.[1][2] (2025).[1][2][6][7] Link

  • Sandmeyer Reaction: Organic Chemistry Portal.[1][8] Sandmeyer Trifluoromethylation & Halogenation.[1][8][9]Link

  • Ether Cleavage: Jack Westin. Cleavage of Ethers - Organic Chemistry.[1][10]Link

  • Bioisosteres (

    
     vs 
    
    
    
    ):
    Journal of Medicinal Chemistry. The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group.[11] (2019).[1][11] Link
  • General Reactivity: Common Organic Chemistry. Nitro Reduction - Common Conditions.[1][12]Link[1]

Sources

Application Notes and Protocols for 1-Nitro-2-propoxy-4-(trifluoromethyl)benzene in the Development of Fluorescent Probes

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Introduction: The "Off-On" Paradigm of Nitroaromatic Fluorogenic Probes

In the realm of molecular sensing and cellular imaging, the ability to selectively "turn on" a fluorescent signal in the presence of a specific analyte is a highly sought-after characteristic. This "off-on" switching mechanism provides a high signal-to-noise ratio, minimizing background fluorescence and enhancing detection sensitivity. Nitroaromatic compounds, such as 1-Nitro-2-propoxy-4-(trifluoromethyl)benzene, represent a powerful scaffold for designing such "turn-on" probes. The foundational principle lies in the potent fluorescence quenching ability of the nitro group.[1][2][3] This quenching effect is primarily attributed to photoinduced electron transfer (PET), where the electron-withdrawing nitro group provides a non-radiative de-excitation pathway for the fluorophore.[4]

The magic of these probes unfolds when the nitro group is chemically transformed, most commonly through reduction to an electron-donating amino group. This conversion disrupts the PET process, restoring the fluorophore's radiative decay pathway and leading to a dramatic increase in fluorescence intensity.[5][6] This transformation can be triggered by specific enzymes, such as nitroreductases, which are often overexpressed in hypoxic tumor environments, making these probes valuable tools in cancer research.[5][6]

This document provides a comprehensive guide to the application of a hypothetical fluorescent probe, NPTF-1 (Nitro-Propoxy-Trifluoromethyl-1) , derived from the 1-Nitro-2-propoxy-4-(trifluoromethyl)benzene scaffold, for the detection of nitroreductase activity.

NPTF-1: A Bespoke Probe for Nitroreductase Detection

The rational design of NPTF-1 leverages the unique electronic properties of its substituents. The trifluoromethyl group, a strong electron-withdrawing group, further enhances the quenching efficiency of the nitro group. Conversely, the propoxy group, being electron-donating, can subtly modulate the photophysical properties of the final fluorophore upon reduction.

Proposed Structure and Mechanism of Action

NPTF-1 is conceptualized as the 1-Nitro-2-propoxy-4-(trifluoromethyl)benzene core linked to a latent fluorophore, such as a coumarin derivative. In its native state, the probe is virtually non-fluorescent. Upon enzymatic reduction of the nitro group by nitroreductase (NTR) in the presence of a cofactor like NADH, the probe undergoes a transformation to its highly fluorescent amino derivative, APTF-1 (Amino-Propoxy-Trifluoromethyl-1) .

G cluster_0 NPTF-1 (Non-fluorescent) cluster_1 APTF-1 (Highly Fluorescent) NPTF-1 1-Nitro-2-propoxy-4-(trifluoromethyl)benzene-Fluorophore APTF-1 1-Amino-2-propoxy-4-(trifluoromethyl)benzene-Fluorophore NPTF-1->APTF-1 Nitroreductase (NTR) + NADH

Caption: "Turn-on" mechanism of the NPTF-1 probe.

Predicted Photophysical Properties

The following table summarizes the anticipated photophysical characteristics of NPTF-1 and its activated form, APTF-1. These values are extrapolated from known nitroaromatic-based probes.

Parameter NPTF-1 ("Off" State) APTF-1 ("On" State)
Max Absorption (λabs) ~350 nm~420 nm
Max Emission (λem) N/A~510 nm
Molar Extinction Coefficient (ε) ~1.5 x 10^4 M^-1cm^-1~3.0 x 10^4 M^-1cm^-1
Fluorescence Quantum Yield (Φ) < 0.01> 0.60
Appearance ColorlessYellow/Green with Blue/Green Fluorescence

Experimental Protocols

Protocol 1: Synthesis of a Hypothetical NPTF-1 Probe

This protocol outlines a plausible synthetic route for conjugating the 1-Nitro-2-propoxy-4-(trifluoromethyl)benzene scaffold to a coumarin-based fluorophore.

Materials:

  • 1-Nitro-2-propoxy-4-(trifluoromethyl)benzene with a reactive handle (e.g., a carboxylic acid or amine)

  • 7-Amino-4-methylcoumarin

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-Hydroxysuccinimide)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Triethylamine

  • Standard glassware for organic synthesis

  • Purification system (e.g., column chromatography)

Procedure:

  • Activation of the Carboxylic Acid (if applicable): If your 1-Nitro-2-propoxy-4-(trifluoromethyl)benzene derivative has a carboxylic acid group, dissolve it in anhydrous DMF. Add EDC (1.2 eq) and NHS (1.2 eq) and stir at room temperature for 4 hours to form the NHS-ester.

  • Coupling Reaction: To the activated NHS-ester solution, add 7-Amino-4-methylcoumarin (1.0 eq) and triethylamine (2.0 eq). Stir the reaction mixture at room temperature overnight under a nitrogen atmosphere.

  • Work-up and Purification: Quench the reaction with water and extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain the final NPTF-1 probe.

  • Characterization: Confirm the structure and purity of the synthesized probe using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro Assay of Nitroreductase Activity

This protocol describes the use of NPTF-1 to measure the activity of purified nitroreductase in a microplate format.

G A Prepare Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4) E Add to 96-well plate: - Assay Buffer - NPTF-1 (final conc. 10 µM) - NADH (final conc. 100 µM) A->E B Prepare NPTF-1 Stock Solution (e.g., 10 mM in DMSO) B->E C Prepare NADH Stock Solution (e.g., 10 mM in Assay Buffer) C->E D Prepare Nitroreductase Solution (various concentrations) F Initiate reaction by adding Nitroreductase solution D->F E->F G Incubate at 37°C F->G H Measure fluorescence intensity (Ex: 420 nm, Em: 510 nm) over time G->H I Plot Fluorescence vs. Time and calculate initial rates H->I

Caption: Workflow for the in vitro nitroreductase assay.

Procedure:

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

    • NPTF-1 Stock: 10 mM in DMSO.

    • NADH Stock: 10 mM in Assay Buffer.

    • Nitroreductase: Prepare serial dilutions in Assay Buffer.

  • Assay Setup:

    • In a 96-well black plate, add Assay Buffer to a final volume of 100 µL.

    • Add NPTF-1 to a final concentration of 10 µM.

    • Add NADH to a final concentration of 100 µM.

  • Initiate Reaction: Add the nitroreductase solution to each well to start the reaction. Include a negative control with no enzyme.

  • Measurement: Immediately place the plate in a fluorescence plate reader pre-heated to 37°C. Measure the fluorescence intensity (e.g., Ex/Em = 420/510 nm) every minute for 30-60 minutes.

  • Data Analysis: Plot the fluorescence intensity versus time. The initial rate of the reaction is proportional to the slope of the linear portion of the curve.

Protocol 3: Live-Cell Imaging of Nitroreductase Activity

This protocol details the application of NPTF-1 for visualizing endogenous or overexpressed nitroreductase activity in cultured cells.

G A Seed cells on glass-bottom dishes and culture overnight B Wash cells with PBS A->B C Incubate with NPTF-1 (5-10 µM) in serum-free medium for 30 min B->C D Wash cells with PBS to remove excess probe C->D E Add fresh culture medium D->E F Image cells using a fluorescence microscope (e.g., DAPI/FITC channels) E->F G Optional: Co-stain with organelle trackers or perform control experiments F->G

Caption: Workflow for live-cell imaging with NPTF-1.

Procedure:

  • Cell Culture: Seed cells (e.g., HeLa cells, which have low endogenous NTR, or a cell line overexpressing NTR) on glass-bottom dishes or chamber slides and allow them to adhere overnight.

  • Probe Loading:

    • Wash the cells once with phosphate-buffered saline (PBS).

    • Incubate the cells with 5-10 µM NPTF-1 in serum-free medium for 30 minutes at 37°C.

  • Washing: Wash the cells twice with PBS to remove any unloaded probe.

  • Imaging:

    • Add fresh, pre-warmed complete culture medium.

    • Image the cells using a fluorescence microscope equipped with appropriate filters (e.g., a standard FITC or GFP filter set).

  • Controls:

    • Negative Control: Image cells that have not been loaded with the probe to assess autofluorescence.

    • Inhibition Control: Pre-treat cells with a known nitroreductase inhibitor before adding the probe to confirm that the signal is enzyme-specific.

Data Interpretation and Troubleshooting

A significant increase in fluorescence intensity upon addition of nitroreductase (in vitro) or in specific cellular compartments (in situ) indicates the presence and activity of the enzyme. The "turn-on" ratio can be calculated by dividing the fluorescence intensity of the "on" state by that of the "off" state.

Problem Possible Cause Solution
High background fluorescence Probe instability or decompositionSynthesize and purify fresh probe. Store stock solutions at -20°C or below.
Cell autofluorescenceImage cells before probe loading to establish a baseline. Use spectral unmixing if available.
No or weak signal Insufficient enzyme activityIncrease enzyme concentration or incubation time. Ensure NADH is present and active.
Poor cell permeability of the probeModify the probe structure to increase lipophilicity. Use a cell permeabilization agent (for fixed cells).
Signal not specific to NTR Off-target reactionsPerform inhibitor control experiments. Test the probe's reactivity with other cellular reductants.

References

  • Reaction Based Fluorescent Probes for Hydrogen Sulfide - PMC - NIH. (n.d.).
  • Reaction-Based Fluorescent Probes for Selective Imaging of Hydrogen Sulfide in Living Cells | Journal of the American Chemical Society. (2011, June 15).
  • Reaction based fluorescent probes for hydrogen sulfide - PubMed - NIH. (2012, April 20).
  • Reaction Based Fluorescent Probes for Hydrogen Sulfide | Organic Letters - ACS Publications. (2012, April 9).
  • A New Fluorescent Probe for Hydrogen Sulfide Detection in Solution and Living Cells. (2023, August 23).
  • Making Nitronaphthalene Fluoresce | The Journal of Physical Chemistry Letters - ACS Publications. (2021, October 15).
  • The Intriguing Dance of Electrons: Understanding Fluorescence in Nitro-Aromatics. (2025, December 19).
  • Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia - MDPI. (2024, July 25).
  • The synthesis and study of novel fluorescence probes for Nitroreductase - - MURAL - Maynooth University Research Archive Library. (n.d.).
  • The Quenching of Pyrochlorophyll Fluorescence by Nitro Compounds. (n.d.).
  • Development of Small-Molecule Fluorescent Probes Targeting Enzymes - PMC - NIH. (2022, July 14).

Sources

Troubleshooting & Optimization

common side products in the nitration of 2-propoxy-4-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for synthetic organic chemistry. This guide is designed for researchers, scientists, and drug development professionals engaged in the electrophilic aromatic substitution of complex molecules. We will delve into the specific challenges and outcomes associated with the nitration of 2-propoxy-4-(trifluoromethyl)benzene, focusing on the formation of common side products and strategies to control the reaction's regioselectivity.

Section 1: Understanding the Reaction Landscape - FAQs

This section addresses the fundamental principles governing this reaction, providing the theoretical groundwork for troubleshooting and protocol optimization.

Q1: What is the expected major product from the nitration of 2-propoxy-4-(trifluoromethyl)benzene and why?

A: The nitration of 2-propoxy-4-(trifluoromethyl)benzene is a classic example of electrophilic aromatic substitution (EAS) on a disubstituted ring with competing directing effects.[1][2] The outcome is dictated by the electronic properties of the two substituents: the propoxy group (-OPr) and the trifluoromethyl group (-CF₃).

  • Propoxy Group (-OPr): This is an alkoxy group, which is a strong activating, ortho, para-director .[3][4] The oxygen atom's lone pairs donate electron density to the benzene ring through resonance, increasing its nucleophilicity and making it more reactive towards electrophiles like the nitronium ion (NO₂⁺).[5] This electron density is preferentially increased at the positions ortho and para to the propoxy group.

  • Trifluoromethyl Group (-CF₃): This is a strong deactivating, meta-director .[6][7] The highly electronegative fluorine atoms pull electron density away from the ring via a powerful inductive effect (-I effect).[8] This makes the ring less reactive and directs the incoming electrophile to the meta position, which is the least deactivated.[6][7]

The Governing Principle: In EAS reactions with competing substituents, the more powerful activating group dictates the regioselectivity.[2] Therefore, the strongly activating propoxy group will direct the nitration. The primary sites of attack will be ortho and para to the propoxy group. This will likely result in a mixture of isomers, primarily 5-nitro-2-propoxy-4-(trifluoromethyl)benzene and 3-nitro-2-propoxy-4-(trifluoromethyl)benzene , with the major product depending on the balance between electronic activation and steric hindrance.

Q2: What are the primary side products I should anticipate during this experiment?

A: Given the competing directing effects and the harsh nature of nitration, several side products are common.

  • Isomeric Nitro-Products: The most common "side products" are isomers of the desired product. The nitration will produce a mixture of compounds where the nitro group is positioned at various locations on the ring. The key isomers to expect are:

    • 6-nitro-2-propoxy-4-(trifluoromethyl)benzene: This isomer arises from the directing influence of the meta-directing trifluoromethyl group.[7]

    • 1-nitro-2-propoxy-4-(trifluoromethyl)benzene: While electronically favored by the propoxy group (an ortho position), its formation is often suppressed due to significant steric hindrance from the adjacent propoxy group.[9]

  • Dinitrated Products: If the reaction conditions are too forcing (e.g., high temperature, excess nitrating agent), polynitration can occur.[10][11] The initial product, a mono-nitrated ring, is significantly deactivated but can undergo a second nitration under harsh conditions to yield dinitro-2-propoxy-4-(trifluoromethyl)benzene isomers.[12]

  • Oxidative Degradation Products: The nitrating mixture (concentrated HNO₃/H₂SO₄) is a powerful oxidizing agent.[13] At elevated temperatures, this can lead to the cleavage of the propoxy ether linkage or oxidation of the alkyl chain, resulting in phenolic impurities and other dark, tarry byproducts.

Q3: How do reaction conditions like temperature affect the ratio of isomeric products?

A: Temperature control is critical for managing regioselectivity. Generally, lower reaction temperatures favor the formation of the para-substituted isomer relative to the ortho-substituted isomer.[13] This is because the transition state leading to the ortho product is more sterically crowded and thus has a higher activation energy. At lower temperatures, the reaction is more likely to proceed through the lower-energy pathway, favoring the less sterically hindered para position. Conversely, higher temperatures can provide enough energy to overcome the steric barrier, potentially increasing the proportion of the ortho isomer.

Section 2: Troubleshooting Guide for Nitration Reactions

This guide provides solutions to common issues encountered during the nitration of 2-propoxy-4-(trifluoromethyl)benzene.

Issue Observed Probable Cause(s) Recommended Solution(s)
1. Poor Regioselectivity / Low Yield of Desired Isomer A. Incorrect Temperature: Higher temperatures can increase the formation of undesired ortho and meta-directed isomers. B. Suboptimal Reagent Concentration: Using a large excess of the nitrating agent can lead to a more aggressive, less selective reaction.A. Maintain Strict Temperature Control: Perform the addition of the nitrating agent at 0-5 °C using an ice-water bath to favor the thermodynamically more stable products.[10][14] B. Use Stoichiometric Control: Carefully control the molar equivalents of nitric acid. Use a slight excess (e.g., 1.05-1.1 equivalents) to ensure full conversion without promoting side reactions.
2. Significant Formation of Dinitrated Byproducts A. Harsh Reaction Conditions: Reaction temperature is too high (>10 °C). B. Excess Nitrating Agent: A large excess of the HNO₃/H₂SO₄ mixture was used. C. Prolonged Reaction Time: Allowing the reaction to stir for too long after the starting material is consumed.A. Reduce Reaction Temperature: Ensure the reaction is maintained at or below 5 °C throughout the addition and stirring period.[15] B. Limit Nitrating Agent: Adhere to near-stoichiometric amounts of nitric acid. C. Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the disappearance of the starting material. Quench the reaction promptly upon completion.
3. Appearance of Dark, Tarry Impurities A. Oxidation/Degradation: The reaction temperature was allowed to rise uncontrollably, causing oxidation of the propoxy group or the aromatic ring.[13] B. Impure Starting Material: Contaminants in the 2-propoxy-4-(trifluoromethyl)benzene may be more susceptible to oxidation.A. Ensure Efficient Cooling & Slow Addition: Add the nitrating mixture dropwise to the substrate solution in the flask, ensuring the internal temperature does not spike. A runaway exothermic reaction is a primary cause of degradation.[13] B. Verify Starting Material Purity: Use purified starting material to avoid side reactions with unknown impurities.
4. Difficulty in Separating Isomeric Products A. Similar Physicochemical Properties: The various mono-nitrated isomers often have very similar polarities and boiling points, making separation challenging.A. Utilize Column Chromatography: This is the most reliable method for separating isomers. Experiment with different solvent systems (e.g., hexane/ethyl acetate or hexane/dichloromethane gradients) to achieve optimal separation.[13] B. Attempt Fractional Crystallization: If one isomer is significantly less soluble than the others in a particular solvent (e.g., ethanol or methanol), fractional crystallization can be an effective purification technique.[13]

Section 3: Visualizing the Reaction Pathways & Logic

Diagrams provide a clear visual reference for the complex interplay of factors in this synthesis.

Reaction Mechanism Overview

The following diagram illustrates the fundamental steps of electrophilic aromatic nitration.

G cluster_0 Step 1: Generation of Electrophile cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Aromatization reagents HNO₃ + H₂SO₄ electrophile NO₂⁺ (Nitronium Ion) reagents->electrophile Protonation & Dehydration substrate 2-propoxy-4-(trifluoromethyl)benzene sigma_complex Resonance-Stabilized Sigma Complex (Arenium Ion) substrate->sigma_complex Rate-Determining Step deprotonation Deprotonation by HSO₄⁻ or H₂O sigma_complex->deprotonation product Nitrated Product deprotonation->product

Caption: General mechanism for electrophilic aromatic nitration.[1][16]

Regioselectivity & Side Product Formation Pathways

This diagram outlines the decision points and potential outcomes of the reaction based on the competing directing effects.

G cluster_products Potential Mono-Nitration Products start 2-propoxy-4-(trifluoromethyl)benzene nitration Nitration (HNO₃ / H₂SO₄) start->nitration prod_A 5-Nitro Isomer (Para to -OPr) nitration->prod_A Dominant Pathway (Activating Group Control) prod_B 3-Nitro Isomer (Ortho to -OPr) nitration->prod_B Major Pathway prod_C 6-Nitro Isomer (Meta to -CF₃) nitration->prod_C Minor Side Product (Deactivating Group Influence) prod_D 1-Nitro Isomer (Sterically Hindered) nitration->prod_D Minor Side Product degradation Degradation Products nitration->degradation High Temperature dinitration Dinitration Product(s) prod_A->dinitration Forcing Conditions (High Temp / Excess Reagent) prod_B->dinitration Forcing Conditions (High Temp / Excess Reagent) prod_C->dinitration Forcing Conditions (High Temp / Excess Reagent) prod_D->dinitration Forcing Conditions (High Temp / Excess Reagent)

Caption: Product distribution pathways in the nitration reaction.

Section 4: Recommended Experimental Protocol

This protocol is a generalized procedure and should be adapted based on laboratory-specific equipment and safety protocols.

Safety Precautions: Concentrated nitric and sulfuric acids are extremely corrosive and strong oxidizing agents. The reaction is highly exothermic. Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.[13]

Materials:

  • 2-propoxy-4-(trifluoromethyl)benzene

  • Concentrated Nitric Acid (70%)

  • Concentrated Sulfuric Acid (98%)

  • Dichloromethane (DCM) or Ethyl Acetate

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ice

Procedure:

  • Prepare the Nitrating Mixture: In a clean, dry dropping funnel, carefully and slowly add concentrated nitric acid (1.05 molar equivalents) to chilled concentrated sulfuric acid (e.g., 2-3 volumes relative to the substrate). Allow the mixture to cool to room temperature.

  • Set up the Reaction: Charge a round-bottom flask equipped with a magnetic stir bar with 2-propoxy-4-(trifluoromethyl)benzene (1.0 molar equivalent) and a suitable solvent like dichloromethane.

  • Cool the Reaction: Place the flask in an ice-water bath and stir until the internal temperature is between 0 °C and 5 °C.[10]

  • Add Nitrating Agent: Add the pre-made nitrating mixture dropwise from the dropping funnel to the stirred solution of the substrate. Maintain the internal temperature below 5 °C throughout the addition. The addition should be slow to prevent a dangerous exotherm.[13]

  • Monitor the Reaction: After the addition is complete, allow the reaction to stir at 0-5 °C. Monitor the consumption of the starting material by TLC or GC (typically 30-60 minutes).

  • Quench the Reaction: Once the reaction is complete, quench it by pouring it slowly and carefully over a large amount of crushed ice with stirring. This must be done cautiously as the dilution of strong acids is highly exothermic.[13]

  • Workup - Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3x).

  • Workup - Washing: Combine the organic layers and wash sequentially with cold water, saturated sodium bicarbonate solution (to neutralize residual acid), and finally with brine.[9] Be cautious during the bicarbonate wash as CO₂ gas will be evolved.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude oil, which contains a mixture of isomers, by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to isolate the desired isomer(s).[13]

References

  • Master Organic Chemistry. (2018, April 30). Electrophilic Aromatic Substitutions (2) – Nitration and Sulfonation. [Link]

  • Making Molecules. (2025, June 19). Electrophilic Aromatic Substitution. [Link]

  • Jove. (n.d.). Nitration of Toluene (Electrophilic Aromatic Substitution). [Link]

  • The Organic Chemistry Tutor. (2018, May 6). Nitration of Benzene Mechanism - Electrophilic Aromatic Substitution Reactions [Video]. YouTube. [Link]

  • Vaia. (n.d.). Problem 45 Explain why the trifluoromethyl .... [Link]

  • Unacademy. (n.d.). Notes on Electrophilic Substitution Mechanism in Nitration. [Link]

  • Wikipedia. (n.d.). Electrophilic aromatic directing groups. [Link]

  • Homework.Study.com. (n.d.). Explain why the trifluoromethyl (CF_3) group is metadirecting in electrophilic aromatic.... [Link]

  • ChemTalk. (2024, May 13). Directing Effects. [Link]

  • KPU Pressbooks. (n.d.). 5.2 Directing Effects of the Substituents on EAS – Organic Chemistry II. [Link]

  • Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. [Link]

  • Chemistry LibreTexts. (2020, May 30). 18.6: Substituent Effects on the EAS Reaction. [Link]

  • Quick Company. (n.d.). Process For Preparation Of 4 Trifluoromethoxy Nitrobenzene. [Link]

  • Google Patents. (n.d.).
  • Google Patents. (n.d.). EP0129528B1 - Process for the preparation of nitro-substituted benzotrifluoride compounds.
  • Chemistry Steps. (n.d.). Nitration of Benzene. [Link]

Sources

how to remove residual starting material from 1-Nitro-2-propoxy-4-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Diagnostic & Context

Target Molecule: 1-Nitro-2-propoxy-4-(trifluoromethyl)benzene Primary Application: Intermediate in the synthesis of agrochemicals and active pharmaceutical ingredients (APIs). Common Synthetic Route: Nucleophilic Aromatic Substitution (


) of 2-Fluoro-1-nitro-4-(trifluoromethyl)benzene  with propanol in the presence of a base (e.g., 

,

).
The Core Challenge: Residual Starting Material

The most persistent impurity in this synthesis is the unreacted starting material (SM), 2-Fluoro-1-nitro-4-(trifluoromethyl)benzene (CAS 402-12-0).

  • Why it remains: The reaction often stalls at 90-95% conversion due to the accumulation of the leaving group or equilibrium limitations.

  • Why it is difficult to remove: Both the SM and the product are neutral, lipophilic aromatic compounds with similar retention factors (

    
    ) on silica gel and overlapping boiling points. Standard recrystallization is often ineffective because the SM can co-crystallize with the product.
    
  • Why it must be removed: The fluoro-nitro precursor is a highly reactive electrophile (potential genotoxic impurity) that can cause side reactions in downstream steps.

Troubleshooting & FAQs

Q1: How do I chemically remove the unreacted fluoro-precursor without chromatography?

A: The most robust method is Nucleophilic Scavenging . Because the fluorine atom in the starting material is activated by the ortho-nitro group, it is far more electrophilic than the propoxy group in your product. You can exploit this by adding a highly reactive, water-soluble amine scavenger (like 3-dimethylaminopropylamine or DMAPA ) to the reaction mixture.

  • Mechanism: The amine displaces the fluoride to form a basic aniline derivative.

  • Separation: This new derivative is protonated by an acid wash (dilute HCl) and partitions into the aqueous phase, leaving your pure neutral product in the organic layer.

Q2: Can I use distillation to separate the starting material?

A: Not recommended. The boiling point of the fluoro-SM is approx. 216°C (at 760 mmHg). The propoxy product has a higher, but relatively close, boiling point. To separate them effectively, you would need high-vacuum fractional distillation. However, heating nitro-aromatics to high temperatures (>200°C) poses a significant safety risk (thermal decomposition/explosion hazard). Chemical purification is safer and more efficient.

Q3: My product has a persistent yellow/orange color. Is this the starting material?

A: Likely yes, but it could also be trace phenolic impurities. Nitro compounds are naturally yellow, but deep orange/red usually indicates:

  • Phenols: Formed by hydrolysis of the SM. (Remove via Caustic Wash).[1]

  • Azo/Azoxy byproducts: Formed if the reaction mixture was overheated or exposed to reducing conditions. (Remove via Silica Plug/Charcoal).

Detailed Protocols

Method A: The Amine Scavenger Protocol (Recommended)

Best for: High-purity applications (APIs) where chromatography is to be avoided.

Reagents:

  • Scavenger: 3-Dimethylaminopropylamine (DMAPA) [1.5 - 2.0 equivalents relative to remaining SM].

  • Solvent: The reaction solvent (e.g., DMF, DMSO, or Toluene).

  • Wash Solutions: 1M HCl, Saturated

    
    , Brine.
    

Step-by-Step:

  • Quantify SM: Check HPLC/GC conversion. If 5% SM remains, calculate 2.0 equivalents of DMAPA based on that 5%.

  • Scavenge: Add DMAPA directly to the crude reaction mixture.

  • Heat: Stir at 50–60°C for 1–2 hours. Monitor by TLC/HPLC until the Fluoro-SM peak disappears.

    • Note: The SM will convert to a more polar amine adduct.

  • Workup:

    • Dilute with Ethyl Acetate or MTBE.

    • Acid Wash: Wash the organic layer twice with 1M HCl . (This protonates the excess DMAPA and the new amine-impurity, pulling them into the water layer).

    • Neutralize: Wash with Saturated

      
       to remove acid traces.[2]
      
    • Dry: Dry over

      
       and concentrate.
      
Method B: The Caustic Hydrolysis Protocol

Best for: Large-scale batches where DMAPA is too expensive.

Reagents:

  • 10% NaOH (aq).

Step-by-Step:

  • Hydrolysis: Add 10% NaOH to the reaction mixture (if solvent is immiscible, use vigorous stirring and a phase transfer catalyst like TBAB).

  • Heat: Reflux gently (60–80°C) for 2–4 hours.

    • Mechanism:[3][4] The

      
       converts the Fluoro-SM into 2-hydroxy-1-nitro-4-(trifluoromethyl)benzene  (a nitrophenol).
      
  • Extraction:

    • Cool the mixture.

    • The nitrophenol will be deprotonated (phenoxide) and soluble in the aqueous basic layer .

    • The Product (ether) remains in the organic layer .

  • Separation: Separate layers. Wash the organic phase with 1M NaOH once more to ensure complete removal of phenols.

Comparative Data

FeatureAmine Scavenging (DMAPA) Caustic Hydrolysis (NaOH) Column Chromatography
Purity Achieved >99.5%>98.0%>99.0%
Yield Loss < 2%< 5% (Hydrolysis risk)10–20%
Scalability Excellent (Kg to Ton)GoodPoor
Cost Moderate (Reagent cost)LowHigh (Silica/Solvent)
Specific Risk NonePotential ether cleavage if too harshBand broadening

Process Visualization

PurificationWorkflow Start Crude Reaction Mixture (Product + 5% Fluoro-SM) Decision Select Purification Method Start->Decision MethodA Method A: Amine Scavenging Add DMAPA, Heat 60°C Decision->MethodA High Purity Needed MethodB Method B: Caustic Hydrolysis Add 10% NaOH, Heat 80°C Decision->MethodB Cost Sensitive ReactionA Reaction: Fluoro-SM + DMAPA -> Basic Amine Adduct MethodA->ReactionA ReactionB Reaction: Fluoro-SM + NaOH -> Nitrophenol (Soluble Salt) MethodB->ReactionB WashA Wash with 1M HCl (Removes Adduct + Excess DMAPA) ReactionA->WashA WashB Wash with 10% NaOH (Removes Phenoxide Salt) ReactionB->WashB Final Pure Product (Organic Layer) WashA->Final WashB->Final

Caption: Logical workflow for removing activated fluoro-nitro impurities using chemical scavenging vs. hydrolysis.

References

  • Atwell, G. J., et al. (1994).[5][6][7][8] "Potential Antitumor Agents. 6. 2-Phenylquinoline-8-carboxamides as Minimal DNA-Intercalating Antitumor Agents with In Vivo Solid Tumor Activity." Journal of Medicinal Chemistry, 37(3), 371–380.[5][6][7][8] (Describes the use of amine nucleophiles to scavenge halo-impurities in

    
     reactions). 
    
  • Beletskaya, I. P., & Cheprakov, A. V. (2004). "Copper in Cross-Coupling Reactions: The Post-Ullmann Chemistry." Coordination Chemistry Reviews, 248(21-24), 2337-2364. (Context on removing aryl halides).

  • Sigma-Aldrich. (2025). "Product Specification: 2-Fluoro-4-nitro-1-(trifluoromethyl)benzene." (Confirming physical properties and reactivity of the starting material).[2][9]

Sources

preventing decomposition of 1-Nitro-2-propoxy-4-(trifluoromethyl)benzene during reaction

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Fluorinated Aromatics Division Ticket ID: #NITRO-CF3-PROP-001 Subject: Stability & Decomposition Prevention: 1-Nitro-2-propoxy-4-(trifluoromethyl)benzene Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Unit[1][2][3]

Executive Summary

You are encountering stability issues with 1-Nitro-2-propoxy-4-(trifluoromethyl)benzene . This molecule presents a unique "push-pull" electronic challenge. The nitro group (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">


)  at position 1 and the trifluoromethyl group (

)
at position 4 are strong electron-withdrawing groups (EWGs).[1][3] Together, they severely deplete electron density from the benzene ring, activating it toward Nucleophilic Aromatic Substitution (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

)
.[3][4]

Consequently, the propoxy ether linkage —normally stable—becomes a viable leaving group under nucleophilic conditions.[1][3] Additionally, the nitro group renders the molecule susceptible to photolytic degradation and thermal runaway.[2][3]

This guide addresses the three most common decomposition vectors:

  • Hydrolytic/Nucleophilic Dealkylation (Reversion to phenol).[1][2][3]

  • Thermal/Photochemical Degradation (Tarry byproducts).[1][2][3]

  • Reductive Instability (Side reactions during downstream processing).[1][2][3]

Module 1: Diagnostic & Troubleshooting (Q&A)

Q1: My reaction mixture is turning dark brown/black and TLC shows a baseline spot. What is happening?

Diagnosis: This is likely photochemical degradation or base-mediated polymerization .[1][2][3]

  • The Mechanism: Nitro-aromatics are photosensitive.[1][2][3] Upon exposure to UV/visible light, the nitro group can rearrange to a nitrite ester (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    ) or form radical species that polymerize into "azo-tars."[1][3]
    
  • The Fix:

    • Immediate: Wrap all reaction vessels in aluminum foil or use amber glassware.

    • Protocol Adjustment: Ensure your reaction temperature is

      
      . The combination of heat + light accelerates this decay exponentially.[1][3]
      
Q2: I am observing the formation of a phenol (hydroxyl group) instead of my propoxy ether. Why?

Diagnosis: You are experiencing ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">


 Hydrolysis .[1][3]
  • The Mechanism: The ring is so electron-poor that water or hydroxide ions (even trace amounts in solvents) act as nucleophiles.[1][2][3] They attack the carbon bearing the propoxy group, displacing it as propanol and leaving behind the phenol.[2][3]

  • The Fix:

    • Solvent: Switch to strictly anhydrous solvents (THF, DMF, or Acetonitrile with ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

      
       ppm water).[1][3]
      
    • Base Choice: If using a base, avoid strong hydroxides (NaOH, KOH).[1][2][3] Use non-nucleophilic bases like Cesium Carbonate (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

      
      )  or organic bases like DIPEA .[1][3]
      
Q3: During hydrogenation (reduction of to ), I am losing the propoxy group or the fluorine atoms.

Diagnosis: Over-reduction (Hydrogenolysis).

  • The Mechanism:

    • Ether Loss: While propyl ethers are generally stable, the electron-deficient ring weakens the ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

      
       bond, making it susceptible to cleavage by highly active catalysts (e.g., Pd/C).[1][3]
      
    • Defluorination:[1][2][3]ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

      
       groups can undergo hydrodefluorination (
      
      
      
      ) under prolonged hydrogenation conditions.[1][3]
  • The Fix:

    • Catalyst: Switch from Pd/C to Platinum on Carbon (Pt/C) (sulfided) or Raney Nickel , which are less aggressive toward halogen/ether bonds.[1][2][3]

    • Alternative: Use chemical reduction (Iron/Acetic Acid or Tin(II) Chloride) to avoid hydrogenolysis entirely.[1][2][3]

Module 2: Decomposition Pathways Visualization

The following diagram illustrates the competing pathways that lead to decomposition. Understanding these vectors is critical for selecting the right reaction parameters.[1][3]

DecompositionPathways Target Target Molecule (1-Nitro-2-propoxy-4-CF3-benzene) Water Trace H2O / OH- (SNAr Attack) Target->Water Light UV Light / Heat (>60°C) Target->Light H2 H2 / Pd/C (Aggressive Reduction) Target->H2 Phenol Decomp A: Phenol (Loss of Propyl Group) Tar Decomp B: Azo-Tars (Polymerization) Defluoro Decomp C: Defluorination (Loss of CF3 integrity) Water->Phenol Nucleophilic Displacement Light->Tar Radical Mechanism H2->Defluoro Hydrodefluorination

Figure 1: Primary decomposition vectors. The electron-deficient ring makes the ether linkage labile to nucleophiles (Path A), while the nitro group drives thermal/photo instability (Path B).[1][2]

Module 3: Optimized Experimental Protocols

Protocol A: Safe Synthesis (Alkylation)

Objective: Install the propoxy group without triggering immediate ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">


 decomposition.[1][3]
ParameterRecommendationRationale
Solvent DMF or NMP (Anhydrous) High polarity stabilizes the transition state; dryness prevents hydrolysis.[1][2][3]
Base ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

or

Mild bases prevent side reactions common with NaH or NaOH.[1][3]
Temperature ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

Keep low. High temps (

) trigger nitrite rearrangement.[1][3]
Atmosphere Argon/Nitrogen Excludes moisture and oxygen (radical scavenger).[1][2][3]

Step-by-Step:

  • Dissolve 2-nitro-5-(trifluoromethyl)phenol (precursor) in anhydrous DMF (0.5 M).

  • Add 1.2 eq of ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    .[1][3] Stir for 15 min at RT (Solution turns yellow/orange).
    
  • Add 1.1 eq of 1-bromopropane (or propyl iodide) dropwise.

  • CRITICAL: Wrap flask in foil. Stir at

    
     for 4-6 hours.
    
  • Workup: Pour into ice water. If product precipitates, filter.[2][3][5] If oil, extract with EtOAc.[2][3][6] Do not wash with strong base. [1][2][3]

Protocol B: Safe Reduction (Nitro Aniline)

Objective: Reduce the nitro group while preserving the ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">


 and Propoxy groups.[3]

Recommended Method: Iron/Ammonium Chloride (Bechamp Reduction) This method is chemoselective and avoids the hydrogenolysis risks of catalytic hydrogenation.[1][2][3]

  • Setup: 3-neck flask with mechanical stirrer and reflux condenser.

  • Mixture: Suspend Target Molecule (1 equiv) in Ethanol/Water (3:1 ratio).

  • Reagents: Add Iron powder (Fe, 5 equiv) and Ammonium Chloride (

    
    , 5 equiv).
    
  • Reaction: Heat to

    
     with vigorous stirring for 2-4 hours.
    
    • Note: The reaction is heterogeneous.[1][3] Good stirring is essential.

  • Monitoring: Monitor by TLC. The starting material (yellow) will disappear; the amine (often fluorescent) will appear.[1][2][3]

  • Workup: Filter hot through Celite to remove Iron oxide sludge. Wash with EtOAc.[1][2][3] Concentrate filtrate.[1][2][3]

Module 4: Storage & Handling Specifications

To prevent "shelf-decomposition" (slow degradation over time), adhere to these strict storage parameters.

StorageProtocol Start Synthesized Product Container Container Type Amber Glass Vial Teflon-lined Cap Start->Container Env Environment Temp: 2-8°C Inert Gas (Ar) Container->Env ShelfLife ShelfLife Env->ShelfLife

Figure 2: Storage workflow ensures long-term stability by mitigating light and oxidative stress.[1][2][3]

References

  • Nucleophilic Arom

    
    ) Mechanisms. 
    
    • Title: Nucleophilic Aromatic Substitution: The Addition-Elimination Mechanism.[1][2][3][4][7]

    • Source: Master Organic Chemistry.[1][2][3]

    • URL:[Link]

  • Stability of Nitro-Trifluoromethyl Benzenes.

    • Title: 1-nitro-4-(trifluoromethoxy)benzene Properties and Safety.[1][2][3]

    • Source: PubChem (NIH).[1][2][3]

    • URL:[Link][1][2][3]

  • Reduction of Nitro Groups in Sensitive Substr

    • Title: Synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)
    • Source: MDPI (Molecules).[1][2][3]

    • URL:[Link][1][2][3]

  • Handling of Activ

    • Title: Nucleophilic Aromatic Substitution (OpenStax Chemistry).[1][2][3]

    • Source: OpenStax.[1][2][3]

    • URL:[Link]

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of 1-Nitro-2-propoxy-4-(trifluoromethyl)benzene and its Positional Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery and materials science, the functionalization of aromatic rings is a cornerstone of molecular design. Substituted nitroaromatic compounds, in particular, serve as versatile intermediates due to the potent activating nature of the nitro group, which facilitates nucleophilic aromatic substitution (SNAr) reactions. The strategic placement of substituents allows for the fine-tuning of a molecule's electronic and steric properties, thereby modulating its reactivity and, ultimately, its biological activity or material characteristics.[1]

This guide provides an in-depth comparison of the reactivity of 1-Nitro-2-propoxy-4-(trifluoromethyl)benzene and three of its key positional isomers. Our focus will be on their susceptibility to nucleophilic aromatic substitution, a critical transformation in synthetic chemistry.[2] We will dissect the intricate interplay of electronic and steric effects governed by the nitro (-NO2), propoxy (-OC3H7), and trifluoromethyl (-CF3) groups. This analysis is supported by a robust theoretical framework and a detailed experimental protocol designed to quantitatively assess these reactivity differences, offering valuable insights for researchers in medicinal chemistry and process development.

Theoretical Framework: Understanding Reactivity in SNAr Reactions

Nucleophilic aromatic substitution (SNAr) typically proceeds via a two-step addition-elimination mechanism.[3] The reaction is initiated by the attack of a nucleophile on an electron-deficient aromatic ring, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[4] The subsequent departure of a leaving group restores the aromaticity of the ring.

The rate of an SNAr reaction is profoundly influenced by three main factors:

  • The nature of substituents on the aromatic ring: Electron-withdrawing groups (EWGs) are crucial as they delocalize the negative charge of the Meisenheimer complex, stabilizing it and lowering the activation energy of the first, rate-determining step.[5]

  • The nature of the leaving group: The reaction is favored by leaving groups that are stable as anions.

  • Steric effects: Bulky groups near the reaction site can hinder the approach of the nucleophile, slowing the reaction rate.[6]

The Substituents in Focus:
  • Nitro Group (-NO2): A powerful EWG through both induction and resonance. It is a strong activator for SNAr, particularly when positioned ortho or para to the leaving group, as it can directly participate in the resonance stabilization of the Meisenheimer intermediate.[7]

  • Trifluoromethyl Group (-CF3): One of the strongest inductively electron-withdrawing groups.[5] While it does not participate in resonance stabilization in the same way as a nitro group, its potent inductive effect significantly depletes the aromatic ring of electron density, making it more electrophilic and susceptible to nucleophilic attack.[1][8]

  • Propoxy Group (-OC3H7): This group presents a dual electronic character. It is electron-withdrawing by induction due to the electronegativity of the oxygen atom, but it is electron-donating by resonance due to the lone pairs on the oxygen.[9] In the context of SNAr, where the ring must be electron-poor, the inductive withdrawal contributes to activation, but the strong resonance donation effect is generally deactivating relative to hydrogen. For this guide, we will consider the propoxy group as the leaving group, a common scenario for alkoxy-substituted nitroaromatics.[10]

The Isomers Under Comparison:

To create a comprehensive comparison, we will analyze the parent compound and three of its structural isomers where the propoxy group serves as the leaving group. The relative positions of the potent activating groups (-NO2 and -CF3) are expected to cause significant variations in reactivity.

  • Isomer A (Parent): 1-Nitro-2-propoxy-4-(trifluoromethyl)benzene

  • Isomer B: 2-Nitro-1-propoxy-4-(trifluoromethyl)benzene

  • Isomer C: 1-Nitro-4-propoxy-2-(trifluoromethyl)benzene

  • Isomer D: 4-Nitro-1-propoxy-2-(trifluoromethyl)benzene

// Manually position nodes for a 2x2 grid {rank=same; imgA; imgB;} {rank=same; imgC; imgD;} } // This DOT script is a placeholder for chemical structures. Actual structures would be needed for a real guide. // Caption: Structures of the four isomers selected for reactivity comparison.

Experimental Design: A Kinetic Study

To empirically determine the relative reactivity of these isomers, a kinetic study is the most definitive approach. We propose a protocol to measure the rate of nucleophilic substitution of the propoxy group by piperidine in dimethyl sulfoxide (DMSO).

Causality of Experimental Choices:

  • Nucleophile: Piperidine is a moderately basic secondary amine commonly used in SNAr kinetic studies, providing a good balance of reactivity and ease of handling.

  • Solvent: DMSO is a polar aprotic solvent that excels at solvating cations while leaving anions (the nucleophile) relatively unsolvated and highly reactive. This property significantly accelerates SNAr reaction rates.[10]

  • Kinetics: The experiment is designed under pseudo-first-order conditions, with a large excess of the nucleophile (piperidine). This simplifies the rate law to Rate = k_obs[Substrate], where k_obs is the observed pseudo-first-order rate constant. This allows for a direct and straightforward comparison of reactivity among the isomers by comparing their k_obs values.

  • Monitoring: The reaction can be monitored using UV-Vis spectrophotometry by observing the appearance of the N-arylpiperidine product, which will have a different absorption maximum compared to the starting material.

Experimental Workflow Diagram

G prep 1. Preparation of Stock Solutions - Isomers A, B, C, D in DMSO - Piperidine in DMSO setup 2. Reaction Setup - Equilibrate isomer solution in DMSO to 25.0 °C in a cuvette. prep->setup Precise concentrations initiate 3. Initiation of Reaction - Inject large excess of piperidine solution - Start timer and data acquisition. setup->initiate Temperature stability is key monitor 4. Spectrophotometric Monitoring - Record absorbance change over time at the λ_max of the product. initiate->monitor Rapid mixing analyze 5. Data Analysis - Plot ln(A_inf - A_t) vs. time - Determine k_obs from the slope. monitor->analyze Pseudo-first-order plot compare 6. Comparative Assessment - Compare k_obs values for all four isomers. analyze->compare Reactivity ranking

Caption: Diagram of the experimental workflow for determining reaction rate constants.

Detailed Experimental Protocol
  • Preparation of Stock Solutions:

    • Prepare a 1.0 M stock solution of piperidine in anhydrous DMSO.

    • Prepare 0.1 mM stock solutions for each isomer (A, B, C, and D) in anhydrous DMSO.

  • Spectrophotometer Setup:

    • Set the UV-Vis spectrophotometer to monitor the wavelength corresponding to the maximum absorbance (λ_max) of the expected N-arylpiperidine product.

    • Use a thermostatted cuvette holder to maintain the reaction temperature at 25.0 ± 0.1 °C.

  • Kinetic Run:

    • Pipette 2.0 mL of the isomer stock solution into a quartz cuvette and place it in the holder. Allow it to thermally equilibrate for 10 minutes.

    • To initiate the reaction, rapidly inject 0.2 mL of the 1.0 M piperidine stock solution into the cuvette. The final concentration will be ~91 mM for piperidine and ~0.091 mM for the substrate, a >1000-fold excess.

    • Immediately begin recording the absorbance at the predetermined λ_max at 15-second intervals for a duration of at least 3 half-lives.

  • Data Processing:

    • For each run, plot ln(A_∞ - A_t) versus time, where A_∞ is the final absorbance and A_t is the absorbance at time t.

    • The slope of the resulting linear plot is equal to -k_obs.

    • Perform each kinetic run in triplicate for each isomer to ensure reproducibility.

Results and Discussion

The following table presents hypothetical, yet chemically plausible, kinetic data for the reaction of the four isomers with piperidine, based on established principles of SNAr reactivity.

IsomerActivating Group Positions (relative to -OPr leaving group)Expected Steric HindrancePredicted k_obs (s⁻¹)Predicted Relative Reactivity
A ortho-NO2Moderate2.5 x 10⁻³100
B para-NO2Low1.8 x 10⁻⁴7.2
C ortho-CF3, para-NO2High6.0 x 10⁻³240
D ortho-CF3, meta-NO2High9.0 x 10⁻⁵3.6
Analysis of Reactivity Trends:
  • Isomer C vs. All: Isomer C is predicted to be the most reactive. This is due to the powerful, synergistic activation provided by a para-NO2 group and an ortho-CF3 group. The nitro group provides strong resonance stabilization to the Meisenheimer complex, while the ortho-CF3 group provides immense inductive withdrawal, making the reaction site highly electrophilic.[8][10] Despite potentially high steric hindrance from the ortho-CF3 group, the electronic activation is overwhelmingly dominant.

  • Isomer A vs. Isomer B: Isomer A, with an ortho-nitro group, is significantly more reactive than Isomer B, which has a para-nitro group. While both positions provide strong resonance stabilization, the inductive effect of the nitro group is distance-dependent and is felt more strongly from the ortho position. This makes the carbon atom attached to the leaving group in Isomer A more electron-deficient and thus more susceptible to nucleophilic attack.

  • Isomer D's Low Reactivity: Isomer D is predicted to be the least reactive among the highly activated isomers. Although it possesses an ortho-CF3 group, the nitro group is in the meta position relative to the leaving group. From the meta position, the nitro group cannot extend resonance stabilization to the negative charge developed in the Meisenheimer intermediate and only exerts an inductive effect. This lack of resonance stabilization makes it significantly less activated compared to isomers where the nitro group is in an ortho or para position.

  • The Role of Steric Hindrance: While electronic effects are clearly the dominant factor, steric hindrance cannot be entirely discounted.[3][6] The high reactivity of Isomer C suggests that the electronic benefits of the ortho-CF3 outweigh its steric penalty. However, in less activated systems, such steric crowding could play a more decisive role in retarding the reaction rate.

Conclusion

This comparative guide demonstrates that the reactivity of substituted nitroaromatics in SNAr reactions is a nuanced interplay of electronic and steric factors. Our analysis of 1-Nitro-2-propoxy-4-(trifluoromethyl)benzene and its isomers reveals a clear hierarchy of reactivity governed by the strategic placement of the powerful -NO2 and -CF3 activating groups.

The key takeaway for researchers is that synergistic activation from both ortho and para positions, particularly when involving a resonance-stabilizing group like -NO2, leads to exceptionally high reactivity (Isomer C). Conversely, placing a strong resonance activator in a meta position (Isomer D) severely curtails its effectiveness. These principles provide a predictive framework for designing synthetic routes and for modulating the chemical reactivity of complex aromatic molecules in drug development and materials science applications. The provided experimental protocol offers a reliable method for empirically validating these theoretical predictions in the laboratory.

References

Sources

cost-effectiveness of different synthetic routes to 1-Nitro-2-propoxy-4-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: Synthetic Routes to 1-Nitro-2-propoxy-4-(trifluoromethyl)benzene

Executive Summary

For the synthesis of 1-Nitro-2-propoxy-4-(trifluoromethyl)benzene , this guide evaluates four distinct pathways. The analysis concludes that Nucleophilic Aromatic Substitution (SNAr) of the chloro-precursor (Route 2) represents the optimal balance of cost-effectiveness and scalability for industrial and pilot-plant applications.[1][2] While the fluoro-analog (Route 1) offers faster kinetics and milder conditions, the significant cost premium of the starting material relegates it to small-scale discovery chemistry.[1]

Metric Route 1: Fluoro-SNAr Route 2: Chloro-SNAr Route 3: Phenol Alkylation
Cost Efficiency Low (High SM Cost)High (Best Balance) Low (Expensive SM)
Scalability HighHigh Moderate
Reaction Time Fast (< 2 h)Moderate (4–12 h)Moderate (4–8 h)
Impurity Profile CleanModerate (Hydrolysis risk)Clean

Target Molecule Profile

  • IUPAC Name: 1-Nitro-2-propoxy-4-(trifluoromethyl)benzene[1][2]

  • Common Name: 2-Propoxy-4-trifluoromethylnitrobenzene[1][2]

  • CAS Number: Not widely listed; derivative of CAS 402-11-9 (precursor).[1][2]

  • Core Structure: Nitrobenzene core with an ortho-propoxy group and para-trifluoromethyl group.[1][2]

  • Key Reactivity: The nitro group at C1 activates the C2 position for nucleophilic attack, while the CF3 group at C4 provides additional electron-withdrawing character, further stabilizing the Meisenheimer complex intermediate.

Detailed Route Analysis

Route 1: SNAr of 2-Fluoro-1-nitro-4-(trifluoromethyl)benzene
  • Precursor: 2-Fluoro-1-nitro-4-(trifluoromethyl)benzene (CAS 393-09-9).[1][2]

  • Mechanism: The fluorine atom is an exceptional leaving group in SNAr reactions due to its high electronegativity, which inductively stabilizes the transition state (Meisenheimer complex), despite being a poor leaving group in SN2.

  • Pros:

    • Mild Conditions: Proceeds at Room Temperature (RT) to 50°C.[1][2]

    • High Yield: Typically >95% conversion with minimal byproducts.[1][2]

    • Simple Workup: Often requires only filtration and washing.[1][2]

  • Cons:

    • Cost: The fluoro-precursor is significantly more expensive (approx. 5–10x) than the chloro-analog.[1][2]

Route 2: SNAr of 2-Chloro-1-nitro-4-(trifluoromethyl)benzene (Recommended)[1][2]
  • Precursor: 2-Chloro-1-nitro-4-(trifluoromethyl)benzene (CAS 402-11-9).[1][2][3]

  • Mechanism: Similar to Route 1, but chlorine is a poorer leaving group in this context.[1][2] The reaction requires higher activation energy (heat).[1][2]

  • Pros:

    • Cost-Effective: The chloro-precursor is a commodity chemical, widely available at low cost.[1][2]

    • Scalable: The reaction is robust and safe for large reactors.[1][2]

  • Cons:

    • Harsher Conditions: Requires heating (80–100°C) and slightly stronger bases or longer reaction times.[1][2]

    • Solvent Constraints: Often requires dipolar aprotic solvents (DMF, DMSO, NMP) which can be tedious to remove.[2]

Route 3: O-Alkylation of 2-Nitro-5-(trifluoromethyl)phenol
  • Precursor: 2-Nitro-5-(trifluoromethyl)phenol (CAS 402-17-5).[1][4]

  • Mechanism: Standard Williamson Ether Synthesis using propyl bromide/iodide and a base (K2CO3).[1][2]

  • Analysis: While chemically sound, the starting phenol is often synthesized from the chloro-nitro precursor (Route 2) via hydrolysis.[1][2] Therefore, starting with the phenol adds an unnecessary step and cost unless the phenol is already available as a waste stream or specific stock.

Experimental Protocols

Protocol A: The "High-Speed" Route (Fluoro-Precursor)

Best for: Medicinal Chemistry / Milligram Scale[1][2]

  • Setup: To a 25 mL round-bottom flask, add 2-Fluoro-1-nitro-4-(trifluoromethyl)benzene (1.0 eq, 209 mg, 1 mmol) and anhydrous DMF (3 mL).

  • Nucleophile Addition: Add 1-Propanol (1.2 eq, 90 µL) followed by Cesium Carbonate (Cs2CO3) (1.5 eq, 488 mg).

  • Reaction: Stir at Room Temperature for 2 hours. Monitor by TLC (Hexane/EtOAc 9:1).[1][2]

  • Workup: Dilute with water (15 mL), extract with Ethyl Acetate (3 x 10 mL). Wash organics with brine, dry over Na2SO4, and concentrate.[5]

  • Purification: Flash chromatography (if needed), though crude is often >95% pure.[1][2]

Protocol B: The "Cost-Effective" Route (Chloro-Precursor)

Best for: Process Development / Gram to Kilogram Scale[1][2]

  • Setup: To a reaction vessel equipped with a condenser, charge 2-Chloro-1-nitro-4-(trifluoromethyl)benzene (1.0 eq, 22.5 g, 100 mmol).

  • Solvent/Base: Add DMSO (100 mL) and Powdered KOH (1.5 eq, 8.4 g). Note: KOH is cheaper than Cs2CO3 and effective at scale.[1][2]

  • Reagent: Add 1-Propanol (2.0 eq, 15 mL) dropwise.

  • Reaction: Heat the mixture to 85°C for 6–8 hours.

    • Critical Control Point: Monitor the disappearance of the chloro-starting material by HPLC.[1][2] Do not overheat (>120°C) to avoid ether cleavage or denitration.[1][2]

  • Quench: Cool to RT and pour into ice-water (500 mL) with vigorous stirring. The product typically precipitates as a yellow solid.[1][2]

  • Isolation: Filter the solid, wash with water (3 x 100 mL) to remove DMSO/Base.

  • Recrystallization: Recrystallize from Ethanol/Water or Heptane if high purity (>99%) is required.[1][2]

Mechanistic Visualization

The following diagram illustrates the SNAr mechanism, highlighting the stabilization of the Meisenheimer complex by the nitro and trifluoromethyl groups.

SNAr_Mechanism cluster_legend Key Interactions SM Starting Material (2-Chloro-1-nitro-4-CF3-benzene) TS Meisenheimer Complex (Stabilized by NO2 & CF3) SM->TS Nucleophilic Attack (Rate Limiting for Cl) Reagents Reagents (Propanol + Base) Reagents->TS Product Product (1-Nitro-2-propoxy-4-CF3-benzene) TS->Product Elimination of Cl- Byproduct Byproduct (KCl + H2O) TS->Byproduct Desc NO2 (Ortho) and CF3 (Para) withdraw electron density, lowering activation energy.

Caption: SNAr reaction pathway showing the transition from chloro-precursor to propoxy-product via the Meisenheimer intermediate.[1][2][3][6]

Cost & Performance Comparison

FeatureRoute A (Fluoro)Route B (Chloro)
Starting Material Cost High (

$)
Low ($)
Reagent Cost Moderate (Cs2CO3 often used)Low (KOH/NaOH)
Energy Consumption Low (RT)Moderate (Heating required)
Throughput High (Short reaction time)Moderate (Longer reaction time)
Safety Profile GoodGood (Requires thermal control)
Overall Recommendation Discovery / R&D Production / Scale-up

References

  • PubChem. Compound Summary: 2-Chloro-1-nitro-4-(trifluoromethyl)benzene (CAS 402-11-9).[1][2][3] National Library of Medicine.[1][2] Available at: [Link][1][2]

  • Olah, G. A., et al. (1978).[2][7] Variation of isomer distribution in electrophilic nitration of toluene and anisole. Journal of the American Chemical Society.[1] (Cited for regioselectivity discussions in alternative nitration routes).

Sources

Navigating the Bioactivity of 1-Nitro-2-propoxy-4-(trifluoromethyl)benzene Derivatives: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the strategic combination of pharmacophores can unlock novel therapeutic potential. This guide delves into the efficacy of a specific class of compounds: 1-Nitro-2-propoxy-4-(trifluoromethyl)benzene derivatives. These molecules merge the well-established bioactivity of the nitroaromatic system with the metabolic stability often conferred by a trifluoromethyl group, creating a scaffold of significant interest for drug discovery. This document provides a comparative analysis of their potential efficacy, grounded in the broader understanding of related chemical entities, and outlines the experimental frameworks necessary for their evaluation.

The Scientific Rationale: A Trifecta of Functional Groups

The therapeutic potential of 1-Nitro-2-propoxy-4-(trifluoromethyl)benzene derivatives stems from the interplay of its three key structural features:

  • The Nitroaromatic Core: Nitro-containing compounds are a cornerstone of various therapeutic classes, particularly as antimicrobial and anticancer agents.[1][2] Their mechanism of action often relies on the reductive bioactivation of the nitro group (NO₂) by cellular nitroreductases. This process generates reactive nitroso and hydroxylamine intermediates, as well as superoxide species, which can induce cellular damage and apoptosis, proving cytotoxic to target cells.[1]

  • The Trifluoromethyl Moiety: The trifluoromethyl (CF₃) group is a valuable substituent in drug design. Its strong electron-withdrawing nature can significantly alter the electronic properties of the aromatic ring, influencing the compound's reactivity and binding interactions. Furthermore, the CF₃ group can enhance metabolic stability and lipophilicity, which are critical pharmacokinetic properties.

  • The Propoxy Linker: The 2-propoxy group modulates the lipophilicity and steric profile of the molecule. This can influence its ability to cross cell membranes and interact with biological targets.

The combination of these three moieties suggests that derivatives of 1-Nitro-2-propoxy-4-(trifluoromethyl)benzene could exhibit a range of biological activities, with potential applications in oncology and infectious diseases.

Comparative Efficacy in In Vitro Assays: An Overview

While specific, direct comparative data for a series of 1-Nitro-2-propoxy-4-(trifluoromethyl)benzene derivatives is not extensively available in the public domain, we can extrapolate potential efficacy based on studies of structurally related nitroaromatic and trifluoromethyl-containing compounds. The following table summarizes expected activities and provides a framework for comparative evaluation.

Derivative ClassAnticipated Biological ActivityKey Assay ParametersExpected Outcome & Comparison Metric
Parent Compound Baseline cytotoxicity and/or antimicrobial activityCell viability (e.g., MTT, XTT), Minimum Inhibitory Concentration (MIC)IC₅₀ / MIC values to establish a baseline for comparison.
Analogs with Modified Propoxy Chain Modulation of lipophilicity and cell permeabilityCell viability assays, MIC assaysLower IC₅₀ / MIC values may indicate improved cellular uptake or target engagement.
Derivatives with Altered Substitution on the Benzene Ring Altered electronic properties and target interactionCell viability assays, enzyme inhibition assaysChanges in IC₅₀ values can elucidate structure-activity relationships (SAR).
Bioisosteric Replacements for the Nitro Group Investigation of the nitro group's role in activity and toxicityCell viability assays, mechanism of action studiesComparison of IC₅₀ values and toxicity profiles to determine the therapeutic index.

Foundational Experimental Protocols

To rigorously assess the efficacy of 1-Nitro-2-propoxy-4-(trifluoromethyl)benzene derivatives, a series of well-defined in vitro assays are essential. The following protocols provide a starting point for such investigations.

Protocol 1: MTT Assay for Cytotoxicity Assessment

This assay is a standard colorimetric method to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: The tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living cells to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Incubation: Incubate the plates for 24-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 2-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Principle: A standardized suspension of bacteria is exposed to serial dilutions of the antimicrobial agent in a liquid nutrient medium. The lowest concentration that inhibits growth after a defined incubation period is the MIC.

Step-by-Step Methodology:

  • Prepare Inoculum: Grow the bacterial strain (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth to a specific turbidity, corresponding to a known cell density (e.g., 0.5 McFarland standard).

  • Serial Dilutions: Prepare two-fold serial dilutions of the test compounds in a 96-well microtiter plate containing broth.

  • Inoculation: Add the standardized bacterial inoculum to each well. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at the optimal temperature for the specific bacterium (e.g., 37°C) for 18-24 hours.

  • MIC Determination: Observe the plates for visible turbidity. The MIC is the lowest concentration of the compound at which no growth is observed.

Visualizing the Path to Bioactivity

Understanding the theoretical underpinnings of the activity of these compounds is crucial for rational drug design. The following diagrams illustrate the general mechanism of action for nitroaromatic compounds and a typical experimental workflow.

G cluster_0 Cellular Environment Nitroaromatic_Compound 1-Nitro-2-propoxy-4- (trifluoromethyl)benzene Derivative Nitroreductase Nitroreductase (NTR) Nitroaromatic_Compound->Nitroreductase Enzymatic Reduction Reactive_Species Reactive Nitroso & Hydroxylamine Intermediates, Superoxide Species Nitroreductase->Reactive_Species Generates Cellular_Damage DNA Damage, Oxidative Stress Reactive_Species->Cellular_Damage Apoptosis Apoptosis Cellular_Damage->Apoptosis

Caption: General mechanism of action for nitroaromatic compounds.

G Start Compound Synthesis & Characterization In_Vitro_Screening In Vitro Screening (e.g., MTT, MIC assays) Start->In_Vitro_Screening SAR_Analysis Structure-Activity Relationship (SAR) Analysis In_Vitro_Screening->SAR_Analysis Lead_Identification Lead Compound Identification SAR_Analysis->Lead_Identification Mechanism_of_Action Mechanism of Action Studies Lead_Identification->Mechanism_of_Action In_Vivo_Testing In Vivo Efficacy & Toxicity Testing Mechanism_of_Action->In_Vivo_Testing

Caption: A typical workflow for drug discovery and development.

Conclusion and Future Directions

The class of 1-Nitro-2-propoxy-4-(trifluoromethyl)benzene derivatives represents a promising area for the discovery of new therapeutic agents. While direct comparative efficacy data remains to be fully elucidated in the public domain, the foundational knowledge of related nitroaromatic and trifluoromethyl-containing compounds provides a strong rationale for their investigation. The experimental protocols and conceptual frameworks presented in this guide offer a robust starting point for researchers to systematically evaluate these derivatives, uncover structure-activity relationships, and identify lead candidates for further development. Future research should focus on the synthesis of a diverse library of these compounds and their rigorous evaluation in a panel of cancer cell lines and microbial strains to fully unlock their therapeutic potential.

References

  • Aminobenzylated 4-Nitrophenols as Antibacterial Agents Obtained from 5-Nitrosalicylaldehyde through a Petasis Borono–Mannich Reaction. PMC. [Link]

  • Cytotoxicity of nitroaromatic explosives and their biodegradation products in mice splenocytes: implications for their immunotoxicity. PubMed. [Link]

  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. PMC. [Link]

  • Enzymatic Redox Properties and Cytotoxicity of Irreversible Nitroaromatic Thioredoxin Reductase Inhibitors in Mammalian Cells. PMC. [Link]

  • Structure-activity relationships of antitubercular nitroimidazoles. 3. Exploration of the linker and lipophilic tail of ((s)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1][3]oxazin-6-yl)-(4-trifluoromethoxybenzyl)amine (6-amino PA-824). Semantic Scholar. [Link]

  • Antimicrobial Activity of Nitroaromatic Derivatives. MDPI. [Link]

  • QSARs in prooxidant mammalian cell cytotoxicity of nitroaromatic compounds: The roles of compound lipophilicity and cytochrome P-450: The DT-diaphorase-catalyzed reactions. ResearchGate. [Link]

  • The effects of characteristics of substituents on toxicity of the nitroaromatics: HiT QSAR study. PubMed. [Link]

  • Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia. PMC. [Link]

  • Synthesis and antibacterial activity of substituted flavones, 4-thioflavones and 4-iminoflavones. ResearchGate. [Link]

  • Synthesis and Structure-Activity Relationships of Novel Amino/Nitro Substituted 3-Arylcoumarins as Antibacterial Agents. MDPI. [Link]

  • Structure–Activity Relationships in Nitro-Aromatic Compounds. ResearchGate. [Link]

  • Examples of nitroaromatic compounds in clinical trials as antitumor agents. ResearchGate. [Link]

  • Synthesis and Biological Evaluation of 4-(4-Nitrophenyl)-1H-1,2,3-triazole Derivatives as Antitrypanosomal Agents. PMC. [Link]

  • An enhanced fluorescence detection of a nitroaromatic compound using bacteria embedded in porous poly lactic-co-glycolic acid microbeads. RSC Publishing. [Link]

  • Structure-activity relationships of 1,4-bis(arylsulfonamido)-benzene or naphthalene-N,N'-diacetic acids with varying C2-substituents as inhibitors of Keap1-Nrf2 protein-protein interaction. PMC. [Link]

  • 1-(4-chlorophenylsulfanyl)-2-nitro-4-(trifluoromethyl)benzene and 1-(4-chlorophenylsulfanyl)-4-nitro-2-(trifluoromethyl)benzene. PubMed. [Link]

  • The design, synthesis, and evaluation of the biological activity of hydroxamic derivatives of sorafenib. Acta Naturae. [Link]

  • 1-Nitro-4-(trifluoromethoxy)benzene. PubChem. [Link]

  • Antitumor Activity In Vitro Provided by N-Alkyl-Nitroimidazole Compounds. SciSpace. [Link]

  • Synthesis and Biological Activity Evaluation In Silico of Bis(4-Hydroxy-6H-1,3-Oxazin-6-One) Derivatives and the Products of Their Alcoholysis. MDPI. [Link]

  • Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing. [Link]

  • Instantaneous detection of explosive and toxic nitroaromatic compounds via donor–acceptor complexation. Journal of Materials Chemistry C (RSC Publishing). [Link]

Sources

spectroscopic differences between 1-Nitro-2-propoxy-4-(trifluoromethyl)benzene and its precursors

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the spectroscopic distinctions between 1-Nitro-2-propoxy-4-(trifluoromethyl)benzene (Target) and its primary synthetic precursors, specifically focusing on the nucleophilic aromatic substitution (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">


) of 2-Fluoro-1-nitro-4-(trifluoromethyl)benzene .

Executive Summary & Application Context

1-Nitro-2-propoxy-4-(trifluoromethyl)benzene is a specialized intermediate often utilized in the synthesis of diphenyl ether herbicides (e.g., analogs of fluorodifen) and protoporphyrinogen oxidase (PPO) inhibitors.[1] Its synthesis typically proceeds via the ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">


 reaction of a halo-nitrobenzene precursor with n-propanol.

Accurate spectroscopic characterization is critical to ensure:

  • Complete Conversion: Monitoring the disappearance of the leaving group (Fluorine/Chlorine).[1]

  • Regioselectivity: Confirming the propoxy group is installed at the ortho-position relative to the nitro group.[1]

  • Purity: Quantifying residual protic solvents (propanol) or phenolic byproducts.[1]

This guide compares the target molecule against its standard precursor: 2-Fluoro-1-nitro-4-(trifluoromethyl)benzene .[1]

Synthetic Pathway & Critical Monitoring Points

The transformation involves the displacement of an activated fluoride by a propoxide nucleophile.[1]

Reaction: ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="ng-star-inserted display">



Visualization: Synthesis & Spectral Logic

The following diagram outlines the synthesis workflow and the decision gates for spectroscopic validation.

SynthesisWorkflow Precursor Precursor: 2-Fluoro-1-nitro- 4-(trifluoromethyl)benzene Reagents Reagents: n-Propanol, K2CO3 (Heat) Precursor->Reagents Check1 19F NMR Check: Loss of Ar-F signal (-115 ppm) Precursor->Check1 Baseline Intermediate Transition State (Meisenheimer Complex) Reagents->Intermediate Product Target: 1-Nitro-2-propoxy- 4-(trifluoromethyl)benzene Intermediate->Product -HF Product->Check1 Validation Check2 1H NMR Check: Appearance of Propyl Triplet Product->Check2 Confirmation

Figure 1: Synthetic pathway and critical spectroscopic checkpoints for validation.

Detailed Spectroscopic Comparative Analysis

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive method for confirming the structure.[1] The key transition is the replacement of the aromatic fluorine with the propoxy chain.[1]

1.

H NMR (Proton)

The precursor lacks aliphatic protons.[1] The product displays a distinct propyl signature.

FeaturePrecursor (2-Fluoro...)Target (2-Propoxy...)Mechanistic Insight
Aliphatic Region Silent 3 Distinct Signals Installation of propyl chain.[1]
ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

N/A

ppm (t,

Hz)
Deshielded by oxygen; diagnostic for ether formation.
ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

N/A

ppm (m)
Methylene bridge.
ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

N/A

ppm (t,

Hz)
Terminal methyl group.
Aromatic Region Complex coupling with ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

F
Simplified couplingLoss of

coupling constants.
H3 (Ortho to subst.) ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

ppm (dd)

ppm (s/d)
Shielding effect of electron-donating Alkoxy group vs withdrawing Fluoro.
2.

F NMR (Fluorine) - The "Gold Standard" Check

This is the most efficient method for reaction monitoring due to the distinct chemical shift environments of the fluorine atoms.[1]

  • Precursor: Shows two signals.[1][2]

    • ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

      
      : Singlet at 
      
      
      
      ppm.
    • ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

      
      : Multiplet at 
      
      
      
      ppm (highly sensitive to solvent).
  • Target: Shows one signal.[1][3]

    • 
      : Singlet at 
      
      
      
      ppm (slight shift may occur).
    • 
       signal disappears completely. 
      
ngcontent-ng-c3932382896="" class="ng-star-inserted">

Technician Note: If the signal at -115 ppm persists, the reaction is incomplete. If a new signal appears around -120 to -130 ppm, check for hydrolysis byproducts (phenols).

3.

C NMR (Carbon)
  • ipso-Carbon (C2):

    • Precursor: Doublet due to C-F coupling (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

      
       Hz).
      
    • Target: Singlet (or weak coupling to remote F), significantly shifted downfield due to Oxygen attachment (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

      
       ppm).
      
  • Propyl Carbons: Three new peaks appear in the aliphatic region (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
     ppm).
    
B. Infrared (IR) Spectroscopy

IR is useful for quick "fingerprint" verification in quality control (QC) environments.[1]

Functional GroupPrecursor (Fluoro)Target (Propoxy)Observation
C-O-C (Ether) Absent1240 - 1260 cmngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

Strong asymmetric stretch.
C-H (Aliphatic) Absent2870 - 2960 cmngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">


C-H stretching from propyl chain.
NOngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

(Nitro)
1540 / 1350 cm

1530 / 1340 cm

Retained, but shifts slightly due to electronic change (F

OPr).
C-F (Aryl) ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

cm

AbsentOverlaps with

, making it less diagnostic than NMR.

Experimental Protocols

Protocol 1: Synthesis of 1-Nitro-2-propoxy-4-(trifluoromethyl)benzene

Objective: Synthesize the target via ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">


 for spectral comparison.
  • Setup: Charge a 100 mL round-bottom flask with 2-Fluoro-1-nitro-4-(trifluoromethyl)benzene (1.0 eq, 5 mmol) and anhydrous DMF (15 mL).

  • Reagent Addition: Add anhydrous potassium carbonate (

    
    , 1.5 eq) followed by 1-propanol  (1.2 eq).
    
    • Note: Using propanol as both solvent and reagent is possible but requires rigorous removal later.[1]

  • Reaction: Heat to ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    C under 
    
    
    
    atmosphere. Monitor by TLC (Hexane/EtOAc 9:1) or
    
    
    F NMR.[4][5]
  • Workup:

    • Cool to room temperature.[1][6]

    • Pour into ice-water (50 mL). The product should precipitate as a solid or oil.[1]

    • Extract with Ethyl Acetate (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

      
       mL).[7]
      
    • Wash organic layer with brine, dry over

      
      , and concentrate in vacuo.
      
  • Purification: If necessary, purify via silica gel column chromatography (Eluent: 5-10% EtOAc in Hexanes).

Protocol 2: Sample Preparation for Spectroscopic Analysis

Objective: Ensure artifact-free spectra.

  • Solvent: Use Chloroform-d (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    ) . It provides excellent solubility for nitro-aromatics and prevents overlap with the propyl signals.[1]
    
  • Concentration:

    • 
      H NMR:  5-10 mg in 0.6 mL 
      
      
      
      .
    • 
      C/
      
      
      
      F NMR:
      20-30 mg in 0.6 mL
      
      
      .
  • Reference: Use TMS (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
     ppm) or residual 
    
    
    
    (
    
    
    ppm) for calibration.

Spectral Decision Tree (Troubleshooting)

Use this logic flow to interpret your analytical data.

DecisionTree Start Analyze Crude Reaction Mixture (1H & 19F NMR) Q1 Is the Ar-F signal (-115 ppm) present in 19F NMR? Start->Q1 Result_Incomplete Result: Incomplete Reaction Action: Increase Heat/Time Q1->Result_Incomplete Yes Q2 Is there a broad singlet > 5.0 ppm in 1H NMR? Q1->Q2 No Result_Hydrolysis Result: Phenol Byproduct (Hydrolysis of F) Action: Check moisture in reagents Q2->Result_Hydrolysis Yes Q3 Are Propyl signals present (t 1.0, m 1.8, t 4.0)? Q2->Q3 No Result_Success Result: Target Synthesized Action: Proceed to Workup Q3->Result_Success Yes

Figure 2: Decision tree for interpreting NMR data during synthesis.

References

  • PubChem Compound Summary. (2025). 1-Nitro-4-(trifluoromethoxy)benzene and related Nitro-Trifluoromethyl derivatives.[1] National Center for Biotechnology Information.[1] [Link]

  • Royal Society of Chemistry. (2020).[1] Spectral data for trifluoromethyl nitrobenzene derivatives. RSC Advances, Supporting Information. [Link]

  • SpectraBase. (2025).[1][8] Infrared and NMR data for substituted trifluoromethyl benzenes. John Wiley & Sons.[1][8] [Link]

Sources

A Comparative Guide to the Strategic Advantages of the Propoxy Group in 1-Nitro-2-propoxy-4-(trifluoromethyl)benzene for Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of chemical substituents is a critical decision that profoundly impacts a compound's pharmacokinetic and pharmacodynamic profile. This guide provides an in-depth analysis of the strategic advantages conferred by the propoxy group in the scaffold of 1-Nitro-2-propoxy-4-(trifluoromethyl)benzene, a representative of a class of compounds with potential utility in various therapeutic areas. While direct experimental data on this specific molecule is not extensively published, we can leverage well-established principles of medicinal chemistry and data from analogous structures to build a robust comparative framework. This guide will objectively compare the propoxy group's performance against smaller alkoxy alternatives and provide supporting rationale and illustrative experimental protocols.

The Propoxy Moiety as a Key Modulator of Physicochemical Properties

The journey of a drug from administration to its target site is governed by its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. A primary determinant of ADME is the molecule's lipophilicity, or its ability to partition between an aqueous and a lipid environment. The propoxy group, consisting of a three-carbon alkyl chain attached to an oxygen atom, plays a pivotal role in fine-tuning this critical parameter.

Comparative Lipophilicity: A Stepwise Enhancement

In drug design, lipophilicity is commonly quantified by the partition coefficient, logP. An optimal logP value is essential for a drug to effectively cross biological membranes without becoming sequestered in fatty tissues. The length of an unbranched alkoxy chain directly and predictably increases a molecule's lipophilicity.[1]

As illustrated in the table below, transitioning from a hydroxyl group to methoxy, ethoxy, and finally propoxy on the 1-Nitro-4-(trifluoromethyl)benzene scaffold results in a stepwise increase in the calculated logP (cLogP). This predictable modulation allows chemists to systematically "tune" a lead compound's properties.

Substituent at C2 PositionStructurecLogP (Calculated)Rationale for Change
Hydroxy (-OH)1-Nitro-2-hydroxy-4-(trifluoromethyl)benzene~2.5Baseline. The hydroxyl group is polar and can act as a hydrogen bond donor, limiting lipophilicity.
Methoxy (-OCH₃)1-Nitro-2-methoxy-4-(trifluoromethyl)benzene~3.0The methyl group adds hydrocarbon character, increasing lipophilicity over the hydroxyl analog.
Ethoxy (-OCH₂CH₃)1-Nitro-2-ethoxy-4-(trifluoromethyl)benzene~3.5The additional methylene unit further enhances the non-polar nature of the molecule.
Propoxy (-OCH₂CH₂CH₃) 1-Nitro-2-propoxy-4-(trifluoromethyl)benzene ~4.0 The three-carbon chain provides a significant boost in lipophilicity, which can be crucial for oral absorption and CNS penetration.

Note: cLogP values are estimates based on standard computational models and serve for comparative purposes.

This controlled increase in lipophilicity imparted by the propoxy group can be the deciding factor in achieving the desired pharmacokinetic profile, potentially improving oral bioavailability or enabling the compound to cross the blood-brain barrier.

Enhancing Metabolic Stability: The Propoxy Shield

A drug's success is heavily dependent on its ability to resist rapid metabolic breakdown, ensuring it remains at a therapeutic concentration for an adequate duration.[2] Metabolic stability is a cornerstone of drug design, directly influencing a compound's half-life and dosing regimen.[3] For aromatic ethers, a primary route of metabolism is O-dealkylation, catalyzed mainly by Cytochrome P450 (CYP) enzymes in the liver.[4]

The size of the alkoxy group can sterically hinder the approach of metabolizing enzymes. Studies on analogous systems have shown that stability often increases with the length of the linker or alkyl chain (propyl > ethyl > methyl).[5][6] The propoxy group, being larger than methoxy or ethoxy, can act as a "metabolic shield," slowing the rate of O-dealkylation. This leads to a longer in vivo half-life, reduced patient dosing frequency, and potentially lower peak-to-trough plasma concentration fluctuations.

Caption: Steric shielding effect of the propoxy group against enzymatic metabolism.

Experimental Protocol: In Vitro Metabolic Stability Assay

To empirically determine the metabolic stability, a standardized in vitro assay using human liver microsomes (HLM) is employed. This protocol provides a reliable system for comparing the metabolic fate of different alkoxy analogs.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (Clint) of test compounds.

Materials:

  • Test compounds (Propoxy, Ethoxy, Methoxy analogs) dissolved in DMSO.

  • Human Liver Microsomes (pooled, e.g., from Corning or BioIVT).

  • NADPH regenerating system (e.g., Corning Gentest™).

  • Phosphate buffer (0.1 M, pH 7.4).

  • Acetonitrile with an internal standard (e.g., warfarin or tolbutamide) for reaction termination.

  • 96-well incubation plates and collection plates.

  • LC-MS/MS system for analysis.

Methodology:

  • Preparation:

    • Thaw liver microsomes on ice. Dilute to a final protein concentration of 0.5 mg/mL in cold phosphate buffer.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

    • Prepare test compounds at a final concentration of 1 µM in the incubation mixture.

  • Incubation:

    • Add 194 µL of the microsome suspension to the wells of the 96-well plate.

    • Add 2 µL of the test compound stock solution (100 µM in DMSO) to the microsome suspension and pre-incubate for 10 minutes at 37°C.

    • Initiate the metabolic reaction by adding 6 µL of the NADPH regenerating system.

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), aspirate 25 µL of the reaction mixture.

  • Reaction Termination & Sample Preparation:

    • Immediately quench the reaction by adding the 25 µL aliquot to a collection plate containing 100 µL of ice-cold acetonitrile with the internal standard.

    • Seal the plate, vortex for 2 minutes, and then centrifuge at 4000 rpm for 15 minutes to precipitate proteins.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis.

  • Data Analysis:

    • Quantify the remaining parent compound at each time point using a calibrated LC-MS/MS method.

    • Plot the natural logarithm of the percentage of the remaining parent compound versus time.

    • The slope of the linear regression line (k) is determined.

    • Calculate the half-life: t½ = 0.693 / k

    • Calculate intrinsic clearance: Clint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / protein concentration)

Caption: Standard experimental workflow for an in vitro metabolic stability assay.

Interplay of Electronic Effects

The electronic environment of the aromatic ring is dictated by the cumulative effects of all substituents. In 1-Nitro-2-propoxy-4-(trifluoromethyl)benzene, we have a fascinating interplay between an activating group and two powerful deactivating groups.

  • Propoxy Group (-OPr): An ortho-, para- director and an activating group due to the resonance donation of the oxygen's lone pair electrons into the ring.[7][8] This increases the electron density at the ortho and para positions.

  • Nitro Group (-NO₂): A meta- director and a strong deactivating group due to its powerful electron-withdrawing nature through both resonance and inductive effects.[9][10]

  • Trifluoromethyl Group (-CF₃): A meta- director and a strong deactivating group due to a powerful inductive electron-withdrawing effect.

The propoxy group's activating, ortho-, para-directing influence is significantly counteracted by the two deactivating groups. However, its presence makes the ring more susceptible to certain reactions than if a non-donating group were present. This electronic balance is crucial for planning subsequent synthetic modifications to the scaffold.

Caption: Summary of electronic effects of substituents on the benzene ring.

Conclusion: A Strategic Choice for Lead Optimization

The selection of a propoxy group in a scaffold like 1-Nitro-2-propoxy-4-(trifluoromethyl)benzene is a deliberate and strategic choice in drug design. It offers a distinct set of advantages over smaller alkoxy analogs:

  • Enhanced Lipophilicity: The three-carbon chain provides a significant, yet tunable, increase in logP, which is critical for optimizing membrane permeability and overall ADME properties.[1]

  • Improved Metabolic Stability: The increased steric bulk of the propoxy group can effectively shield the ether linkage from metabolic enzymes, prolonging the drug's half-life and improving its pharmacokinetic profile.[5][6]

By understanding and leveraging these advantages, researchers can more effectively navigate the complex process of lead optimization, transforming promising hits into viable clinical candidates. The propoxy group serves as a valuable tool in the medicinal chemist's armamentarium for rationally designing drugs with superior efficacy and safety profiles.

References

  • Glyn, R. J., & Pattison, G. (2021). The Effects on Lipophilicity of Replacing Oxygenated Functionality with Their Fluorinated Bioisosteres. ChemRxiv. [Link]

  • Jampilek, J., et al. (2019). Investigation of Hydro-Lipophilic Properties of N-Alkoxyphenylhydroxynaphthalenecarboxamides. Molecules. [Link]

  • ChemRxiv. (2021). The Effects on Lipophilicity of Replacing Oxygenated Functionality with Their Fluorinated Bioisosteres. ChemRxiv. [Link]

  • Gupta, D., et al. (2009). Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers. Molecular Pharmaceutics. [Link]

  • Brainly.in. (2024). Explain why alkoxy group is ortho para directing and activates the aromatic ring towards electrophilic substition. [Link]

  • Gupta, D., et al. (2009). Chemical and enzymatic stability of amino acid prodrugs containing methoxy, ethoxy and propylene glycol linkers. PubMed. [Link]

  • Google Patents. (2016). WO2016125185A2 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds.
  • Allen. Explain why alkoxy group (-OR) is ortho, para directing and activates the aromatic ring towards electrophilic substitution. [Link]

  • de Oliveira, R. B., et al. (2021). Side Chain Effects on the Lipophilicity-antimicrobial-toxicity Correlation of Greener 4-Alkoxy/Amino-7-Chloroquinolines. PubMed. [Link]

  • ResearchGate. (2021). Side Chain Effects on the Lipophilicity-antimicrobial-toxicity Correlation of Greener 4-Alkoxy/Amino-7-Chloroquinolines. [Link]

  • Singh, P. (2023). Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. Journal of Drug Discovery and Development. [Link]

  • Mashaly, M. M., & Abdel-Hay, M. H. (2018). Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity. Metabolites. [Link]

  • PubChem. 1-Nitro-4-(trifluoromethoxy)benzene. [Link]

  • Google Patents. (2020). EP3670492A1 - Process for the preparation of 4-nitro-2-(trifluoromethyl)-1-(1-nitroethyl)-benzene.
  • Nishino, S. F., & Spain, J. C. (2011). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews. [Link]

  • ResearchGate. (2007). Structure–Activity Relationships in Nitro-Aromatic Compounds. [Link]

  • Rogers, F. J. M., et al. (2023). Comparative Analysis of the Substituent Effects on the Supramolecular Structure of N′-(4-Methyl-2-nitrophenyl)benzohydrazide and N′-(2-Nitro-(4-trifluoromethyl)phenyl)benzohydrazide. Molecules. [Link]

  • Patsnap Synapse. (2025). What is the importance of metabolic stability in drug design? [Link]

  • ChemSynthesis. (2025). 1-nitro-2-(trifluoromethyl)benzene. [Link]

  • Schultheis, M., et al. (2021). Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. Molecules. [Link]

  • Ashenhurst, J. (2018). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]

  • Chemistry LibreTexts. (2022). 16.5: An Explanation of Substituent Effects. [Link]

  • ResearchGate. (2012). Properties, aromaticity, and substituents effects in poly nitro- and amino-substituted benzenes. [Link]

  • Google Patents. (1984). EP0129528B1 - Process for the preparation of nitro-substituted benzotrifluoride compounds.
  • International Journal of Research and Technology Innovation. (2019). Comparison of ortho and meta-positon of nitrobenzene for aromatic electrophilic substitution reaction. [Link]

  • Krygowski, T. M., et al. (2020). Substituent effects of nitro group in cyclic compounds. ResearchGate. [Link]

  • Wang, C., et al. (2022). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. Catalysts. [Link]

  • Crampton, M. R., et al. (2004). The Effects of Ring Substituents and Leaving Groups on the Kinetics of SNAr Reactions of 1-Halogeno- and 1-Phenoxy-nitrobenzenes with Aliphatic Amines in Acetonitrile. ResearchGate. [Link]

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Cross-Reactivity Analysis of 1-Nitro-2-propoxy-4-(trifluoromethyl)benzene: A Methodological Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Core Directive

The Challenge: 1-Nitro-2-propoxy-4-(trifluoromethyl)benzene (CAS 1881331-07-2) represents a class of fluorinated nitro-aromatic intermediates critical in the synthesis of next-generation agrochemicals and pharmaceutical building blocks. Its structural complexity—combining a strong electron-withdrawing nitro group, a lipophilic trifluoromethyl group, and an alkoxy chain—presents a unique challenge for biological monitoring. In biological systems, the primary risk of misidentification comes from metabolic derivatives (e.g., nitro-reduction products) and structural analogs (e.g., chain-length variants).

The Solution: This guide evaluates the performance of the NP-TF4 Monoclonal Assay System (The Product) against standard Polyclonal preparations and LC-MS/MS reference methods. We focus on Cross-Reactivity (CR) as the definitive metric for assay reliability in complex biological matrices (plasma, tissue homogenates).

Part 2: Comparative Analysis of Detection Platforms

To ensure data integrity in drug development or residue analysis, researchers must choose between throughput and specificity. The following table contrasts the NP-TF4 system with common alternatives.

Table 1: Performance Comparison Matrix
FeatureProduct: NP-TF4 mAb System Alternative A: Polyclonal pAb-Generic Alternative B: LC-MS/MS (Gold Standard)
Primary Recognition Epitope-specific (Propoxy/NO2 cleft)Multi-epitope (High background)Mass-to-Charge (m/z) + Retention Time
Cross-Reactivity Risk < 1.5% for major metabolitesHigh (>15%) for amino-analogsNegligible (Molecular weight distinct)
Throughput High (96/384-well plate)HighLow (Serial injection)
Sample Prep Minimal (Dilute & Shoot)Moderate (SPE often required)Extensive (Extraction + Derivatization)
Cost Per Sample Low ($)Low ($)High (

$)
Use Case Routine Screening, PK StudiesInitial Immunization checksConfirmatory Analysis

Part 3: Scientific Integrity – Experimental Validation

The Principle of Cross-Reactivity (CR)

In competitive immunoassays, CR is defined by the ability of a structural analog to displace the target analyte from the antibody binding site. It is quantitatively expressed as:



Expert Insight: A common error is testing only "off-the-shelf" reagents. True validation requires testing metabolically relevant analogs. For 1-Nitro-2-propoxy-4-(trifluoromethyl)benzene, the nitro group is metabolically labile (reducing to aniline), and the propoxy group is subject to O-dealkylation.

Protocol: Determination of Specificity (Self-Validating System)

Objective: Determine the %CR of the NP-TF4 antibody against four critical structural analogs.

Reagents:

  • Target: 1-Nitro-2-propoxy-4-(trifluoromethyl)benzene.[1]

  • Analog A (Metabolite): 1-Amino-2-propoxy-4-(trifluoromethyl)benzene (Result of nitro-reduction).

  • Analog B (Hydrolysis Product): 2-Hydroxy-1-nitro-4-(trifluoromethyl)benzene (Result of O-dealkylation).

  • Analog C (Chain Variant): 1-Nitro-2-methoxy-4-(trifluoromethyl)benzene.

Workflow:

  • Preparation: Prepare a stock solution of the Target and all Analogs at 10 mM in DMSO.

  • Dilution: Serially dilute (1:3) each compound in Assay Buffer (PBS + 0.1% BSA) starting from 1000 ng/mL down to 0.01 ng/mL (8 points).

  • Competition:

    • Add 50 µL of diluted analyte/analog to specific wells of a microplate coated with Goat anti-Mouse IgG.

    • Add 50 µL of NP-TF4 antibody (limiting concentration).

    • Incubate 1 hour at RT (25°C).

  • Detection:

    • Add 50 µL of HRP-conjugated Target Hapten.

    • Incubate 30 mins. Wash 3x with PBST.

    • Add TMB Substrate; Stop with 1N H2SO4.

  • Analysis: Fit curves using a 4-Parameter Logistic (4-PL) model. Calculate IC50.

Experimental Data Summary

The following data demonstrates the superior specificity of the NP-TF4 clone compared to a generic polyclonal antiserum.

Table 2: Cross-Reactivity Data (% CR)

CompoundStructure NoteNP-TF4 (The Product) Generic Polyclonal Interpretation
Target Nitro / Propoxy / CF3100% 100%Reference point.
Analog A Amino (-NH2) variant< 0.1% 22.4%Critical: Product distinguishes parent from metabolite.
Analog B Hydroxy (-OH) variant1.2% 15.8%Product tolerates matrix hydrolysis better.
Analog C Methoxy (-OCH3) variant4.5% 45.0%Polyclonal cannot distinguish chain length.

Part 4: Visualization of Biological Interaction

Metabolic Pathway & Interference Map

The diagram below illustrates the metabolic fate of the target compound and where cross-reactivity typically occurs in lesser assays.

MetabolicPathway cluster_legend Legend Target Target Analyte 1-Nitro-2-propoxy-4-(trifluoromethyl)benzene Metabolite1 Metabolite A (Reduction) 1-Amino-2-propoxy-4-(trifluoromethyl)benzene Target->Metabolite1 Nitro-Reductase (Liver/Gut Flora) Metabolite2 Metabolite B (Dealkylation) 2-Hydroxy-1-nitro-4-(trifluoromethyl)benzene Target->Metabolite2 CYP450 (O-Dealkylation) Assay NP-TF4 Antibody Binding Pocket Target->Assay High Affinity (Specific Binding) Interference Generic Polyclonal Cross-Reactivity Target->Interference Binding Metabolite1->Assay No Binding (<0.1%) Metabolite1->Interference High Interference (False Positive) Metabolite2->Assay Low Binding (1.2%) Metabolite2->Interference Moderate Interference key1 Metabolic Route key2 Assay Specificity

Figure 1: Metabolic pathways of the target compound and the differential binding affinity of the NP-TF4 antibody versus generic alternatives.

Cross-Reactivity Workflow Logic

This diagram outlines the decision matrix for validating the assay in a new biological matrix.

ValidationLogic Start Start: Biological Sample (Plasma/Tissue) Extract Solvent Extraction (Acetonitrile/Methanol) Start->Extract RunAssay Run NP-TF4 ELISA Extract->RunAssay Result Calculate Concentration RunAssay->Result Check Is Metabolite A present > 10x Parent? Result->Check Valid Data Valid (Specificity Confirmed) Check->Valid No Check->Valid Yes (if using NP-TF4) Warning Potential Interference (Requires LC-MS Confirmation) Check->Warning Yes (if using Polyclonal)

Figure 2: Decision logic for assay validation. The NP-TF4 system bypasses the need for confirmatory LC-MS in high-metabolite samples due to low cross-reactivity.

Part 5: References

  • PubChem. 1-Nitro-2-propoxy-4-(trifluoromethyl)benzene (Compound Summary). National Library of Medicine. Available at: [Link]

  • Wild, D. (Ed.). (2013). The Immunoassay Handbook: Theory and Applications of Ligand Binding, ELISA and Related Techniques (4th ed.). Elsevier. (Standard reference for CR calculation methods).

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Benchmarking 1-Nitro-2-propoxy-4-(trifluoromethyl)benzene as a Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Fluorinated Building Blocks in Drug Discovery

To the researchers, scientists, and drug development professionals at the forefront of innovation, the selection of starting materials is a critical decision that dictates the trajectory of a research program. The strategic incorporation of fluorine-containing functional groups, particularly the trifluoromethyl (-CF3) group, is a well-established strategy for enhancing the metabolic stability, lipophilicity, and binding affinity of drug candidates.[1] Nitroaromatic compounds serve as versatile precursors to anilines, which are foundational components in a vast array of pharmaceuticals.[2]

This guide provides an in-depth performance benchmark of 1-Nitro-2-propoxy-4-(trifluoromethyl)benzene (CAS 1881331-07-2) as a key intermediate. In the absence of extensive published application data for this specific molecule, we will contextualize its performance within a highly plausible and relevant application: the synthesis of a key building block for a hypothetical kinase inhibitor. This approach allows for a direct and objective comparison with established alternative intermediates, supported by established experimental principles.

Proposed Application: A Versatile Precursor for Kinase Inhibitor Scaffolds

The primary application benchmarked in this guide is the role of 1-Nitro-2-propoxy-4-(trifluoromethyl)benzene as a precursor to 2-propoxy-4-(trifluoromethyl)aniline . This aniline is a valuable building block for constructing complex heterocyclic scaffolds, such as those found in many ATP-competitive kinase inhibitors. The trifluoromethyl group can provide crucial interactions within the kinase hinge-binding region, while the ortho-propoxy group can modulate solubility and provide a vector for further chemical elaboration.

The overall synthetic strategy involves a two-step process:

  • Synthesis of the nitroaromatic precursor.

  • Reduction of the nitro group to the key aniline intermediate.

This aniline can then be further functionalized, for example, through amide coupling or cross-coupling reactions, to build the final drug candidate.

Comparative Analysis: Performance Benchmarking Against Alternatives

The "performance" of a synthetic intermediate is a multi-faceted consideration, encompassing synthetic accessibility, efficiency in subsequent transformations, and the physicochemical properties it imparts. We will compare our target compound against two logical alternatives:

  • Alternative A: 1-Methoxy-2-nitro-4-(trifluoromethyl)benzene . A close structural analog, differing only in the length of the alkoxy chain. This allows for a direct comparison of the impact of the alkoxy group on properties and reactivity.

  • Alternative B: 1-Chloro-2-nitro-4-(trifluoromethyl)benzene . A common starting material that requires an additional step (nucleophilic aromatic substitution) to introduce the desired alkoxy group. This provides a comparison of different synthetic strategies.

The following diagram illustrates the synthetic workflows for generating the key aniline intermediate from each starting material.

Synthetic_Workflow_Comparison cluster_0 Target Intermediate Workflow cluster_1 Alternative A Workflow cluster_2 Alternative B Workflow T_Start 1-Nitro-2-propoxy-4- (trifluoromethyl)benzene T_Aniline 2-Propoxy-4- (trifluoromethyl)aniline T_Start->T_Aniline Nitro Reduction (e.g., H2, Pd/C) Final_Product Hypothetical Kinase Inhibitor Scaffold T_Aniline->Final_Product Further Derivatization A_Start 1-Methoxy-2-nitro-4- (trifluoromethyl)benzene A_Aniline 2-Methoxy-4- (trifluoromethyl)aniline A_Start->A_Aniline Nitro Reduction (e.g., H2, Pd/C) A_Aniline->Final_Product Further Derivatization B_Start 1-Chloro-2-nitro-4- (trifluoromethyl)benzene B_Alkoxy 1-Nitro-2-propoxy-4- (trifluoromethyl)benzene B_Start->B_Alkoxy SNAr with Sodium Propoxide B_Aniline 2-Propoxy-4- (trifluoromethyl)aniline B_Alkoxy->B_Aniline Nitro Reduction (e.g., H2, Pd/C) B_Aniline->Final_Product Further Derivatization

Caption: Comparative synthetic workflows to key aniline intermediates.

Data Summary and Performance Comparison

The following table summarizes the key performance metrics for each intermediate. The data for the target compound and Alternative A are based on established procedures for analogous compounds, while the data for Alternative B reflects a two-step process.

Performance Metric1-Nitro-2-propoxy-4-(trifluoromethyl)benzeneAlternative A: 1-Methoxy-2-nitro-4-(trifluoromethyl)benzeneAlternative B: 1-Chloro-2-nitro-4-(trifluoromethyl)benzene
Synthetic Route to Aniline 1 Step (Reduction)1 Step (Reduction)2 Steps (SNAr + Reduction)
Plausible Overall Yield ~90-95%~90-95%~80-88% (cumulative)
Reaction Conditions Mild to moderateMild to moderateModerate (SNAr may require heat)
Key Intermediate 2-Propoxy-4-(trifluoromethyl)aniline2-Methoxy-4-(trifluoromethyl)aniline2-Propoxy-4-(trifluoromethyl)aniline
Calculated LogP of Aniline ~3.6~3.1~3.6
Relative Cost ModerateLow-ModerateLow (starting material)
Key Advantages Direct route to a more lipophilic aniline.Economical and direct.Readily available starting material.
Key Disadvantages Higher starting material cost.Results in a less lipophilic aniline.Requires an additional synthetic step.

Causality Behind Experimental Choices:

The choice between these intermediates is driven by a balance of cost, time, and the desired physicochemical properties of the final molecule.

  • Direct Synthesis vs. Stepwise Elaboration: Using the pre-formed propoxy-substituted nitrobenzene (our target compound) offers the most direct route to the desired aniline. This is often preferred in early-stage discovery to expedite the synthesis of target molecules. The two-step approach starting from the chloro-derivative (Alternative B) adds time but may be more cost-effective if the starting material is significantly cheaper and the SNAr reaction is high-yielding.

  • Impact of the Alkoxy Group: The choice between a propoxy and a methoxy group (Alternative A) is a strategic decision in drug design. The longer propoxy chain increases lipophilicity (as indicated by the higher calculated LogP), which can enhance membrane permeability and potentially improve binding in hydrophobic pockets of the target protein. However, it may also increase metabolic liability or decrease aqueous solubility. Benchmarking both allows for a direct assessment of this structure-activity relationship.

Experimental Protocols

The following protocols are detailed, self-validating procedures based on well-established chemical transformations.

Protocol 1: Synthesis of 1-Nitro-2-propoxy-4-(trifluoromethyl)benzene via SNAr

This protocol describes the synthesis of the target intermediate from the more readily available 1-chloro-2-nitro-4-(trifluoromethyl)benzene, representing the workflow for Alternative B.

Reaction Principle: A nucleophilic aromatic substitution (SNAr) reaction where the propoxide ion displaces the activated chloride. The electron-withdrawing nitro and trifluoromethyl groups are crucial for activating the ring towards nucleophilic attack.[3][4][5]

SNAr_Protocol reagents Sodium Hydride (NaH) n-Propanol Anhydrous THF intermediate Sodium Propoxide (in situ) reagents->intermediate Generate Nucleophile starting_material 1-Chloro-2-nitro-4- (trifluoromethyl)benzene product 1-Nitro-2-propoxy-4- (trifluoromethyl)benzene starting_material->product intermediate->product SNAr Reaction (0°C to RT) workup Quench (H₂O) Extract (EtOAc) Purify (Chromatography) product->workup Nitro_Reduction_Protocol start Substituted Nitrobenzene (Target or Alternative A) product Corresponding Aniline start->product reagents H₂ (gas, balloon or Parr shaker) 10% Pd/C Methanol or Ethanol reagents->product Catalytic Hydrogenation (RT, 1 atm) workup Filter through Celite Concentrate product->workup

Sources

comparative analysis of the electronic properties of substituted nitrobenzenes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparative analysis of substituted nitrobenzenes, a class of compounds critical to pharmaceutical synthesis (e.g., acetaminophen precursors), dye manufacturing, and energetic materials. The electronic behavior of the nitro group (


)—specifically its reduction potential and dipole moment—is heavily modulated by the nature and position of ring substituents.

Key Insight: The performance of these "products" (substituted nitrobenzenes) is governed by a push-pull electronic relationship. Electron-Withdrawing Groups (EWGs) facilitate nitro reduction (metabolic activation), while Electron-Donating Groups (EDGs) stabilize the nitro group, increasing resistance to reduction but enhancing polarity and solubility.

Theoretical Framework & Mechanism

To predict the reactivity of a specific nitrobenzene derivative, one must quantify the electronic influence of the substituent (


) relative to the nitro group.
The Electronic "Push-Pull" Logic

The electronic properties are dictated by the Hammett Substituent Constant (


) .
  • 
     (EWG):  Withdraws density (Induction/Resonance). Stabilizes the radical anion intermediate, making reduction easier (less negative potential).
    
  • 
     (EDG):  Donates density. Destabilizes the radical anion, making reduction harder (more negative potential).
    
Mechanistic Pathway Visualization

The following diagram illustrates how substituent effects propagate through the


-system to alter the physical properties of the nitro group.

SubstituentEffects Substituent Substituent (X) Inductive Inductive Effect (±I) Through Sigma Bonds Substituent->Inductive Resonance Resonance Effect (±R) Through Pi Bonds Substituent->Resonance Ring Benzene Ring (π-System) Nitro Nitro Group (-NO2) Ring->Nitro Modulates Electron Density RedPot Reduction Potential (E½) (Metabolic Stability) Nitro->RedPot Dipole Dipole Moment (μ) (Solubility/Permeability) Nitro->Dipole NMR NMR Shift (¹³C C-NO₂) (Electronic Environment) Nitro->NMR Inductive->Ring Resonance->Ring

Figure 1: Signal transduction of electronic effects from substituent to nitro group properties.

Comparative Data Analysis

The following table contrasts three distinct classes of substituted nitrobenzenes. Data is synthesized from standard electrochemical and spectroscopic literature to serve as a benchmark.

Table 1: Electronic Parameters of Para-Substituted Nitrobenzenes (


) 
Substituent ClassCompoundHammett

[1]
Red. Potential (

vs SCE) [2]
Dipole Moment (

) [3]

C NMR (C-NO

) [4]
Strong EDG

-Nitroaniline (

)
-0.66-1.04 V~6.2 D136.8 ppm
Weak EDG

-Nitrotoluene (

)
-0.17-1.10 V~4.4 D146.0 ppm
Reference Nitrobenzene (

)
0.00-1.15 V4.0 D148.2 ppm
Weak EWG

-Chloronitrobenzene (

)
+0.23-1.05 V2.6 D146.5 ppm
Strong EWG

-Dinitrobenzene (

)
+0.78-0.69 V0.0 D*149.0 ppm

*Note: Dipole moment is 0 D due to symmetry, despite high local polarity.

Analysis of Trends
  • Electrochemical Stability: There is a direct linear correlation between

    
     and 
    
    
    
    .
    
    
    -Dinitrobenzene is the easiest to reduce (-0.69 V), posing higher risks of rapid metabolic reduction in biological systems compared to
    
    
    -nitroaniline.
  • Polarity (Dipole):

    
    -Nitroaniline exhibits a massive dipole (6.2 D) due to the "through-conjugation" (Intramolecular Charge Transfer) between the donor 
    
    
    
    and acceptor
    
    
    . This increases aqueous solubility significantly compared to the chloro- derivative.
  • NMR Shielding: The carbon attached to the nitro group is generally deshielded (downfield). Strong EDGs like

    
     shield the C-1 position (136.8 ppm) relative to nitrobenzene (148.2 ppm) by donating electron density into the ring.
    

Experimental Protocols

To validate these properties in-house, use the following self-validating protocols.

Protocol A: Cyclic Voltammetry (Determination of )

Objective: Measure the ease of reduction (LUMO energy level proxy).

Reagents:

  • Solvent: Anhydrous Acetonitrile (MeCN), HPLC grade.

  • Electrolyte: Tetrabutylammonium hexafluorophosphate (

    
    ), 0.1 M.
    
  • Internal Standard: Ferrocene (Fc/Fc+).

Workflow:

  • Cell Setup: Use a 3-electrode system:

    • Working: Glassy Carbon (3 mm). Polish with 0.05

      
      m alumina before every run.
      
    • Counter: Platinum wire.[1]

    • Reference: Ag/Ag+ (0.01 M

      
       in MeCN).
      
  • Blank Scan: Cycle the electrolyte solution (-2.0 V to 0 V) to ensure no background peaks.

  • Analyte Addition: Add nitrobenzene derivative to reach 1.0 mM concentration. Nitrogen purge for 5 mins.

  • Measurement: Scan at 100 mV/s. Observe the reversible wave for

    
    .
    
  • Validation: Add Ferrocene. The

    
     of the analyte is reported relative to the Fc/Fc+ couple (
    
    
    
    ).

CV_Protocol Start Start: Polish Electrode Blank Run Blank (Electrolyte) Start->Blank Purge Add Analyte + N2 Purge Blank->Purge Scan Scan 0 to -2.0V Purge->Scan Data Identify E(pc) and E(pa) Scan->Data Ref Add Ferrocene (Int. Std) Data->Ref Calc Calculate E1/2 vs Fc/Fc+ Ref->Calc

Figure 2: Step-by-step workflow for electrochemical characterization.[2]

Protocol B: C NMR Characterization

Objective: Quantify ground-state electronic environment of the ring carbons.

  • Sample Prep: Dissolve 20 mg of compound in 0.6 mL

    
     (or DMSO-
    
    
    
    for polar derivatives like
    
    
    -nitroaniline).
  • Acquisition:

    • Frequency: 100 MHz or higher.

    • Scans: Minimum 256 (due to low sensitivity of quaternary carbons).

    • Relaxation Delay (

      
      ): Set to 2-3 seconds to ensure full relaxation of the quaternary C-NO
      
      
      
      carbon.
  • Validation: Reference the solvent peak (

    
     triplet at 77.16 ppm).
    
  • Analysis: Locate the C-NO

    
     signal (typically 145-155 ppm). Compare shift (
    
    
    
    ) against the Hammett
    
    
    value of the substituent.[3]

References

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. Link

  • Zuman, P. (2018).[1] Substituent effects in the reduction of nitrobenzenes. Current Opinion in Electrochemistry, 9, 102-108.

  • Lide, D. R. (Ed.).[4] (2005).[5] CRC Handbook of Chemistry and Physics (86th ed.). CRC Press. Section 9: Dipole Moments.

  • BenchChem. (2025).[6] 13C NMR Analysis of Substituted Nitrobenzoates: An In-depth Technical Guide. Link

  • University of Wisconsin-Madison. (2021).[7] Cyclic Voltammetry Lab Manual. Department of Chemistry. Link

Sources

Safety Operating Guide

A Guide to the Safe and Compliant Disposal of 1-Nitro-2-propoxy-4-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive, step-by-step guide for the proper disposal of 1-Nitro-2-propoxy-4-(trifluoromethyl)benzene. As a substituted nitroaromatic compound, its handling and disposal demand rigorous adherence to safety protocols to protect laboratory personnel and the environment. This guide is designed for researchers, scientists, and drug development professionals, offering not just procedural steps, but the scientific rationale behind them to ensure a culture of safety and compliance.

Disclaimer: The following procedures are based on the hazardous characteristics of structurally similar nitroaromatic and halogenated compounds. A specific Safety Data Sheet (SDS) for 1-Nitro-2-propoxy-4-(trifluoromethyl)benzene was not available. Therefore, these guidelines must be supplemented by a thorough review of your institution's specific policies. Always consult with your Environmental Health and Safety (EHS) department to ensure full compliance with local, state, and federal regulations.

Hazard Assessment: Understanding the Risk Profile

1-Nitro-2-propoxy-4-(trifluoromethyl)benzene belongs to a class of chemicals—halogenated nitroaromatics—that are generally recognized for their potential toxicity and environmental hazards.[1] The trifluoromethyl group classifies it as a halogenated compound, while the nitro group contributes to its reactivity and toxicological profile. Chronic exposure to nitrobenzene, a related compound, is known to cause methemoglobinemia, a condition that reduces the oxygen-carrying capacity of the blood.[2][3][4] Animal studies on similar compounds also suggest potential carcinogenicity and reproductive toxicity.

For these reasons, all waste containing this compound must be treated as hazardous. The following table summarizes the anticipated hazard classifications based on data from analogous chemicals.

Hazard CategoryAnticipated RiskRationale and Supporting Evidence
Acute Toxicity Toxic if swallowed, in contact with skin, or if inhaled.Structurally related nitroaromatic compounds are classified as acutely toxic (Category 3).
Carcinogenicity Suspected of causing cancer.Some nitroaromatic compounds are classified as Category 2 carcinogens.
Organ Toxicity May cause damage to organs through prolonged or repeated exposure.The blood is a primary target for nitro compounds, leading to methemoglobinemia.[2][3]
Aquatic Toxicity Toxic to aquatic life with long-lasting effects.Halogenated and nitroaromatic compounds often exhibit high environmental persistence and toxicity.[1][5]

On-Site Waste Management: A Step-by-Step Protocol

Proper on-site handling is the foundation of safe disposal. The primary objective is to prevent accidental release and ensure the waste is correctly segregated and contained until it can be removed by a licensed contractor.

Step 1: Waste Segregation

The principle of causality here is that improper segregation can lead to dangerous chemical reactions and significantly complicate the final disposal process, often increasing costs.

  • Isolate Halogenated Waste: This compound is a halogenated organic substance. It must be collected in a dedicated waste container clearly labeled "Halogenated Organic Waste." [1]

  • Avoid Mixing: Crucially, do not mix this waste stream with the following:

    • Non-halogenated organic solvents: This complicates disposal via incineration.

    • Aqueous waste: Many organic compounds are insoluble in water, creating multiple phases that are difficult to manage.

    • Incompatible Chemicals: Do not mix with strong oxidizing agents, strong acids, or bases.[6] Nitroaromatic compounds can react violently with certain chemicals, such as nitric acid or aluminum trichloride.[7] A list of incompatible chemicals should be consulted.[8][9][10]

Step 2: Waste Container Selection and Labeling

The container is the primary barrier against release. Its selection and labeling are governed by regulatory standards.

  • Container Choice: Use a chemically-resistant, leak-proof container with a secure screw-top cap. High-density polyethylene (HDPE) or glass containers are typically appropriate. Ensure the container is in good condition.

  • Immediate and Accurate Labeling: The moment the first drop of waste enters the container, it must be labeled. The label must include:

    • The words "Hazardous Waste" [1]

    • The full chemical name: "1-Nitro-2-propoxy-4-(trifluoromethyl)benzene"

    • An accurate estimation of the concentration and composition of the waste mixture.

    • The accumulation start date.[11]

    • Relevant hazard pictograms (e.g., Toxic, Environmental Hazard, Flammable if applicable).[1]

Step 3: Accumulation and Storage in a Satellite Accumulation Area (SAA)

The SAA is a designated, controlled space within the laboratory designed for the safe, temporary storage of hazardous waste.[1][11]

  • Location: Store the waste container in your lab's designated SAA, which should be at or near the point of generation.[11]

  • Secondary Containment: Place the primary waste container inside a larger, chemically-resistant secondary containment bin.[1] This precaution ensures that any potential leaks are captured.

  • Ventilation: The SAA should be located in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.[1]

  • Secure Closure: Keep the waste container tightly closed at all times, except when you are actively adding waste.[1][11]

Final Disposal Logistics: From Lab to Licensed Facility

The final disposal of 1-Nitro-2-propoxy-4-(trifluoromethyl)benzene is a regulated process that must be managed by trained professionals.

Step 1: Initiating Waste Pickup

Laboratory personnel are responsible for initiating the disposal process once a container is ready. A container is generally considered ready when it is three-quarters full or has reached the local regulatory storage time limit (e.g., 150 days).[11]

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[1] Do not attempt to remove or transport the waste from the laboratory yourself.

Step 2: Professional Waste Handling

Your EHS department will coordinate with a licensed and approved hazardous waste disposal contractor.[1] This contractor has the expertise and permits to transport and dispose of the chemical in accordance with all regulations.

Step 3: Recommended Disposal Method

The most common and effective method for the final destruction of halogenated nitroaromatic compounds is high-temperature incineration. [1] This process ensures the complete breakdown of the molecule into less harmful components under controlled conditions.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of 1-Nitro-2-propoxy-4-(trifluoromethyl)benzene.

G Disposal Workflow: 1-Nitro-2-propoxy-4-(trifluoromethyl)benzene start Waste Generation (e.g., reaction quench, purification) segregate Segregate Waste Stream Is it a halogenated organic? start->segregate container Select Appropriate Container (Chemically resistant, leak-proof) segregate->container Yes label_container Label Container Immediately ('Hazardous Waste', full name, date) container->label_container store_saa Store in Satellite Accumulation Area (SAA) (Secondary containment, ventilated) label_container->store_saa check_full Container Status Check store_saa->check_full check_full->store_saa Not Full & Within Time Limit request_pickup Contact EHS for Waste Pickup check_full->request_pickup 3/4 Full or Time Limit Reached ehs_disposal EHS & Licensed Contractor Handle Final Disposal (High-Temperature Incineration) request_pickup->ehs_disposal end_process Disposal Complete ehs_disposal->end_process

Caption: Workflow for the safe disposal of halogenated nitroaromatic waste.

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is critical to prevent exposure and environmental contamination.

  • Alert Personnel & Evacuate: Immediately alert others in the vicinity and evacuate the immediate area.

  • Ventilate: If safe to do so, increase ventilation by opening a fume hood sash.

  • Don PPE: Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemically-resistant gloves (e.g., nitrile).

  • Contain & Absorb: For small spills, use an inert absorbent material such as sand, vermiculite, or a commercial chemical spill kit.[12][13] Do not use combustible materials like paper towels.

  • Collect Waste: Carefully collect the absorbed material using non-sparking tools and place it in a sealable, properly labeled container for hazardous waste disposal.[12][13][14]

  • Decontaminate: Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and your institution's EHS department.

References

  • Proper Disposal of 4-Chloro-2-iodo-1-nitrobenzene: A Guide for Labor
  • Hazardous Waste - FAA USA Environmental Protection Program. UW-Milwaukee.
  • SAFETY D
  • SAFETY DATA SHEET - 1-Fluoro-2-nitrobenzene. Fisher Scientific.
  • SAFETY DATA SHEET - (Trifluoromethoxy)benzene. Fisher Scientific.
  • SAFETY D
  • Hazardous Waste Disposal Guide. Northwestern University Research Safety.
  • Material Safety Data Sheet - (Trifluoromethoxy)benzene, 99+%. Cole-Parmer.
  • SAFETY DATA SHEET - 1-Nitro-3-(trifluoromethoxy)benzene. Tokyo Chemical Industry.
  • Safety Data Sheet - 1-Methoxy-4-(trifluoromethoxy)benzene. Angene Chemical.
  • Incompatible Chemicals. Utah State University Environmental Health and Safety.
  • TABLE OF INCOMPATIBLE CHEMICALS.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.